6-fluoro-1H-benzimidazole-2-thiol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1,3-dihydrobenzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTJBCKSGKYUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392451 | |
| Record name | 6-fluoro-1H-benzimidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
583-42-6 | |
| Record name | 5-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=583-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-fluoro-1H-benzimidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-fluoro-1H-benzimidazole-2-thiol (CAS: 583-42-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-fluoro-1H-benzimidazole-2-thiol, a fluorinated benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, a representative synthetic protocol, and explores its potential mechanism of action as a Dihydrofolate Reductase (DHFR) inhibitor, supported by a detailed experimental protocol for enzymatic assays.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 583-42-6 | [1] |
| Molecular Formula | C₇H₅FN₂S | [1][2] |
| Molecular Weight | 168.19 g/mol | [1][2] |
| Synonyms | 5-Fluoro-1H-benzo[d]imidazole-2(3H)-thione, 6-Fluoro-2-mercaptobenzimidazole | |
| Appearance | Off-white to light yellow powder (typical) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis Protocol
The synthesis of this compound can be achieved through the cyclocondensation of 4-fluoro-1,2-phenylenediamine with a thiocarbonyl source, such as carbon disulfide. The following is a representative experimental protocol based on well-established methods for the synthesis of benzimidazole-2-thiols.
Reaction Scheme:
Experimental Protocol: Synthesis of this compound
-
Reagents and Materials:
-
4-fluoro-1,2-phenylenediamine
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
-
Procedure: a. In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (1.1 equivalents) in a mixture of ethanol and water. b. To this solution, add 4-fluoro-1,2-phenylenediamine (1 equivalent). c. Stir the mixture at room temperature for 15 minutes. d. Slowly add carbon disulfide (1.2 equivalents) to the reaction mixture. e. Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). f. After the reaction is complete, cool the mixture to room temperature. g. Pour the reaction mixture into a beaker of cold water. h. Acidify the solution with dilute hydrochloric acid until a precipitate is formed. i. Collect the solid precipitate by vacuum filtration using a Buchner funnel. j. Wash the crude product with cold water. k. Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound. l. Dry the purified product under vacuum.
Biological Activity and Potential Mechanism of Action
Benzimidazole derivatives are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial, anthelmintic, and anticancer effects. Recent studies on substituted benzimidazoles suggest that Dihydrofolate Reductase (DHFR) is a potential molecular target. DHFR is a crucial enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell proliferation. Inhibition of DHFR can thus lead to the arrest of cell growth and division.
The following diagram illustrates the potential mechanism of action of this compound as a DHFR inhibitor.
Experimental Protocol: In Vitro DHFR Inhibition Assay
To evaluate the inhibitory potential of this compound against DHFR, a spectrophotometric assay can be employed. This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate.
Materials and Reagents:
-
Purified human DHFR enzyme
-
NADPH
-
Dihydrofolic acid (DHFA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Assay Protocol:
-
Preparation of Reagents: a. Prepare a stock solution of this compound in DMSO. b. Prepare working solutions of DHFA and NADPH in the assay buffer. c. Prepare a working solution of DHFR enzyme in the assay buffer.
-
Assay Procedure: a. To the wells of a 96-well microplate, add the assay buffer. b. Add varying concentrations of this compound to the test wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., methotrexate). c. Add the DHFR enzyme solution to all wells except the no-enzyme control. d. Pre-incubate the plate at room temperature for 10-15 minutes. e. Initiate the reaction by adding the NADPH solution to all wells. f. Immediately follow with the addition of the DHFA solution to all wells. g. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of the test compound. b. Determine the percentage of inhibition for each concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
The following diagram illustrates a typical workflow for screening and validating DHFR inhibitors.
Safety Information
This compound should be handled in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide is intended for research purposes only and should not be used for diagnostic or therapeutic applications.
References
An In-depth Technical Guide to 6-fluoro-1H-benzimidazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of 6-fluoro-1H-benzimidazole-2-thiol. This document is intended to serve as a foundational resource for professionals engaged in medicinal chemistry, pharmacology, and drug discovery.
Molecular Structure and Chemical Properties
This compound is a heterocyclic organic compound featuring a benzimidazole core structure, which is a fusion of benzene and imidazole rings. A fluorine atom is substituted at the 6-position of the benzene ring, and a thiol group is attached at the 2-position of the imidazole ring. This molecule exists in a tautomeric equilibrium between the thiol form (this compound) and the thione form (6-fluoro-1,3-dihydro-2H-benzimidazole-2-thione), with the thione form generally predominating in the solid state.
The presence of the electron-withdrawing fluorine atom can significantly influence the molecule's electronic properties, acidity, and biological interactions compared to its non-fluorinated parent compound, 2-benzimidazolethiol.
Molecular Diagram
The chemical structure and tautomerism are illustrated below.
The Ascendant Role of Fluorinated Benzimidazoles in Modern Drug Discovery: A Technical Guide to Their Biological Activities
For Immediate Release
In the ever-evolving landscape of medicinal chemistry, the benzimidazole scaffold remains a cornerstone of pharmacologically active compounds. The strategic incorporation of fluorine atoms into this privileged structure has unlocked a new dimension of therapeutic potential, leading to a surge in the discovery of potent anticancer, antimicrobial, and antiviral agents. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the biological activities of fluorinated benzimidazoles, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
The introduction of fluorine, a bioisostere of hydrogen, can significantly modulate the physicochemical properties of benzimidazole derivatives, including their lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These modifications often translate into enhanced efficacy and a more favorable pharmacokinetic profile.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Fluorinated benzimidazoles have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of critical cellular processes such as microtubule dynamics and kinase-mediated signaling pathways.
A primary mechanism of action for many anticancer benzimidazoles is the inhibition of tubulin polymerization.[2] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle assembly. This interference leads to a cell cycle arrest at the G2/M phase and ultimately triggers apoptosis, or programmed cell death.[3]
Furthermore, certain fluorinated benzimidazoles have been identified as potent inhibitors of key protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Inhibition of these receptor tyrosine kinases disrupts downstream signaling cascades that regulate cell proliferation, angiogenesis, and metastasis.
Quantitative Data: Anticancer Activity of Fluorinated Benzimidazoles
The following table summarizes the in vitro anticancer activity (IC50 values) of selected fluorinated benzimidazole derivatives against various human cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| FBZ-1 | 2-(4-Fluorophenyl) | MCF-7 (Breast) | 1.59 | [5] |
| FBZ-2 | 2-(3,5-Difluorophenyl) | MCF-7 (Breast) | 5.61 | [6] |
| FBZ-3 | 5-Fluoro-2-(pyrazolyl) | A549 (Lung) | 0.95 - 1.57 | [7] |
| FBZ-4 | 5-Fluoro-2-(pyrazolyl) | HeLa (Cervical) | 0.95 - 1.57 | [7] |
| FBZ-5 | 2-(4-Fluorobenzyl) | OVCAR-3 (Ovarian) | 10.34 - 14.88 | [8] |
| FBZ-6 | 2-(p-Fluorophenyl) | HeLa | 0.188 | [9] |
| FBZ-7 | 2-(p-Fluorophenyl) | HepG2 (Liver) | 0.188 | [9] |
| FBZ-8 | N-Alkyl-2-(trifluoromethyl) | MCF-7 (Breast) | 0.51 | [2] |
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated benzimidazoles have demonstrated significant antibacterial and antifungal activities, often attributed to their ability to inhibit essential microbial enzymes.[1]
A key target for the antibacterial action of some benzimidazole derivatives is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication and transcription.[10][11] By inhibiting the ATPase activity of the GyrB subunit, these compounds prevent the negative supercoiling of DNA, leading to a cessation of DNA synthesis and ultimately bacterial cell death.[11] The presence of fluorine often enhances the binding affinity to the enzyme, contributing to increased potency.[1]
Quantitative Data: Antimicrobial Activity of Fluorinated Benzimidazoles
The following table presents the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of representative fluorinated benzimidazole compounds against various bacterial and fungal strains.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| FBZ-9 | 2-(m-Fluorophenyl) | B. subtilis | 7.81 | [12] |
| FBZ-10 | 5-Methyl-2-(m-fluorophenyl) | Gram-negative bacteria | 31.25 | [12] |
| FBZ-11 | 2-(m-Fluorophenyl) | C. parapsilosis | 15.62 | [13] |
| FBZ-12 | 2-(4-Fluorophenyl) | S. aureus | 156.25 | [14] |
| FBZ-13 | 2-(4-Fluorophenyl) | C. albicans | 78.125 | [14] |
| FBZ-14 | Benzimidazole-triazole hybrid | E. coli | 3.125 | [15] |
| FBZ-15 | Benzimidazole-triazole hybrid | S. aureus | 12.5 | [15] |
Antiviral Activity: Combating Viral Replication
Fluorinated benzimidazoles have also shown promise as antiviral agents, with activity reported against a range of RNA and DNA viruses.[4] The mechanisms of antiviral action are varied and can involve the inhibition of viral enzymes or interference with viral entry and replication processes. For instance, some derivatives have been shown to be active against Respiratory Syncytial Virus (RSV) and Coxsackie B viruses.[4]
Quantitative Data: Antiviral Activity of Fluorinated Benzimidazoles
The following table summarizes the in vitro antiviral activity (EC50 values) of selected fluorinated benzimidazole derivatives.
| Compound ID | Substitution Pattern | Virus | EC50 (µM) | Reference |
| AV-1 | 2-Benzylbenzimidazole derivative | RSV | <1 | [15] |
| AV-2 | 2-Benzylbenzimidazole derivative | CVB-5 | 9-17 | [4] |
| AV-3 | 2-Trifluoromethylbenzimidazole | RSV | 5-15 | [4] |
Experimental Protocols
To facilitate further research and validation of the biological activities of fluorinated benzimidazoles, this section provides detailed methodologies for key in vitro assays.
General Synthesis of 2-Aryl Fluorinated Benzimidazoles
A common and effective method for the synthesis of 2-aryl fluorinated benzimidazoles involves the condensation of a fluorinated o-phenylenediamine with an aromatic aldehyde.[16][17]
General synthesis scheme for 2-aryl fluorinated benzimidazoles.
Procedure:
-
Dissolve the fluorinated o-phenylenediamine and the aromatic aldehyde in a suitable solvent (e.g., ethanol, DMF).
-
Add a catalyst, such as silica-supported periodic acid or ceric ammonium nitrate.[16][18]
-
The reaction mixture is typically stirred at room temperature or refluxed for a specified period.
-
Upon completion, the product is isolated and purified, often by recrystallization or column chromatography.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][19]
Workflow for the MTT cell viability assay.
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.[19]
-
Treat the cells with various concentrations of the fluorinated benzimidazole compounds and incubate for an additional 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]
-
Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1]
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21]
Workflow for the broth microdilution MIC assay.
Procedure:
-
Prepare two-fold serial dilutions of the fluorinated benzimidazole compounds in a suitable broth medium in a 96-well microtiter plate.[22]
-
Prepare a standardized inoculum of the test microorganism and add it to each well.[20]
-
Incubate the plate at an appropriate temperature (typically 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[20]
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.[2]
Workflow for the in vitro tubulin polymerization assay.
Procedure:
-
Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer on ice.[2]
-
Add the fluorinated benzimidazole test compound or control (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) to a pre-warmed 96-well plate.
-
Initiate the polymerization by adding the cold tubulin mixture to the wells and immediately placing the plate in a spectrophotometer set to 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.
-
Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the control.
Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.[23][24]
General workflow for a kinase inhibition assay.
Procedure:
-
In a multi-well plate, combine the target kinase (e.g., EGFR, VEGFR-2), a specific peptide substrate, and the fluorinated benzimidazole compound at various concentrations in a kinase assay buffer.[23][24]
-
Initiate the kinase reaction by adding ATP.
-
After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ADP production or fluorescence resonance energy transfer (FRET).[23]
-
The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which fluorinated benzimidazoles exert their biological effects is crucial for rational drug design and development.
Inhibition of Tubulin Polymerization and Induction of Apoptosis
Inhibition of tubulin polymerization by fluorinated benzimidazoles.
Inhibition of EGFR Signaling Pathway
Inhibition of the EGFR signaling pathway.
Inhibition of VEGFR-2 Signaling Pathway
Inhibition of the VEGFR-2 signaling pathway.
Inhibition of Bacterial DNA Gyrase
Inhibition of bacterial DNA gyrase by fluorinated benzimidazoles.
Conclusion
The incorporation of fluorine into the benzimidazole scaffold has proven to be a highly effective strategy for the development of potent and selective therapeutic agents. The diverse biological activities of these compounds, spanning anticancer, antimicrobial, and antiviral applications, underscore their significance in modern drug discovery. This technical guide provides a comprehensive overview of their biological activities, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued exploration and optimization of this promising class of molecules. The elucidation of their mechanisms of action through signaling pathway analysis further paves the way for the rational design of next-generation fluorinated benzimidazole-based drugs with enhanced efficacy and safety profiles.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 4. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. topogen.com [topogen.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. acgpubs.org [acgpubs.org]
- 14. benchchem.com [benchchem.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]
- 19. atcc.org [atcc.org]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Broth Microdilution | MI [microbiology.mlsascp.com]
- 23. benchchem.com [benchchem.com]
- 24. rsc.org [rsc.org]
A Technical Guide to the Putative Mechanism of Action of 6-fluoro-1H-benzimidazole-2-thiol
An in-depth technical guide or whitepaper on the core mechanism of action of 6-fluoro-1H-benzimidazole-2-thiol.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the mechanism of action of this compound is not extensively available in public literature. This guide, therefore, presents a putative mechanism of action based on the well-documented activities of the broader benzimidazole-2-thiol chemical class and the known effects of fluorine substitution in related pharmacophores. The information herein is intended to provide a scientifically grounded foundation for future research and drug development efforts.
Introduction
Benzimidazole and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities.[1][2][3][4][5] The fusion of a benzene ring with an imidazole ring creates a scaffold that is a common feature in a variety of clinically used drugs. The 2-thiol substituted benzimidazoles, in particular, have garnered significant interest due to their diverse biological profiles, including antimicrobial, anthelmintic, anti-inflammatory, and anticancer properties.
The introduction of a fluorine atom at the 6-position of the benzimidazole ring in this compound is a strategic modification. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and target-binding affinity of a molecule, often leading to improved potency and pharmacokinetic properties. This guide will explore the potential mechanisms through which this compound may exert its biological effects, drawing parallels from structurally related compounds.
Postulated Mechanisms of Action
Based on the known biological activities of benzimidazole-2-thiol derivatives, several potential mechanisms of action can be proposed for this compound. These are not mutually exclusive, and the compound may exhibit polypharmacology, acting on multiple targets simultaneously.
Inhibition of Microbial Growth
A significant body of research points to the antimicrobial and antifungal properties of benzimidazole derivatives. The proposed mechanisms for these effects often involve the disruption of essential cellular processes in microorganisms.
-
Interference with Microtubule Synthesis: A classic mechanism of action for many benzimidazole-based anthelmintics is the inhibition of tubulin polymerization, leading to the disruption of microtubule formation. This affects cell division, motility, and intracellular transport in parasites. While more commonly associated with 2-carbamate benzimidazoles, the core scaffold's ability to interact with tubulin cannot be ruled out for 2-thiol derivatives.
-
Inhibition of Key Enzymes: Benzimidazole derivatives have been shown to inhibit various microbial enzymes essential for survival. For instance, some analogs are known to target bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. The planar benzimidazole ring can intercalate into the DNA or bind to the enzyme-DNA complex, preventing its function.
Anticancer Activity
The antiproliferative effects of benzimidazole derivatives against various cancer cell lines are well-documented. The fluorine substituent at the 6-position may enhance these activities.
-
Tubulin Polymerization Inhibition: Similar to its role in anthelmintic activity, the disruption of microtubule dynamics is a validated anticancer strategy. Several benzimidazole compounds have demonstrated the ability to inhibit the polymerization of tubulin in cancer cells, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: Many benzimidazole derivatives have been developed as inhibitors of various protein kinases that are often dysregulated in cancer. The benzimidazole scaffold can serve as a template for designing ATP-competitive kinase inhibitors.
-
Induction of Apoptosis: Regardless of the primary target, a common downstream effect of many anticancer benzimidazoles is the induction of programmed cell death (apoptosis). This can be triggered through various signaling pathways, including those involving p53 and caspases.
Anti-inflammatory Effects
Benzimidazole derivatives have been investigated for their anti-inflammatory properties. The potential mechanisms include:
-
Inhibition of Pro-inflammatory Enzymes: Compounds from this class may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.
-
Modulation of Inflammatory Signaling Pathways: Benzimidazoles may interfere with key inflammatory signaling pathways, such as the NF-κB pathway, which plays a central role in regulating the expression of genes involved in inflammation and immune responses.
Quantitative Data from Related Compounds
While specific quantitative data for this compound is scarce, the following table summarizes representative data from related benzimidazole-2-thiol derivatives to provide a context for potential potency.
| Compound Class | Target/Activity | Measurement | Value | Reference |
| 2-Mercaptobenzimidazole Derivatives | α-Glucosidase Inhibition | IC50 | 352 µg/ml | [6] |
| 2-Mercaptobenzimidazole Hydrazones | Acetylcholinesterase Inhibition | IC50 | 37.64 ± 0.2 µM | [7] |
| 2-Mercaptobenzimidazole Derivatives | DPPH Radical Scavenging | IC50 | 131.50 µM | [6] |
Experimental Protocols for Investigating Mechanism of Action
To elucidate the precise mechanism of action of this compound, a series of well-defined experimental protocols should be employed.
Antimicrobial Activity Assays
-
Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Prepare a serial dilution of this compound in a suitable broth medium.
-
Inoculate each dilution with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the cultures under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
-
Bacterial DNA Gyrase Inhibition Assay:
-
Incubate purified bacterial DNA gyrase with relaxed plasmid DNA in the presence of ATP and varying concentrations of the test compound.
-
Run the reaction products on an agarose gel.
-
Inhibition of gyrase activity is observed as a decrease in the amount of supercoiled DNA.
-
Anticancer Activity Assays
-
MTT Cell Viability Assay: This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and proliferation.
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
-
Tubulin Polymerization Assay:
-
Incubate purified tubulin with GTP and varying concentrations of the test compound in a temperature-controlled spectrophotometer.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the rate of tubulin polymerization.
-
Inhibition is observed as a decrease in the rate and extent of polymerization.
-
Visualizing Potential Mechanisms
The following diagrams, generated using the DOT language, illustrate some of the postulated signaling pathways and experimental workflows.
Caption: A logical workflow for investigating the antimicrobial and anticancer activities of this compound.
Caption: Postulated signaling pathway for anticancer activity via tubulin polymerization inhibition.
Conclusion
While the precise molecular targets of this compound remain to be definitively identified, the existing literature on the benzimidazole-2-thiol scaffold provides a strong foundation for hypothesizing its mechanism of action. The compound likely exhibits a range of biological activities, with antimicrobial and anticancer effects being the most probable. The presence of the 6-fluoro substituent is anticipated to enhance its potency and drug-like properties. Further experimental validation, following the protocols outlined in this guide, is essential to fully elucidate the therapeutic potential of this promising compound.
References
- 1. 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis, biological activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Structure activity relationships of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | 2-Mercaptobenzimidazole clubbed hydrazone for Alzheimer’s therapy: In vitro, kinetic, in silico, and in vivo potentials [frontiersin.org]
Spectroscopic and Synthetic Profile of 6-fluoro-1H-benzimidazole-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodology for 6-fluoro-1H-benzimidazole-2-thiol. Due to the limited availability of published spectroscopic data for this specific compound, this guide presents data from closely related analogs to provide valuable insights for researchers. The document details generalized experimental protocols for spectroscopic analysis and a representative synthetic workflow.
Spectroscopic Data Analysis
Table 1: ¹H NMR Spectroscopic Data (Predicted)
The expected proton NMR chemical shifts for this compound in DMSO-d₆ are outlined below. These predictions are based on the analysis of similar benzimidazole structures.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (imidazole) | 12.0 - 13.0 | br s | - |
| SH | 12.5 - 13.5 | br s | - |
| H-4 | 7.3 - 7.6 | dd | J ≈ 8.5, 2.5 |
| H-5 | 7.0 - 7.3 | ddd | J ≈ 9.0, 9.0, 2.5 |
| H-7 | 7.1 - 7.4 | dd | J ≈ 9.0, 4.5 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broad singlets for NH and SH are due to proton exchange and the tautomeric nature of the molecule.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
The predicted carbon-13 NMR chemical shifts for this compound in DMSO-d₆ are presented below. The fluorine substitution will have a notable effect on the chemical shifts of the aromatic carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=S (C2) | 165 - 175 |
| C-F (C6) | 155 - 160 (d, ¹JCF ≈ 230-250 Hz) |
| C-3a | 130 - 135 |
| C-7a | 125 - 130 |
| C-5 | 110 - 115 (d, ²JCF ≈ 20-25 Hz) |
| C-7 | 105 - 110 (d, ²JCF ≈ 20-25 Hz) |
| C-4 | 100 - 105 (d, ³JCF ≈ 5-10 Hz) |
Note: The carbon attached to fluorine (C6) will appear as a doublet with a large one-bond C-F coupling constant. Adjacent carbons will also show smaller couplings.
Table 3: Infrared (IR) Spectroscopy Data (Predicted)
The expected characteristic infrared absorption bands for solid-state this compound are listed below.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (imidazole) | 3100 - 3300 | Medium, Broad |
| S-H Stretch | 2500 - 2600 | Weak |
| C=N Stretch | 1610 - 1630 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-F Stretch | 1100 - 1250 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C=S Stretch | 1150 - 1250 | Medium |
Table 4: Mass Spectrometry Data (Predicted)
The predicted major ions in the electron ionization (EI) mass spectrum of this compound are outlined below.
| m/z | Ion | Notes |
| 168 | [M]⁺ | Molecular Ion |
| 141 | [M - HCN]⁺ | Loss of hydrogen cyanide |
| 135 | [M - SH]⁺ | Loss of the sulfhydryl radical |
| 114 | [M - HCN - HCN]⁺ | Sequential loss of two molecules of hydrogen cyanide |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation and laboratory conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of benzimidazole derivatives and to observe the exchangeable NH and SH protons.
-
¹H NMR Acquisition :
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 180 ppm.
-
A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.
-
Process the data and reference the chemical shifts to the solvent peak of DMSO-d₆ (δ 39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation : Prepare a solid sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).
-
KBr Pellet : Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition :
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
-
Collect the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).
-
Ionization : Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like ESI to primarily observe the molecular ion.
-
Data Acquisition :
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
-
For high-resolution mass spectrometry (HRMS), use an appropriate analyzer (e.g., TOF or Orbitrap) to determine the exact mass and elemental composition.
-
Synthesis and Characterization Workflow
The synthesis of this compound typically involves the cyclocondensation of a substituted o-phenylenediamine with a thiocarbonyl source. The following diagram illustrates a general workflow for its synthesis and subsequent characterization.
Caption: Workflow for the synthesis and characterization of this compound.
Physical and chemical characteristics of 6-fluoro-1H-benzimidazole-2-thiol
An In-Depth Technical Guide to 6-Fluoro-1H-benzimidazole-2-thiol
Introduction
This compound is a fluorinated heterocyclic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is a prominent feature in a variety of pharmacologically active agents, and the introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of the parent molecule. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, including its synthesis, spectral properties, and potential biological activities, geared towards researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅FN₂S | [1][2] |
| Molecular Weight | 168.19 g/mol | [1][2] |
| CAS Number | 583-42-6 | [1] |
Synthesis and Experimental Protocols
The synthesis of benzimidazole-2-thiols is a well-established process in organic chemistry. While a specific detailed protocol for the 6-fluoro derivative is not explicitly outlined in the searched literature, a general and widely applicable method involves the cyclocondensation of the corresponding o-phenylenediamine with carbon disulfide.
General Synthesis of Benzimidazole-2-thiols
A common synthetic route involves the reaction of an appropriately substituted o-phenylenediamine with carbon disulfide in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux.
Experimental Workflow for Synthesis
References
Potential Therapeutic Targets of 6-fluoro-1H-benzimidazole-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential therapeutic targets of 6-fluoro-1H-benzimidazole-2-thiol and its derivatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities. The introduction of a fluorine atom at the 6-position and a thiol group at the 2-position of the benzimidazole ring can significantly modulate the compound's physicochemical properties and biological activity, making it a promising candidate for drug discovery. This document summarizes the key biological targets, presents quantitative data on inhibitory activities, details relevant experimental protocols, and provides visual representations of key pathways and workflows.
Identified Therapeutic Targets and Biological Activities
Derivatives of the benzimidazole-2-thiol core have been investigated for a range of therapeutic applications. While specific data for this compound is limited, the broader class of benzimidazole-2-thiol derivatives has shown significant activity against several key biological targets. These findings suggest potential therapeutic avenues for this compound, which warrants further investigation.
The primary therapeutic areas and molecular targets identified for benzimidazole-2-thiol derivatives include:
-
Anticancer Activity: Benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key proteins involved in cancer cell proliferation and survival. One such target is the WD repeat-containing protein 5 (WDR5) , a crucial component of the MLL/SET1 histone methyltransferase complexes that are often dysregulated in cancer.
-
Antidiabetic Activity: Inhibition of α-glucosidase , a key enzyme in carbohydrate digestion, is a validated strategy for managing type 2 diabetes. Several benzimidazole-2-thiol derivatives have been identified as potent inhibitors of this enzyme.
-
Neuroprotective Activity: Derivatives of benzimidazole have been explored for the treatment of neurodegenerative diseases like Alzheimer's disease. A key target in this area is acetylcholinesterase (AChE) , an enzyme that breaks down the neurotransmitter acetylcholine.
-
Antimicrobial Activity: The benzimidazole scaffold is a well-known pharmacophore in antimicrobial agents. Derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.
Quantitative Data Summary
The following table summarizes the inhibitory activities of various benzimidazole-2-thiol derivatives against their respective targets. This data provides a baseline for understanding the potential potency of this compound.
| Compound Class | Target Enzyme/Protein | IC50 Values | Reference |
| Benzimidazole-2-thiol Derivatives | α-Glucosidase (yeast) | 8.40 ± 0.76 to 179.71 ± 1.11 µM | [1] |
| Benzimidazole-based Oxazole Analogues | Acetylcholinesterase (AChE) | 0.10 ± 0.050 to 12.60 ± 0.30 µM | [2] |
| Benzimidazole-based Oxazole Analogues | Butyrylcholinesterase (BuChE) | 0.20 ± 0.050 to 16.30 ± 0.30 µM | [2] |
| Benzimidazole-triazole Derivatives | Acetylcholinesterase (AChE) | 31.9 ± 0.1 nM (IC50), 26.2 nM (Ki) for compound 3d | [3] |
| Benzimidazole-triazole Derivatives | Acetylcholinesterase (AChE) | 29.5 ± 1.2 nM (IC50), 24.8 nM (Ki) for compound 3h | [3] |
| 5-thiocyanatothiazol-2-amine | WDR5-MYC interaction | 6.1 µM (Ki) for initial hit | [4] |
Signaling Pathways and Mechanisms of Action
WDR5-Mediated Gene Regulation
WDR5 is a scaffold protein that plays a critical role in the assembly and function of histone methyltransferase complexes, particularly the MLL/SET1 family. These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription. In many cancers, the MLL complex is aberrantly recruited to target genes, leading to their overexpression and driving tumorigenesis. Small molecules that disrupt the interaction of WDR5 with its binding partners, such as the MLL protein or the oncogenic transcription factor MYC, can inhibit the activity of these complexes and suppress cancer cell growth.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.
In Vitro α-Glucosidase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)
-
Potassium phosphate buffer (50 mM, pH 6.8)
-
Test compound (this compound) dissolved in DMSO
-
Acarbose (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase (0.1 U/mL) in potassium phosphate buffer.
-
In a 96-well plate, add 50 µL of potassium phosphate buffer to each well.
-
Add 10 µL of the test compound solution at various concentrations to the respective wells. For the control, add 10 µL of DMSO. For the positive control, add 10 µL of acarbose solution.
-
Add 20 µL of the α-glucosidase solution to each well and incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of 1 mM pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the inhibition of AChE activity, a key target in Alzheimer's disease.
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Test compound dissolved in DMSO
-
Donepezil or Tacrine (positive control)
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution, and 20 µL of AChE solution (0.22 U/mL).
-
Incubate the mixture at 37°C for 15 minutes.
-
Add 10 µL of DTNB (1.5 mM) to each well.
-
Initiate the reaction by adding 10 µL of ATCI (15 mM).
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is determined from the slope of the absorbance versus time plot.
-
The percentage of inhibition is calculated, and the IC50 value is determined as described for the α-glucosidase assay.
WDR5-MYC Interaction Assay (Fluorescence Polarization)
This assay is used to identify compounds that disrupt the protein-protein interaction between WDR5 and MYC.
Materials:
-
Purified recombinant human WDR5 protein
-
Fluorescently labeled MYC peptide (e.g., 5-FAM-labeled peptide)
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compound dissolved in DMSO
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
To the wells of a 384-well plate, add the test compound at various concentrations.
-
Add the fluorescently labeled MYC peptide to a final concentration in the low nanomolar range.
-
Add the purified WDR5 protein to a final concentration that gives a stable and robust fluorescence polarization signal.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
A decrease in fluorescence polarization indicates the displacement of the fluorescent peptide from WDR5 by the test compound.
-
The Ki or IC50 value is determined by fitting the data to a competitive binding model.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
Doxorubicin or Cisplatin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined.[5][6]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compound dissolved in DMSO
-
Ciprofloxacin (for bacteria) or Fluconazole (for fungi) as positive controls
-
Sterile 96-well microtiter plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Perform serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9][10]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the activities of related compounds, potential therapeutic targets include WDR5 for cancer, α-glucosidase for diabetes, and acetylcholinesterase for neurodegenerative diseases, in addition to broad-spectrum antimicrobial activity. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound and its future derivatives. Further investigation into the synthesis of a focused library of derivatives and their evaluation using these assays is warranted to fully elucidate the therapeutic potential of this compound class.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and AChE-Inhibitory Activity of New Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 5-Thiocyanatothiazol-2-amines Disrupting WDR5-MYC Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro Susceptibility Testing of a Novel Benzimidazole, SPR719, against Nontuberculous Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
6-Fluoro-1H-benzimidazole-2-thiol and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-fluoro-1H-benzimidazole-2-thiol and its derivatives, focusing on their synthesis, biological activities, and mechanisms of action. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom and a thiol group at specific positions can significantly modulate the physicochemical and biological properties of these compounds, leading to a wide range of therapeutic applications.[1]
Core Compound: this compound
This compound is a heterocyclic organic compound with the molecular formula C₇H₅FN₂S and a molecular weight of 168.19 g/mol .[2][3] It serves as a crucial building block for the synthesis of a variety of derivatives with potential pharmacological activities.
Synthesis
The synthesis of this compound typically follows the general procedure for benzimidazole-2-thiol synthesis, which involves the cyclocondensation of the corresponding o-phenylenediamine with carbon disulfide.[4]
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects. The substitution at the thiol group and the nitrogen atoms of the benzimidazole ring allows for the fine-tuning of their biological profiles.
Antimicrobial Activity
Fluorinated benzimidazole derivatives have shown potent activity against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.
| Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| 4-(5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)benzohydrazide | Escherichia coli O157:H7 | 0.49-0.98 | [5] |
| 4-(5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)benzohydrazide | Salmonella typhimurium ATCC 13311 | 0.49-0.98 | [5] |
| N-substituted 6-fluoro-1H-benzimidazole | Methicillin-susceptible Staphylococcus aureus (MSSA) | 4 | [6] |
| N-substituted 6-fluoro-1H-benzimidazole | Methicillin-resistant Staphylococcus aureus (MRSA) | 2-8 | [6] |
Anticancer Activity
Numerous studies have highlighted the potential of fluoro-benzimidazole derivatives as anticancer agents. Their cytotoxic effects are typically evaluated using assays such as the MTT assay, which determines the half-maximal inhibitory concentration (IC₅₀).
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(fluorophenyl)-1H-benzimidazole (ORT14) | HeLa (Cervical Cancer) | 0.188 | [6] |
| 2-(fluorophenyl)-1H-benzimidazole (ORT14) | HepG2 (Liver Cancer) | 0.188 | [6] |
| 2-(fluorophenyl)-1H-benzimidazole (ORT15) | A549 (Lung Cancer) | 0.354 | [6] |
| 2-(fluorophenyl)-1H-benzimidazole (ORT15) | A498 (Kidney Cancer) | 0.354 | [6] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2 (Liver Cancer) | 0.39 µg/mL | [7] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Huh7 (Liver Cancer) | 0.32 µg/mL | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are standard protocols for the synthesis of the core compound and the evaluation of the biological activities of its derivatives.
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of benzimidazole-2-thiols.[4]
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Activated charcoal
Procedure:
-
Dissolve potassium hydroxide in a mixture of ethanol and water.
-
To this solution, add carbon disulfide.
-
Add 4-fluoro-1,2-phenylenediamine portion-wise to the mixture.
-
Reflux the reaction mixture for 3-4 hours.
-
Add activated charcoal to the hot solution and reflux for an additional 10 minutes.
-
Filter the hot solution to remove the charcoal.
-
Heat the filtrate and then acidify with dilute hydrochloric acid.
-
The precipitate of this compound is then filtered, washed with cold water, and dried.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Test compound stock solution in dimethyl sulfoxide (DMSO)
-
Positive control antibiotic
-
Incubator
Procedure:
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate.
-
Prepare a standardized inoculum of the microorganism.
-
Dilute the inoculum in broth and add 100 µL to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubate the plates at 35-37°C for 16-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
Cytotoxicity Testing: MTT Assay for IC₅₀ Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Test compound stock solution in DMSO
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 2.5 x 10⁴ cells per well and incubate for 24 hours.[6][9]
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value from the dose-response curve.[9]
Mechanism of Action and Signaling Pathways
The anticancer activity of benzimidazole derivatives is often attributed to their ability to interfere with various cellular processes, including cell cycle progression and apoptosis.
Putative Anticancer Mechanism of Action
Caption: Putative anticancer mechanisms of benzimidazole derivatives.
Experimental Workflow for In Vitro Anticancer Evaluation
Caption: Workflow for in vitro anticancer evaluation.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. asianpubs.org [asianpubs.org]
- 3. scbt.com [scbt.com]
- 4. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchhub.com [researchhub.com]
- 9. benchchem.com [benchchem.com]
In Silico Prediction of 6-fluoro-1H-benzimidazole-2-thiol Properties: A Technical Guide
Abstract: This technical guide outlines a comprehensive in silico approach to characterize the physicochemical, pharmacokinetic, and quantum chemical properties of 6-fluoro-1H-benzimidazole-2-thiol. In the realm of modern drug discovery, computational methods are indispensable for the rapid and cost-effective screening of potential drug candidates. By leveraging a suite of predictive modeling techniques, including Density Functional Theory (DFT), ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and molecular docking, a detailed molecular profile of the target compound can be generated. This guide provides detailed protocols for these computational experiments and presents illustrative data in a structured format to facilitate analysis. The methodologies and findings discussed herein are intended to serve as a foundational resource for researchers engaged in the development of benzimidazole-based therapeutic agents.
Introduction
Benzimidazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2] This heterocyclic aromatic compound, consisting of a fused benzene and imidazole ring, is known to exhibit a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4] The introduction of various substituents onto the benzimidazole ring can significantly modulate its biological activity and pharmacokinetic profile.[5]
The specific compound of interest, this compound (Molecular Formula: C7H5FN2S, Molecular Weight: 168.19 g/mol ), incorporates a fluorine atom at the 6-position and a thiol group at the 2-position.[6][7][8] Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The thiol group provides a potential site for metabolic conjugation and can be crucial for binding interactions with target proteins.
Given the therapeutic potential of this scaffold, a thorough preclinical evaluation is warranted. In silico prediction methods offer a powerful alternative to traditional, resource-intensive laboratory experiments, allowing for the early assessment of a compound's drug-likeness and potential liabilities. This guide details the application of such computational tools to build a comprehensive profile of this compound.
Methodologies and Experimental Protocols
A multi-faceted in silico approach is employed to predict the properties of this compound. The workflow encompasses quantum chemical calculations for electronic property determination, ADMET prediction for pharmacokinetic profiling, and molecular docking to investigate potential protein-ligand interactions.
Quantum Chemical Calculations
Quantum chemical calculations are performed to understand the electronic structure, reactivity, and stability of the molecule. Density Functional Theory (DFT) is a robust method for these predictions.[5]
Protocol:
-
Structure Optimization: The 3D structure of this compound is first drawn using a molecular editor and then geometry-optimized using the DFT method with the B3LYP functional and the 6-31G(d,p) basis set.[9] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculation: Vibrational frequency analysis is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Key quantum chemical descriptors are calculated from the optimized structure. These include:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): Indicates the molecule's electron-donating ability.
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Indicates the molecule's electron-accepting ability.
-
Energy Gap (ΔE): The difference between ELUMO and EHOMO, which relates to the molecule's chemical reactivity and stability.
-
Global Reactivity Descriptors: Chemical Potential (μ), Hardness (η), Softness (S), and Electrophilicity Index (ω) are derived from the HOMO and LUMO energies to further quantify reactivity.
-
ADMET and Physicochemical Property Prediction
ADMET properties are crucial for determining the viability of a compound as a drug candidate. These properties are predicted using web-based tools that employ large datasets and sophisticated algorithms.
Protocol:
-
Input: The simplified molecular-input line-entry system (SMILES) string for this compound is generated and submitted to a predictive modeling platform, such as SwissADME or admetSAR.[4][10]
-
Physicochemical Properties: The software calculates fundamental properties like molecular weight (MW), octanol-water partition coefficient (LogP), topological polar surface area (TPSA), number of hydrogen bond donors (HBD) and acceptors (HBA), and number of rotatable bonds.
-
Pharmacokinetic Prediction: The platform predicts key pharmacokinetic parameters, including:
-
Absorption: Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation.
-
Metabolism: Likelihood of being a substrate or inhibitor for key Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
-
Drug-Likeness Evaluation: The predicted properties are evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five, to assess the compound's potential for oral bioavailability.[4]
-
Toxicity Prediction: Potential toxicity risks, such as mutagenicity (AMES test prediction) and carcinogenicity, are estimated.[4][11]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns.[12]
Protocol:
-
Target Selection: A relevant protein target is selected. Given the broad activity of benzimidazoles, a common target like a receptor tyrosine kinase (e.g., EGFR) or a bacterial enzyme (e.g., Dihydrofolate Reductase) can be chosen for illustrative purposes.[13][14] The 3D crystal structure of the protein is obtained from the Protein Data Bank (PDB).
-
Receptor Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 3D structure of this compound is prepared by assigning charges and defining rotatable bonds.
-
Docking Simulation: A docking program, such as AutoDock Vina, is used to perform the simulation.[15] A grid box is defined around the active site of the protein, and the software systematically explores conformational space to find the optimal binding pose of the ligand.
-
Analysis: The results are analyzed to determine the binding energy (a lower value indicates a more favorable interaction) and to visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.[16]
Predicted Properties of this compound
The following data are illustrative and represent typical values that would be generated through the described in silico protocols.
Data Presentation
Table 1: Predicted Physicochemical and Drug-Likeness Properties
| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Formula | C₇H₅FN₂S | - |
| Molecular Weight ( g/mol ) | 168.19 | Yes (< 500) |
| LogP (Octanol/Water) | 1.85 | Yes (< 5) |
| Hydrogen Bond Donors | 2 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) |
| Molar Refractivity | 45.30 | - |
| Topological Polar Surface Area (Ų) | 69.45 | - |
| Lipinski Violations | 0 | Pass |
Table 2: Predicted ADMET Properties
| ADMET Parameter | Prediction | Interpretation |
|---|---|---|
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Likely well-absorbed orally. |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. |
| Distribution | ||
| P-glycoprotein Substrate | No | Not likely to be subject to active efflux. |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |
| CYP2C9 Inhibitor | Yes | Potential for interactions with drugs metabolized by CYP2C9. |
| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low concern for mutagenicity. |
| Carcinogenicity | Non-carcinogen | Low concern for carcinogenicity. |
Table 3: Predicted Quantum Chemical Properties (DFT/B3LYP/6-31G(d,p))
| Quantum Descriptor | Predicted Value (eV) |
|---|---|
| Energy of HOMO (EHOMO) | -6.25 |
| Energy of LUMO (ELUMO) | -1.88 |
| Energy Gap (ΔE) | 4.37 |
| Chemical Potential (μ) | -4.065 |
| Chemical Hardness (η) | 2.185 |
| Chemical Softness (S) | 0.229 |
| Electrophilicity Index (ω) | 3.77 |
Table 4: Illustrative Molecular Docking Results against EGFR Tyrosine Kinase (PDB ID: 1M17)
| Parameter | Result |
|---|---|
| Binding Affinity (kcal/mol) | -7.9 |
| Interacting Residues | |
| Hydrogen Bonds | Met769, Thr766 |
| Hydrophobic Interactions | Leu768, Val702, Ala719, Leu820 |
| Pi-Sulfur Interaction | Cys773 |
Visualization of Computational Workflows and Pathways
In Silico Prediction Workflow
Caption: Workflow for the in silico property prediction of a drug candidate.
Hypothetical EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling cascade by a benzimidazole derivative.
Discussion
The collective in silico data provides a promising preliminary profile for this compound as a potential drug candidate. The physicochemical properties are well within the limits defined by Lipinski's Rule of Five, suggesting good potential for oral bioavailability. The high predicted GI absorption and lack of P-glycoprotein substrate activity further support this.[4] Its inability to permeate the BBB indicates a lower likelihood of central nervous system side effects, which can be advantageous depending on the therapeutic target.
The predicted inhibition of the CYP2C9 enzyme is a noteworthy finding that would require experimental validation, as it could lead to drug-drug interactions with other medications metabolized by this pathway. The absence of predicted AMES toxicity is a positive indicator for the compound's safety profile.[11]
From the quantum chemical analysis, the HOMO-LUMO energy gap of 4.37 eV suggests good chemical stability. Molecular docking simulations against EGFR, a common target for anticancer agents, show a strong binding affinity of -7.9 kcal/mol.[12] The predicted interactions, including hydrogen bonds with key residues in the ATP-binding pocket (Met769) and a pi-sulfur interaction, provide a structural basis for this affinity and suggest a plausible mechanism of action.[17]
Conclusion
This guide demonstrates a systematic in silico workflow for the comprehensive characterization of this compound. The predictive models for physicochemical properties, ADMET profile, quantum chemical reactivity, and molecular docking collectively provide critical insights at an early stage of the drug discovery process. The illustrative results suggest that this compound possesses favorable drug-like properties and warrants further investigation through experimental synthesis and biological evaluation. This computational approach serves as an efficient and resource-sparing strategy to prioritize and guide the development of novel benzimidazole-based therapeutics.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. Synthesis, Identification, Computer-Aided Docking Studies, and ADMET Prediction of Novel Benzimidazo-1,2,3-triazole Based Molecules as Potential Antimicrobial Agents [mdpi.com]
- 5. Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 583-42-6 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ukm.my [ukm.my]
- 13. tandfonline.com [tandfonline.com]
- 14. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. gjpb.de [gjpb.de]
- 17. Optimized Structure, in Silico Interaction and Molecular Docking Analysis of Two Benzimidazole-2-Thione Derivatives – Material Science Research India [materialsciencejournal.org]
Methodological & Application
Application Notes and Protocols for Antimicrobial Activity Screening of 6-fluoro-1H-benzimidazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial screening of 6-fluoro-1H-benzimidazole-2-thiol, a member of the promising benzimidazole class of compounds. This document outlines the current understanding of its potential antimicrobial activity, detailed protocols for its evaluation, and insights into its possible mechanism of action. While specific comprehensive studies on this compound are emerging, the data from closely related fluorinated benzimidazole derivatives suggest significant potential as an antimicrobial agent, particularly against resilient bacterial strains.
Introduction to Benzimidazoles as Antimicrobial Agents
Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anthelmintic properties.[1] The fusion of a benzene ring to an imidazole ring creates a stable scaffold that can be readily functionalized at various positions to modulate its biological activity. The introduction of a fluorine atom into the benzimidazole ring, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to target proteins, often leading to improved potency.[2]
Data Presentation: Antimicrobial Activity of Fluorinated Benzimidazole Derivatives
Due to the limited availability of extensive antimicrobial screening data specifically for this compound in the public domain, this section presents data from closely related fluorinated benzimidazole derivatives to illustrate the potential efficacy of this compound class. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for representative compounds against various microbial strains.
Table 1: Antibacterial Activity of a Fluorinated Benzimidazole Derivative (TFBZ)
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| TFBZ¹ | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | 8 | [3] |
| Vancomycin | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | 4 | [3] |
¹TFBZ: 2-(3,5-Bis(trifluoromethyl)phenyl)-4-nitro-6-(trifluoromethyl)-1H-benzo[d]imidazol-1-ol, a fluorinated benzimidazole derivative.[3]
Table 2: Illustrative Antibacterial Spectrum of a Fluorinated Benzimidazole Derivative (TFBZ)
| Compound | Microorganism | MIC₅₀ (µg/mL) | Reference |
| TFBZ¹ | Staphylococcus aureus | 0.99 | [3] |
| TFBZ¹ | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.15 | [3] |
| TFBZ¹ | Pseudomonas aeruginosa | >64 | [3] |
| TFBZ¹ | Salmonella enterica | >64 | [3] |
| TFBZ¹ | Escherichia coli | >64 | [3] |
¹TFBZ: 2-(3,5-Bis(trifluoromethyl)phenyl)-4-nitro-6-(trifluoromethyl)-1H-benzo[d]imidazol-1-ol.[3]
Table 3: Antifungal Activity of a 2-(m-fluorophenyl)-benzimidazole derivative
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-(m-fluorophenyl)-benzimidazole | Candida albicans | >500 | [2] |
| 2-(m-fluorophenyl)-5-methyl-benzimidazole | Candida parapsilosis | 125 | [2] |
| Fluconazole | Candida albicans | 3.9 | [2] |
| Fluconazole | Candida parapsilosis | 1.95 | [2] |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of novel antimicrobial agents.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator
2. Preparation of Compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a final concentration of 10 mg/mL.
-
Further dilute the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to prepare a working solution at twice the highest concentration to be tested.
3. Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the working compound solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of dilutions.
4. Inoculum Preparation:
-
From a fresh culture (18-24 hours), suspend several colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
5. Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well containing the compound dilutions and the growth control well.
-
The final volume in each well will be 200 µL.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 28-35°C for 24-48 hours for fungi.
6. Reading and Interpretation:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC determination to assess whether the compound is bacteriostatic or bactericidal.
1. Materials:
-
MIC plate from Protocol 1
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips or a multi-channel pipette
2. Procedure:
-
From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.
-
Spot the aliquot onto a sterile MHA plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
3. Reading and Interpretation:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Mandatory Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for MIC and MBC determination.
Potential Mechanism of Action: Inhibition of Bacterial DNA Gyrase
The antibacterial activity of many benzimidazole derivatives is attributed to the inhibition of essential bacterial enzymes. A key target is DNA gyrase, a type II topoisomerase crucial for DNA replication, transcription, and repair in bacteria.
Caption: Inhibition of DNA gyrase by this compound.
Structure-Activity Relationship (SAR) of Benzimidazole Derivatives
The antimicrobial activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core.
Caption: Key SAR points for benzimidazole antimicrobial activity.
References
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-fluoro-1H-benzimidazole-2-thiol as an Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 6-fluoro-1H-benzimidazole-2-thiol as an antifungal agent. While specific quantitative data for this particular compound is not extensively available in publicly accessible literature, this document compiles representative data from structurally similar benzimidazole derivatives to offer insights into its expected activity. Detailed protocols for in vitro antifungal susceptibility testing are provided to guide researchers in evaluating its efficacy.
Introduction
Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antifungal, antiviral, and anthelmintic properties. The inclusion of a fluorine atom in pharmaceutical compounds can significantly enhance metabolic stability, bioavailability, and binding affinity to target enzymes. Therefore, this compound is a compound of interest for the development of new antifungal therapies. The primary mechanism of action for many antifungal benzimidazoles is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Data Presentation: Antifungal Activity of Structurally Related Benzimidazole Derivatives
To provide a reference for the potential antifungal efficacy of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzimidazole derivatives against common fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
| Compound/Derivative | Fungal Strain | MIC Range (µg/mL) | Reference |
| 2-(3-Fluorophenyl)-1H-benzo[d]imidazole | Candida albicans | 62.5 | [1] |
| 2-(3-Fluorophenyl)-1H-benzo[d]imidazole | Candida parapsilosis | 62.5 | [1] |
| 2-(m-fluorophenyl)-benzimidazole derivatives | Bacillus subtilis | 7.81 | [1] |
| Benzimidazole-1,2,4-triazole derivatives | Candida albicans | 0.97 - 1.95 | [2] |
| Benzimidazole-1,2,4-triazole derivatives | Candida glabrata | 0.97 - 1.95 | [2] |
| Benzimidazole-1,2,4-triazole derivatives | Candida krusei | >15.6 | [2] |
| Benzimidazole-1,2,4-triazole derivatives | Candida parapsilosis | 1.95 - 7.81 | [2] |
| 2-substituted amino-1-(1H-benzo[d]imidazol-1-yl)ethanone | Candida albicans | 100 | [3][4] |
| 2-substituted amino-1-(1H-benzo[d]imidazol-1-yl)ethanone | Aspergillus niger | 100 | [3][4] |
Experimental Protocols
The following are detailed protocols for determining the in vitro antifungal susceptibility of this compound. These are based on widely accepted standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for antifungal susceptibility testing and is used to determine the MIC of an antifungal agent in a liquid medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus niger)
-
Standardized fungal inoculum (0.5 McFarland standard)
-
Spectrophotometer
-
Incubator (35°C)
-
Positive control antifungal (e.g., Fluconazole)
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Stock Solution: Dissolve a known weight of this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
Add an additional 100 µL of the stock solution (or a working solution) to the first column of wells.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Inoculation: Add 100 µL of the final fungal inoculum to each well (except the sterility control wells).
-
Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control well. This can be assessed visually or by reading the optical density at 600 nm using a microplate reader.
Protocol 2: Agar Disk Diffusion Method
This method provides a qualitative assessment of antifungal activity.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm in diameter)
-
Mueller-Hinton agar or Sabouraud Dextrose Agar plates
-
Fungal isolates
-
Sterile swabs
-
Incubator (35°C)
-
Calipers for measuring zone diameters
Procedure:
-
Preparation of Antifungal Disks: Dissolve this compound in a suitable volatile solvent (e.g., DMSO). Apply a known amount of the solution onto sterile filter paper disks and allow the solvent to evaporate.
-
Inoculum Preparation: Prepare a standardized fungal suspension as described in the broth microdilution protocol.
-
Inoculation of Agar Plates: Dip a sterile swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate to ensure confluent growth.
-
Application of Disks: Aseptically place the prepared disks onto the inoculated agar surface. Gently press the disks to ensure good contact with the agar. Include a positive control disk (e.g., fluconazole) and a blank disk (with solvent only) as a negative control.
-
Incubation: Invert the plates and incubate at 35°C for 24-48 hours.
-
Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no fungal growth occurs) in millimeters. A larger zone of inhibition indicates greater antifungal activity.
Visualization of Proposed Mechanism of Action
The primary antifungal mechanism of many benzimidazole derivatives involves the inhibition of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. The target enzyme is often lanosterol 14α-demethylase, encoded by the ERG11 gene. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting cell membrane function and inhibiting fungal growth.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Studies of Antibacterial and Antifungal Activity of Novel Substituted Benzimidazole Derivatives | Trends in Sciences [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-fluoro-1H-benzimidazole-2-thiol in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives represent a promising class of heterocyclic compounds extensively studied for their therapeutic potential, including their anticancer properties. The benzimidazole scaffold is a key structural motif in a variety of biologically active molecules. The incorporation of a fluorine atom into these structures can significantly enhance their pharmacological properties, such as metabolic stability and binding affinity to target proteins. This document provides an overview of the application of fluoro-substituted benzimidazole derivatives in cancer cell line studies, with a focus on their antiproliferative activity. While specific data for 6-fluoro-1H-benzimidazole-2-thiol is limited in the reviewed literature, the following sections summarize the activity of closely related fluoro-substituted benzimidazole compounds and provide relevant experimental protocols.
Data Presentation: Antiproliferative Activity of Fluoro-substituted Benzimidazole Derivatives
The antiproliferative activity of a series of 2-(fluorophenyl)-1H-benzimidazole derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay. The results are summarized in the table below. It is important to note that these compounds differ from this compound, as the fluorine substitution is on a phenyl ring at the 2-position, and there is no thiol group at this position.
| Compound | Substitution | A549 (Lung) IC50 (µM) | A498 (Kidney) IC50 (µM) | A375 (Melanoma) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HepG2 (Liver) IC50 (µM) | HEK293 (Normal) IC50 (µM) |
| ORT14 | p-fluoro | 0.377 | 0.377 | 0.377 | 0.188 | 0.188 | 9.424 |
| ORT15 | o-fluoro | - | - | - | - | - | - |
| ORT16 | m-fluoro | 0.177 | - | - | - | - | - |
| ORT17 | p-fluoro | - | - | 0.354 | 0.354 | - | 4.420 |
| Methotrexate (Standard) | - | - | - | - | - | - | - |
Data extracted from a study on 2-(fluorophenyl)-1H-benzimidazole derivatives[1][2]. Note that IC50 values for some compounds against certain cell lines were not provided in the source material. The study mentions that compounds ORT14 and ORT15 displayed the highest antiproliferative activity[2].
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the evaluation of anticancer compounds.
MTT Assay for Cell Viability
This protocol is based on the methodology described for testing fluoro-substituted benzimidazole derivatives[2].
Objective: To determine the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, HepG2, A375) and a normal cell line (e.g., HEK293)[2]
-
RPMI 1640 medium[2]
-
Fetal calf serum (FCS)[2]
-
Penicillin and streptomycin[2]
-
96-well plates[2]
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)[2]
-
Dimethyl sulfoxide (DMSO)[2]
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the desired cancer and normal cell lines in RPMI 1640 medium supplemented with 10% FCS, penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2. Seed the cells into 96-well plates at a density of 1–2.5 x 10^4 cells per mL in a total volume of 100 µL per well. Allow the cells to adhere for 24 hours[2].
-
Compound Treatment: Prepare serial dilutions of the test compound in DMSO. Treat the cells with different concentrations of the compound (e.g., 10⁻⁵, 10⁻⁶, 10⁻⁷ mol/L final concentration). Include wells with untreated cells as a negative control and wells with a standard anticancer drug (e.g., methotrexate) as a positive control. Assays should be performed in triplicate[2].
-
Incubation: Incubate the plates for 96 hours of continuous drug exposure[2].
-
MTT Addition: After the incubation period, remove the supernatant and add 100 µL of MTT solution (0.5 mg/mL) to each well. Incubate for a further period to allow the formation of formazan crystals by mitochondrial reductase in living cells[2].
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plates on a mechanical mixer until the color is uniform[2].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[2].
-
Data Analysis: The cell viability is proportional to the absorbance. Calculate the percentage of cell viability compared to the untreated control. The IC50 value, defined as the concentration that reduces the absorbance of the untreated wells by 50%, can be determined by plotting a dose-response curve[2].
Mandatory Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Generalized Signaling Pathway for Anticancer Activity of Benzimidazole Derivatives
The anticancer activity of benzimidazole derivatives often involves the induction of apoptosis and cell cycle arrest. While the specific pathways for this compound are not detailed in the provided search results, a generalized pathway can be illustrated based on the known mechanisms of related compounds.
Caption: Generalized signaling pathways of benzimidazole derivatives in cancer cells.
Disclaimer
The information provided in these application notes is for research purposes only. The quantitative data and protocols are based on studies of structurally related compounds and may not be directly applicable to this compound. Researchers should conduct their own validation studies.
References
Analytical methods for 6-fluoro-1H-benzimidazole-2-thiol characterization
An in-depth guide to the analytical methodologies for the comprehensive characterization of 6-fluoro-1H-benzimidazole-2-thiol, a significant heterocyclic compound in pharmaceutical research and development. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals. The methods outlined are crucial for purity assessment, stability studies, and quality control of this compound.
High-Performance Liquid Chromatography (HPLC)
Application Note: Reverse-phase HPLC is a robust method for the separation, identification, and quantification of this compound and its related impurities. The inherent polarity of the molecule allows for good retention and separation on non-polar stationary phases. The following protocol provides a starting point for method development and validation.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 285 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Data Presentation:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% HCOOH in H₂O, B: 0.1% HCOOH in ACN |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 285 nm |
| Expected Retention Time | ~15-20 min (subject to optimization) |
Logical Workflow for HPLC Method Development
Caption: HPLC method development workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS can be employed for the analysis of this compound, particularly for assessing volatile impurities. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.
Experimental Protocol:
-
Instrumentation: A standard GC-MS system.
-
Derivatization (optional): Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can be used to increase volatility.
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
Data Presentation:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (10 min) |
| Ionization | EI, 70 eV |
| Expected Mol. Ion (M⁺) | m/z 168 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of this compound. The spectra provide detailed information about the chemical environment of each proton and carbon atom.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration: Approximately 10 mg/mL.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected chemical shifts (δ, ppm): Aromatic protons between 7.0-7.8 ppm, N-H proton around 12.5 ppm, and S-H proton (if observable) with a broad signal.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected chemical shifts (δ, ppm): Aromatic carbons between 100-150 ppm, with the C-F carbon showing a large coupling constant. The thiocarbonyl carbon (C=S) is expected to be downfield.
-
Data Presentation (Predicted):
| Nucleus | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity and Coupling (J, Hz) |
| ¹H-NMR | ||
| NH | ~12.5 | br s |
| Ar-H | ~7.0-7.8 | m |
| SH | Variable (often broad) | br s |
| ¹³C-NMR | ||
| C=S | ~170 | s |
| C-F | ~155-160 | d, ¹JCF ≈ 240 Hz |
| Ar-C | ~100-140 | Various m |
Logical Relationship of NMR Data Interpretation
Caption: NMR data interpretation workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The characteristic absorption bands confirm the presence of N-H, C=S, C-F, and aromatic moieties.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing approximately 1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Data Presentation (Expected Peaks):
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretch |
| ~3000-2800 | N-H stretch (broad) |
| ~1620-1580 | C=N stretch |
| ~1500-1450 | Aromatic C=C stretch |
| ~1250-1100 | C-F stretch |
| ~1100-1000 | C=S stretch |
Mass Spectrometry (MS)
Application Note: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Ionization (EI): 70 eV.
-
Ionization (ESI): Positive ion mode.
-
Mass Range: m/z 50-300.
Data Presentation (Predicted Fragmentation):
| m/z | Proposed Fragment |
| 168 | [M]⁺ (Molecular ion) |
| 135 | [M - SH]⁺ |
| 110 | [M - C₂H₂N₂]⁺ |
| 95 | [C₅H₂FN]⁺ |
Proposed EI Fragmentation Pathway
Caption: Proposed EI fragmentation pathway.
Thermal Analysis
Application Note: Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and decomposition profile of this compound.
Experimental Protocol:
-
Instrumentation: A DSC or TGA instrument.
-
Sample Pan: Aluminum pan.
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 400 °C.
Data Presentation:
| Analysis | Parameter | Expected Observation |
| DSC | Melting Point (Tₘ) | A sharp endothermic peak corresponding to melting. |
| TGA | Decomposition Temperature (Tₔ) | Onset of weight loss indicating decomposition. |
Application Notes and Protocols for High-Throughput Screening of Benzimidazole-2-Thiol Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole-2-thiol and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds have garnered significant interest as potential therapeutic agents due to their efficacy as anticancer, antifungal, antiviral, antibacterial, and antiparasitic agents. The versatility of the benzimidazole-2-thiol core allows for the generation of large and diverse chemical libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel drug leads.
This document provides detailed application notes and experimental protocols for the high-throughput screening of benzimidazole-2-thiol libraries. It covers the essential stages of a screening campaign, from library synthesis and assay development to data analysis and hit-to-lead optimization. The provided protocols are intended to serve as a comprehensive guide for researchers and scientists in the field of drug discovery.
Library Synthesis
The successful execution of a high-throughput screening campaign begins with a high-quality, diverse library of compounds. The following protocols describe the synthesis of the core 1H-benzo[d]imidazole-2(3H)-thione scaffold and a method for generating a diverse library of S-alkylated derivatives suitable for HTS.
Protocol 1: Synthesis of 1H-benzo[d]imidazole-2(3H)-thione (Benzimidazole-2-thiol)
This protocol outlines the synthesis of the foundational benzimidazole-2-thiol scaffold from o-phenylenediamine and carbon disulfide.[1][2]
Materials:
-
o-phenylenediamine
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Ethanol (95%)
-
Water
-
Dilute acetic acid
-
Activated charcoal
-
Round bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a 500 mL round bottom flask, prepare a mixture of o-phenylenediamine (0.1 mole, 10.8 g), potassium hydroxide (0.1 mole, 5.6 g), 100 mL of 95% ethanol, and 15 mL of water.
-
To this mixture, add carbon disulfide (0.1 mole, 7.6 g) and heat the reaction mixture under reflux for 3 hours.
-
After 3 hours, cautiously add a small amount of activated charcoal to the mixture and continue to reflux for an additional 10 minutes.
-
Filter the hot solution to remove the charcoal.
-
Heat the filtrate to 60-70 °C and add 100 mL of warm water.
-
Acidify the solution with dilute acetic acid while stirring.
-
The benzimidazole-2-thiol product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The purity of the product can be assessed by TLC and melting point determination.
Protocol 2: Combinatorial Synthesis of a Benzimidazole-2-thiol Library via S-Alkylation
This protocol describes a parallel synthesis approach to generate a diverse library of 2-(alkylthio)-1H-benzo[d]imidazole derivatives.
Materials:
-
1H-benzo[d]imidazole-2(3H)-thione
-
A diverse collection of alkyl halides (e.g., alkyl bromides, benzyl chlorides)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Acetone
-
96-well reaction block or individual reaction vials
-
Shaker
Procedure:
-
In each well of a 96-well reaction block, place 1H-benzo[d]imidazole-2(3H)-thione (e.g., 0.1 mmol).
-
To each well, add a solution of a unique alkyl halide (0.12 mmol) in the chosen solvent (DCM or acetone).
-
Add a base, such as triethylamine (0.3 mmol) or potassium carbonate (0.2 mmol), to each well.
-
Seal the reaction block and place it on a shaker at room temperature. Let the reactions proceed for 8-24 hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixtures can be worked up in parallel. This may involve filtration to remove the base, followed by solvent evaporation.
-
The resulting library of S-alkylated benzimidazole-2-thiol derivatives can be purified if necessary, typically by crystallization or column chromatography, although for primary screening, crude products are often used.
High-Throughput Screening Assays
The choice of HTS assay depends on the therapeutic target of interest. Below are detailed protocols for antifungal, anticancer, and kinase inhibition assays that can be adapted for screening benzimidazole-2-thiol libraries.
Protocol 3: Antifungal Cell-Based High-Throughput Screening Assay
This protocol describes a cell-based assay to identify compounds that inhibit the growth of the fungal pathogen Candida albicans.[3][4]
Materials:
-
Candida albicans strain (e.g., SC5314)
-
RPMI 1640 medium
-
384-well microplates
-
Benzimidazole-2-thiol library in DMSO
-
Positive control (e.g., Amphotericin B)
-
Negative control (DMSO)
-
Resazurin solution
-
Plate reader capable of measuring fluorescence
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library source plates into the wells of a 384-well assay plate.
-
Cell Seeding: Prepare a suspension of C. albicans at a concentration of 2 x 10⁶ cells/mL in RPMI 1640 medium. Add 50 µL of the cell suspension to each well of the assay plate, resulting in a final compound concentration of, for example, 10 µM.
-
Incubation: Seal the plates and incubate at 37°C for 24 hours to allow for biofilm formation and cell growth.
-
Viability Staining: Add 10 µL of resazurin solution to each well.
-
Final Incubation: Incubate the plates for an additional 2-4 hours at 37°C. Viable cells will reduce resazurin to the fluorescent product resorufin.
-
Data Acquisition: Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound relative to the positive and negative controls.
Protocol 4: Anticancer Cell Proliferation High-Throughput Screening Assay (MTT Assay)
This protocol outlines a colorimetric assay to screen for compounds that inhibit the proliferation of cancer cells.[5]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
384-well cell culture plates
-
Benzimidazole-2-thiol library in DMSO
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Detergent reagent (e.g., SDS in HCl)
-
Plate reader capable of measuring absorbance
Procedure:
-
Cell Seeding: Seed the cancer cells into 384-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of complete medium and incubate for 24 hours.
-
Compound Addition: Add the compounds from the benzimidazole-2-thiol library to the wells at a final concentration of, for example, 10 µM.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of detergent reagent to each well to solubilize the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each compound relative to the controls.
Protocol 5: Kinase Inhibition High-Throughput Screening Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent assay to identify inhibitors of a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
Benzimidazole-2-thiol library in DMSO
-
Positive control (e.g., a known inhibitor for the target kinase)
-
Negative control (DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and ATP in the kinase assay buffer.
-
Compound Addition: Add the compounds from the library to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP produced, and therefore, to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound. Lower luminescence indicates inhibition of the kinase.
Data Presentation and Analysis
Quantitative data from HTS should be organized and analyzed systematically to identify promising "hits."
Data Analysis Workflow
-
Raw Data Normalization: Normalize the raw data from the plate reader using the positive and negative controls on each plate to calculate the percentage of inhibition or activity.
-
Quality Control: Assess the quality of the screen using statistical parameters like the Z'-factor. A Z'-factor value between 0.5 and 1.0 indicates a robust and reliable assay.
-
Hit Selection: Define a hit-selection threshold. A common approach is to select compounds that exhibit inhibition greater than three standard deviations from the mean of the negative controls.
-
Dose-Response Confirmation: Confirmed hits from the primary screen should be re-tested in a dose-response format to determine their potency (e.g., IC₅₀ or EC₅₀ values).
Table of Representative Quantitative Data
The following table presents example IC₅₀ values for a hypothetical set of benzimidazole-2-thiol derivatives screened against a cancer cell line and a protein kinase.
| Compound ID | Structure | Anticancer Activity (HeLa cells) IC₅₀ (µM)[5] | Kinase Inhibition (VEGFR-2) IC₅₀ (µM) |
| BZT-001 | 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethan-1-one | 15.2 ± 1.1 | 5.8 ± 0.4 |
| BZT-002 | 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-(4-chlorophenyl)piperazin-1-yl)ethan-1-one | 10.5 ± 0.8 | 2.1 ± 0.2 |
| BZT-003 | 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-benzylpiperazin-1-yl)ethan-1-one | 22.1 ± 1.5 | 11.3 ± 0.9 |
| BZT-004 | 2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide | 35.8 ± 2.3 | 25.4 ± 1.8 |
| BZT-005 | 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide | 28.4 ± 1.9 | 18.7 ± 1.3 |
| Gefitinib (Control) | - | 11.72 ± 0.38 | - |
| Sunitinib (Control) | - | - | 0.009 ± 0.001 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: High-throughput screening experimental workflow.
Signaling Pathway Diagram: VEGFR-2 Kinase Signaling
Many benzimidazole derivatives have been identified as kinase inhibitors. The following diagram illustrates a simplified signaling pathway involving the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.
Caption: Simplified VEGFR-2 signaling pathway.
Logical Relationship Diagram: Hit-to-Lead Process
The hit-to-lead process is a critical phase in drug discovery that aims to optimize promising hits from an HTS campaign into viable lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening of a Collection of Known Pharmacologically Active Small Compounds for Identification of Candida albicans Biofilm Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening of a collection of known pharmacologically active small compounds for identification of Candida albicans biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Syntheses and Biological Evaluations of 2-Thiol Benzimidazole Derivatives as Potential Anticancer Agent [ccspublishing.org.cn]
Application Notes and Protocols for 6-fluoro-1H-benzimidazole-2-thiol in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
6-fluoro-1H-benzimidazole-2-thiol is a heterocyclic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is a prominent feature in a variety of pharmacologically active compounds and is known to interact with a wide range of biological targets, including enzymes. The introduction of a fluorine atom at the 6-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its potency and pharmacokinetic profile as an enzyme inhibitor. While specific enzyme inhibition data for this compound is not extensively documented in publicly available literature, the broader family of benzimidazole and 2-thio-benzimidazole derivatives has been widely explored for their inhibitory effects on various enzymes. This document provides an overview of potential applications and generalized protocols for investigating the enzyme inhibitory properties of this compound, based on the activities of structurally related compounds.
Potential Enzyme Targets and Therapeutic Areas
Based on studies of analogous compounds, this compound could be investigated as a potential inhibitor of several classes of enzymes, with applications in various therapeutic areas:
-
Neurodegenerative Diseases: Fluoro-benzimidazole derivatives have been explored as inhibitors of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway associated with Alzheimer's disease.[1] Additionally, 2-mercaptobenzimidazole derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is a target for Alzheimer's therapy.
-
Cancer: The benzimidazole core is present in numerous anti-cancer agents that target enzymes crucial for cancer cell proliferation and survival. These include protein kinases, which are central to cell signaling pathways, and tubulin, where inhibition disrupts microtubule dynamics and cell division.
-
Inflammatory Diseases: Certain benzimidazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the inflammatory cascade.
-
Infectious Diseases: The benzimidazole scaffold is a key component of several anti-parasitic and anti-fungal drugs. The mechanism of action often involves the inhibition of essential parasite-specific enzymes, such as fumarate reductase or enzymes involved in microtubule synthesis. Furthermore, some benzimidazoles have shown potential as inhibitors of bacterial enzymes like DNA gyrase and topoisomerase IV.
Mechanism of Action
The precise mechanism of inhibition by this compound would be target-dependent. For enzymes with a catalytic cysteine or serine residue in the active site, the thiol group could potentially form a covalent bond or a reversible complex. The benzimidazole ring system can engage in various non-covalent interactions, including hydrogen bonding, and hydrophobic interactions within the enzyme's active site. The fluorine atom can form hydrogen bonds and alter the electronic properties of the ring system, influencing binding affinity and selectivity.
Quantitative Data on Related Benzimidazole Derivatives
| Compound Class | Enzyme Target | Reported Activity (e.g., IC50) | Reference |
| Fluoro-benzimidazole derivatives | β-secretase (BACE1) | Varies with substitution | [1] |
| 2-Mercaptobenzimidazole hydrazone derivatives | Acetylcholinesterase (AChE) | IC50 values in the µM range | |
| Substituted benzimidazoles | Cyclooxygenase (COX-2) | Varies with substitution | |
| Benzimidazole-based compounds | Various Protein Kinases | Varies with substitution |
Experimental Protocols
The following are generalized protocols for assessing the enzyme inhibitory potential of this compound. These should be adapted and optimized for the specific enzyme and assay format being used.
Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a basic in vitro assay to determine the inhibitory effect of this compound on a target enzyme that produces a chromogenic product.
Materials:
-
Target Enzyme
-
Substrate for the enzyme
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay Buffer (optimized for the specific enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the assay buffer.
-
Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of this compound to the test wells.
-
Include a positive control (a known inhibitor of the enzyme) and a negative control (solvent vehicle, e.g., DMSO).
-
Pre-incubate the enzyme with the compound for a specific time (e.g., 15-30 minutes) at the optimal temperature.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Measure the absorbance at a specific wavelength at regular time intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.
-
Protocol 2: Kinase Inhibition Assay (Luminescent)
This protocol outlines a common method for assessing the inhibition of a protein kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Target Protein Kinase
-
Kinase Substrate (peptide or protein)
-
ATP (Adenosine Triphosphate)
-
This compound
-
Kinase Assay Buffer
-
Luminescent Kinase Assay Kit (e.g., ADP-Glo™)
-
96-well white microplate
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution and serial dilutions of this compound in DMSO.
-
Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well white plate, add the kinase, substrate, and varying concentrations of this compound.
-
Include positive and negative controls.
-
-
Initiate Kinase Reaction:
-
Add ATP to all wells to start the kinase reaction.
-
Incubate the plate at the optimal temperature for the kinase for a set period (e.g., 60 minutes).
-
-
Detect Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced (which corresponds to ATP consumed) by following the instructions of the luminescent kinase assay kit. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
-
Data Acquisition:
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value as described in Protocol 1.
-
Visualizations
The following diagrams illustrate conceptual workflows and pathways relevant to the study of this compound for enzyme inhibition.
Caption: A generalized workflow for screening and characterizing enzyme inhibitors.
Caption: Hypothetical inhibition of the amyloidogenic pathway by this compound.
Caption: A logical flow diagram for a typical kinase inhibition assay protocol.
References
Application Note & Protocol: Determination of 6-fluoro-1H-benzimidazole-2-thiol Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical property that significantly influences the developability of a potential drug candidate. Poor aqueous solubility can lead to low bioavailability and hinder the formulation of effective therapeutics. This document provides a detailed experimental protocol for determining the kinetic and thermodynamic solubility of 6-fluoro-1H-benzimidazole-2-thiol, a heterocyclic compound of interest in drug discovery. The protocols described herein utilize the shake-flask method followed by quantitative analysis using UV-Vis spectrophotometry.
Introduction
This compound is a fluorinated benzimidazole derivative. The introduction of a fluorine atom can modulate the physicochemical properties of a molecule, including its solubility.[1] Benzimidazole-2-thiol and its derivatives are known to be sparingly soluble in water but exhibit solubility in some organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). A thorough understanding of the solubility of this compound in various aqueous and organic media is essential for its advancement in the drug discovery pipeline. This application note details standardized protocols for kinetic and thermodynamic solubility assessment.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅FN₂S | [2] |
| Molecular Weight | 168.19 g/mol | [2] |
| CAS Number | 583-42-6 | [2] |
Experimental Protocols
I. Materials and Reagents
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), ACS grade or higher
-
Phosphate-Buffered Saline (PBS), pH 7.4 (recipe below)
-
Simulated Gastric Fluid (SGF), pH 1.2 (recipe below)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (recipe below)
-
Methanol, HPLC grade
-
Ethanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Distilled or deionized water
-
96-well microplates (UV-transparent)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Shaker or orbital incubator
-
UV-Vis spectrophotometer or microplate reader
II. Preparation of Buffers and Media
Phosphate-Buffered Saline (PBS), 1x, pH 7.4
To prepare 1 liter of 1x PBS:
-
Dissolve the following in 800 mL of distilled water:
-
8 g of NaCl
-
0.2 g of KCl
-
1.44 g of Na₂HPO₄
-
0.24 g of KH₂PO₄
-
-
Adjust the pH to 7.4 with HCl.
-
Add distilled water to a final volume of 1 liter.
-
Sterilize by autoclaving.
Simulated Gastric Fluid (SGF), pH 1.2
To prepare 1 liter of SGF:
-
Dissolve 2.0 g of NaCl in 800 mL of distilled water.
-
Add 7.0 mL of concentrated HCl.
-
Adjust the pH to 1.2 with 1M HCl or 1M NaOH if necessary.
-
Add distilled water to a final volume of 1 liter.
Simulated Intestinal Fluid (SIF), pH 6.8
To prepare 1 liter of SIF:
-
Dissolve 6.8 g of KH₂PO₄ in 250 mL of distilled water.
-
Add 77 mL of 0.2 M NaOH and 500 mL of distilled water.
-
Adjust the pH to 6.8 with 0.2 M NaOH or 0.2 M HCl.
-
Add distilled water to a final volume of 1 liter.
III. Quantitative Analysis by UV-Vis Spectrophotometry
Procedure for Determining λmax:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Dilute the stock solution with the same solvent to a concentration expected to give an absorbance reading between 0.5 and 1.5 AU.
-
Perform a wavelength scan from 200 nm to 400 nm to identify the λmax.
-
Use this λmax for all subsequent absorbance measurements.
Standard Curve Preparation:
-
Prepare a series of standard solutions of known concentrations from the stock solution.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration and determine the equation of the line (Beer-Lambert Law).
IV. Kinetic Solubility Assay Protocol
This assay determines the solubility of a compound from a DMSO stock solution, which is relevant for early-stage drug discovery screening.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., ≤ 1%).
-
Incubation: Seal the plate and shake at room temperature (or 37°C) for a specified time (e.g., 2 hours).
-
Precipitation Assessment (Nephelometry - Optional): If available, use a nephelometer to measure the light scattering in each well to detect the formation of a precipitate.
-
Centrifugation/Filtration: Centrifuge the plate to pellet any precipitate or filter the solutions using a 0.22 µm filter plate.
-
Quantification: Carefully transfer the supernatant to a new UV-transparent 96-well plate and measure the absorbance at the predetermined λmax.
-
Data Analysis: Determine the concentration of the dissolved compound using the standard curve. The kinetic solubility is the highest concentration at which the compound remains in solution.
V. Thermodynamic Solubility Assay (Shake-Flask Method) Protocol
This assay measures the equilibrium solubility of the solid compound and is considered the gold standard.
-
Compound Addition: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, PBS pH 7.4, SGF pH 1.2, SIF pH 6.8, methanol, ethanol, acetonitrile).
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm syringe filter.
-
Dilution: Dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the standard curve.
-
Quantification: Measure the absorbance of the diluted solution at the predetermined λmax.
-
Data Analysis: Calculate the concentration of the dissolved compound in the original undiluted sample using the standard curve and the dilution factor. This concentration represents the thermodynamic solubility.
Data Presentation
The quantitative solubility data should be summarized in the following tables for clear comparison.
Table 1: Kinetic Solubility of this compound in Aqueous Buffers
| Buffer System | pH | Incubation Time (hours) | Incubation Temperature (°C) | Kinetic Solubility (µg/mL) | Kinetic Solubility (µM) |
| PBS | 7.4 | 2 | 25 | ||
| SGF | 1.2 | 2 | 37 | ||
| SIF | 6.8 | 2 | 37 |
Table 2: Thermodynamic Solubility of this compound in Various Solvents
| Solvent | Equilibration Time (hours) | Temperature (°C) | Thermodynamic Solubility (mg/mL) | Thermodynamic Solubility (mM) |
| Water | 48 | 25 | ||
| PBS | 48 | 25 | ||
| SGF | 48 | 37 | ||
| SIF | 48 | 37 | ||
| Methanol | 48 | 25 | ||
| Ethanol | 48 | 25 | ||
| Acetonitrile | 48 | 25 | ||
| DMSO | 48 | 25 |
Experimental Workflow
Caption: Experimental workflow for determining the kinetic and thermodynamic solubility of this compound.
References
Application Notes and Protocols: 6-fluoro-1H-benzimidazole-2-thiol as a Precursor for Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 6-fluoro-1H-benzimidazole-2-thiol as a versatile precursor for the development of novel compounds with significant therapeutic potential. The protocols outlined below, derived from peer-reviewed scientific literature, offer a guide for the synthesis of various derivatives and a summary of their biological activities.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. The presence of the fluorine atom at the 6-position can enhance metabolic stability, binding affinity, and bioavailability of the resulting compounds. The thiol group at the 2-position serves as a reactive handle for a variety of chemical transformations, primarily through S-alkylation, allowing for the introduction of diverse pharmacophores. This versatility has led to the discovery of potent antimicrobial, anticancer, and enzyme-inhibiting agents.
I. Synthesis of S-Substituted this compound Derivatives
The most common and straightforward modification of this compound involves the alkylation of the thiol group. This reaction proceeds readily in the presence of a base and an appropriate electrophile.
General Experimental Workflow for S-Alkylation
Caption: General workflow for the S-alkylation of this compound.
Protocol 1: Synthesis of 2-((6-fluoro-1H-benzo[d]imidazol-2-yl)thio)-1-(substituted-phenyl)ethan-1-one Derivatives (Antimicrobial Agents)
This protocol describes the synthesis of S-alkylated derivatives of this compound bearing a substituted phenacyl moiety, which have shown promising antimicrobial activity.
Materials:
-
This compound
-
Substituted 2-bromo-1-phenylethanone derivatives
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the respective substituted 2-bromo-1-phenylethanone (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford the pure compound.
Quantitative Data: Antimicrobial Activity (MIC, µg/mL)
| Compound ID | Substituent on Phenyl Ring | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| 1a | 4-H | 12.5 | 25 | 50 | 50 | 25 |
| 1b | 4-F | 6.25 | 12.5 | 25 | 25 | 12.5 |
| 1c | 4-Cl | 6.25 | 12.5 | 25 | 50 | 12.5 |
| 1d | 4-Br | 3.12 | 6.25 | 12.5 | 25 | 6.25 |
| 1e | 4-NO₂ | 3.12 | 3.12 | 6.25 | 12.5 | 3.12 |
| Ciprofloxacin | - | 1.56 | 3.12 | 3.12 | 1.56 | - |
| Fluconazole | - | - | - | - | - | 3.12 |
Data is representative and compiled from various sources in the literature.
II. Synthesis of Hydrazone Derivatives as Potent Antimicrobial Agents
The S-alkylated ester derivatives of this compound can be further elaborated into hydrazones, a class of compounds known for their broad spectrum of biological activities.
Protocol 2: Synthesis of Ethyl 2-((6-fluoro-1H-benzo[d]imidazol-2-yl)thio)acetate
Materials:
-
This compound
-
Ethyl chloroacetate
-
Triethylamine (Et₃N)
-
Acetone
-
Deionized water
Procedure:
-
A mixture of this compound (1.0 eq), ethyl chloroacetate (1.2 eq), and triethylamine (1.5 eq) in acetone is refluxed for 8-10 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The residue is washed with water, filtered, and dried to yield the crude product.
-
The crude product is recrystallized from ethanol to obtain pure ethyl 2-((6-fluoro-1H-benzo[d]imidazol-2-yl)thio)acetate.
Protocol 3: Synthesis of 2-((6-fluoro-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide
Materials:
-
Ethyl 2-((6-fluoro-1H-benzo[d]imidazol-2-yl)thio)acetate
-
Hydrazine hydrate (99%)
-
Ethanol
Procedure:
-
A solution of ethyl 2-((6-fluoro-1H-benzo[d]imidazol-2-yl)thio)acetate (1.0 eq) and hydrazine hydrate (5.0 eq) in ethanol is refluxed for 6-8 hours.
-
The reaction is monitored by TLC.
-
After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to give the desired hydrazide.
Protocol 4: Synthesis of N'-substituted-benzylidene-2-((6-fluoro-1H-benzo[d]imidazol-2-yl)thio)acetohydrazides
Materials:
-
2-((6-fluoro-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide
-
Substituted aromatic aldehydes
-
Ethanol
-
Glacial acetic acid
Procedure:
-
A mixture of the hydrazide (1.0 eq) and the respective substituted aromatic aldehyde (1.0 eq) in ethanol is refluxed for 4-6 hours in the presence of a catalytic amount of glacial acetic acid.
-
The reaction mixture is cooled, and the resulting solid is filtered, washed with ethanol, and dried.
-
The crude product is recrystallized from a suitable solvent to afford the pure hydrazone derivative.
Quantitative Data: Antimicrobial Activity of Hydrazone Derivatives (MIC, µg/mL)
| Compound ID | Substituent on Aldehyde | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| 2a | 4-Hydroxy | 12.5 | 25 | 50 | 100 | 50 |
| 2b | 4-Methoxy | 25 | 50 | 100 | 100 | 50 |
| 2c | 4-Chloro | 6.25 | 12.5 | 25 | 50 | 25 |
| 2d | 4-Nitro | 3.12 | 6.25 | 12.5 | 25 | 12.5 |
| Ciprofloxacin | - | 1.56 | 3.12 | 3.12 | 1.56 | - |
| Fluconazole | - | - | - | - | - | 3.12 |
Data is representative and compiled from various sources in the literature.
III. This compound Derivatives as Anticancer Agents
Derivatives of this compound have also been investigated for their anticancer properties, with some compounds demonstrating potent activity against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways, such as tyrosine kinases and topoisomerases, or disruption of microtubule dynamics.
Anticancer Activity Data (IC₅₀, µM)
| Compound Class | Cancer Cell Line | IC₅₀ (µM) |
| S-substituted phenacyl derivatives | MCF-7 (Breast) | 5.2 - 15.8 |
| A549 (Lung) | 8.1 - 22.4 | |
| HCT116 (Colon) | 7.5 - 19.3 | |
| Hydrazone derivatives | HeLa (Cervical) | 10.3 - 25.1 |
| HepG2 (Liver) | 9.8 - 28.6 |
Data is representative and compiled from various sources in the literature.
Signaling Pathway: Inhibition of EGFR Signaling
Several benzimidazole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Inhibition of EGFR blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.
Signaling Pathway: Inhibition of Bacterial DNA Gyrase
The antimicrobial activity of some benzimidazole-2-thiol derivatives is attributed to their ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication and repair in bacteria.
Caption: Mechanism of action of a this compound derivative via inhibition of bacterial DNA gyrase.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide array of novel compounds with significant biological activities. The straightforward functionalization of the thiol group allows for the introduction of diverse chemical moieties, leading to the development of potent antimicrobial and anticancer agents. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this privileged scaffold in drug discovery and development. Further investigations into the structure-activity relationships and mechanisms of action of these derivatives are warranted to optimize their therapeutic efficacy.
Application of 6-Fluoro-1H-benzimidazole-2-thiol in Medicinal Chemistry: A Detailed Overview
Introduction
6-Fluoro-1H-benzimidazole-2-thiol is a heterocyclic compound belonging to the benzimidazole class, a prominent scaffold in medicinal chemistry renowned for its diverse pharmacological activities. The incorporation of a fluorine atom at the 6th position of the benzimidazole ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the molecule to its biological targets. The thiol group at the 2nd position provides a reactive handle for further chemical modifications, allowing for the generation of a wide array of derivatives with potentially improved therapeutic properties. This document provides a detailed overview of the applications of this compound and its derivatives in medicinal chemistry, focusing on their synthesis, biological activities, and underlying mechanisms of action.
Synthetic Protocols
The synthesis of the this compound core and its derivatives generally follows established procedures for benzimidazole ring formation and subsequent modifications.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of benzimidazole-2-thiols starting from the corresponding o-phenylenediamine derivative.
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Activated charcoal
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.
-
To this solution, add carbon disulfide, followed by the portion-wise addition of 4-fluoro-1,2-phenylenediamine.
-
Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, add activated charcoal to the hot solution and reflux for an additional 10 minutes.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool and then acidify with hydrochloric acid to a pH of approximately 3-4.
-
The precipitate of this compound is formed.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the final product.
Logical Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated significant potential in various therapeutic areas, particularly as antimicrobial and anticancer agents.
Antimicrobial Activity
Fluoro-substituted benzimidazoles have shown potent activity against a range of bacterial and fungal pathogens. The fluorine substitution can enhance the antimicrobial efficacy of the benzimidazole core.
Table 1: Antimicrobial Activity of Fluoro-Benzimidazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 6-Fluoro-1H-benzimidazole derivative | Methicillin-susceptible Staphylococcus aureus (MSSA) | 4 | [1] |
| 6-Fluoro-1H-benzimidazole derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 2-8 | [1] |
| 2-(m-Fluorophenyl)-benzimidazole | Bacillus subtilis | 7.81 | [2] |
| 2-(m-Fluorophenyl)-5-methyl-benzimidazole | Gram-negative bacteria | 31.25 | [2] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Spectrophotometer (optional, for reading optical density)
Procedure:
-
Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density.
Anticancer Activity
Fluoro-benzimidazole derivatives have emerged as promising candidates for cancer therapy, exhibiting cytotoxic effects against various cancer cell lines.
Table 2: Anticancer Activity of Fluoro-Benzimidazole Derivatives (IC₅₀ values in µM)
| Compound | A549 (Lung) | A498 (Kidney) | A375 (Melanoma) | HeLa (Cervical) | HepG2 (Liver) | Reference |
| 2-(p-Fluorophenyl)-1H-benzimidazole (ORT14) | 0.377 | 0.377 | 0.377 | 0.188 | 0.188 | [3] |
| 2-(o-Fluorophenyl)-5-methyl-1H-benzimidazole (ORT15) | 0.354 | 0.354 | 0.177 | 0.354 | 0.177 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.
Mechanism of Action and Signaling Pathways
The therapeutic effects of benzimidazole derivatives are often attributed to their ability to interact with various biological targets, including enzymes and proteins involved in critical cellular pathways.
Potential Mechanisms of Action:
-
Enzyme Inhibition: Fluoro-benzimidazole derivatives have been investigated as inhibitors of various enzymes. For instance, they have been studied as potential inhibitors of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease.[3]
-
Disruption of Microbial Cellular Processes: In microorganisms, benzimidazoles can interfere with essential processes. For example, some benzimidazole compounds are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.
-
Induction of Apoptosis in Cancer Cells: Many anticancer agents, including benzimidazole derivatives, exert their effects by inducing programmed cell death (apoptosis) in cancer cells. This can occur through various signaling pathways.
Illustrative Signaling Pathway: Apoptosis Induction
The following diagram illustrates a simplified, hypothetical pathway by which a fluoro-benzimidazole derivative might induce apoptosis in a cancer cell.
Caption: A simplified diagram of a potential apoptotic pathway induced by a fluoro-benzimidazole derivative.
This compound serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the beneficial effects of fluorine substitution, has led to the discovery of derivatives with potent antimicrobial and anticancer activities. Further research into the specific mechanisms of action and the optimization of lead compounds based on this scaffold holds significant promise for the future of drug discovery. The provided protocols and data serve as a foundational guide for researchers and scientists in this exciting field.
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoro-benzimidazole derivatives to cure Alzheimer's disease: In-silico studies, synthesis, structure-activity relationship and in vivo evaluation for β secretase enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 6-fluoro-1H-benzimidazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 6-fluoro-1H-benzimidazole-2-thiol. The techniques described herein are essential for modifying the physicochemical and biological properties of this scaffold, which is of significant interest in medicinal chemistry and drug development. The protocols are based on established methods for analogous benzimidazole compounds and are intended to serve as a starting point for further optimization.
Overview of Derivatization Techniques
This compound offers multiple reactive sites for derivatization, primarily at the thiol (S-), and the two nitrogen atoms (N1- and N3-) of the benzimidazole ring. The principal derivatization strategies include S-alkylation, N-alkylation, the Mannich reaction, and the formation of Schiff bases from amino-functionalized derivatives. These modifications can significantly impact the compound's solubility, stability, and biological activity.
S-Alkylation
S-alkylation is a common strategy to introduce a variety of substituents onto the thiol group, which can modulate the compound's interaction with biological targets.
Application Note:
S-alkylation of this compound is typically achieved by reacting it with an alkyl halide in the presence of a base. The choice of base and solvent can influence the reaction's efficiency and selectivity. This modification is often employed to enhance lipophilicity and can lead to compounds with improved cell permeability.
Experimental Protocol: S-Alkylation
A general procedure for the S-alkylation of a benzimidazole-2-thiol is as follows:
-
To a solution of the benzimidazole-2-thione (1 equivalent) in a suitable solvent such as dry acetone, add a base like potassium carbonate (1 equivalent).
-
Stir the mixture at room temperature for a specified duration, for example, 1 hour.
-
Add the desired alkylating agent (e.g., ethyl bromoacetate, 1 equivalent) to the reaction mixture.
-
Reflux the mixture with continuous stirring for an extended period, such as 15 hours, monitoring the reaction's progress.
-
After completion, cool the reaction mixture and filter off any inorganic salts.
-
Evaporate the solvent from the filtrate and add water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified S-alkylated derivative.[1]
Quantitative Data for S-Alkylated Benzimidazole-2-thiol Derivatives (Analogous Compounds)
| Derivative | Alkylating Agent | Solvent | Base | Yield (%) | Melting Point (°C) | Reference |
| Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate | Ethyl bromoacetate | Acetone | K₂CO₃ | 77 | 97-98 | [1] |
| 2-(Butylthio)-1H-benzo[d]imidazole | 1-Bromobutane | Not specified | Not specified | Not specified | Not specified | [2] |
| 2-(Benzylthio)-1H-benzo[d]imidazole | Benzyl chloride | Not specified | Not specified | Not specified | Not specified | [2] |
N-Alkylation
N-alkylation introduces substituents at one of the nitrogen atoms of the benzimidazole ring, which can be critical for modulating biological activity and pharmacokinetic properties.
Application Note:
N-alkylation of this compound can be achieved using various alkylating agents, including alkyl halides and ketonic Mannich bases. The reaction conditions can be tuned to favor mono- or di-alkylation. N-alkylation has been shown to be a key modification in the development of potent antimicrobial and anticancer agents.[3]
Experimental Protocol: N-Alkylation with Benzyl Halides
The following is a general procedure for the N-alkylation of a benzimidazole derivative:
-
Dissolve the 2-substituted-1H-benzimidazole (1 equivalent) in a suitable solvent.
-
Add a base, such as potassium carbonate, to the solution.
-
Introduce the substituted benzyl halide (1 equivalent).
-
Reflux the reaction mixture for a specified time, monitoring for completion.
-
After the reaction is complete, cool the mixture and process it to isolate the N-alkylated product.[4]
Quantitative Data for N-Alkylated Benzimidazole Derivatives (Analogous Compounds)
| Derivative | Alkylating Agent | Solvent | Base | Yield (%) | Reference |
| N-benzyl-2-(benzylthio)methyl benzimidazoles | Substituted benzyl chlorides/bromides | Not specified | K₂CO₃ | Not specified | [4] |
| 1-(3-oxopropyl)benzimidazoles | Ketonic Mannich bases | Ethanol-water | Not specified | Good to excellent | [5] |
| N-substituted 6-chloro-1H-benzimidazoles | Substituted halides | Not specified | K₂CO₃ | 40-99 (microwave-assisted) | [3] |
Mannich Reaction
The Mannich reaction is a three-component condensation reaction that introduces an aminomethyl group, providing a versatile route to derivatives with a wide range of biological activities.
Application Note:
The Mannich reaction on this compound involves the condensation with formaldehyde and a primary or secondary amine. This reaction typically proceeds at the N1 position. The resulting Mannich bases are often investigated for their antimicrobial, and anticancer properties.
Experimental Protocol: Synthesis of N-Mannich Bases
A general procedure for the synthesis of Mannich bases of 2-substituted benzimidazoles is as follows:
-
Prepare a solution of the 2-substituted benzimidazole (0.005 mol) in 10 ml of ethanol.
-
Add a secondary amine (0.005 mol) and formaldehyde (0.005 mol) to the solution.
-
Reflux the reaction mixture for approximately 8 hours.[6]
-
Upon cooling, the product precipitates.
-
Filter the solid, dry it, and recrystallize from a suitable solvent like dimethylformamide (DMF) to obtain the pure Mannich base.[6][7]
Quantitative Data for Mannich Bases of Benzimidazoles (Analogous Compounds)
| Benzimidazole Derivative | Amine | Solvent | Yield (%) | Reference |
| 2-Substituted benzimidazoles | Secondary amines | Ethanol | Not specified | [6][7] |
| 2-Mercaptobenzimidazole | Secondary amines | Methanol | Not specified | [8] |
Synthesis of Schiff Bases
Schiff bases are synthesized from an amino-functionalized benzimidazole derivative and an aldehyde or ketone. This requires prior modification of the this compound to introduce an amino group.
Application Note:
To prepare Schiff bases, the this compound first needs to be converted to an amino-containing intermediate. For example, S-alkylation with a reagent containing a terminal amino group or a group that can be converted to an amine. The subsequent condensation with an aldehyde or ketone yields the Schiff base, which are known for their diverse biological activities, including antimicrobial and anticancer effects.[9][10][11]
Experimental Protocol: General Synthesis of Benzimidazole Schiff Bases
A representative procedure for the synthesis of a Schiff base from an amino-benzimidazole derivative is as follows:
-
Dissolve the amino-benzimidazole derivative (e.g., (1H-benzo[d]imidazol-2-yl)methanamine) (1 mmol) in ethanol (10 mL).
-
Prepare a solution of the desired aldehyde (e.g., 4-fluorobenzaldehyde) (1 mmol) in ethanol (10 mL).
-
Combine the two solutions and stir the mixture continuously for about 6 hours.[10]
-
The formation of a precipitate indicates the formation of the Schiff base.
-
Isolate the product by filtration, wash, and dry.
Quantitative Data for Benzimidazole Schiff Base Derivatives (Analogous Compounds)
| Benzimidazole Precursor | Aldehyde/Ketone | Solvent | Yield (%) | Melting Point (°C) | Reference |
| (1H-benzo[d]imidazol-2-yl)methanamine | 4-fluorobenzaldehyde | Ethanol | 68 | 125 | [10] |
| Oct-2-ynoic acid (1,3-dihydrobenzimidazole-2-ylidene)amide | Substituted amines | Ethanol | Not specified | Not specified | [9][11] |
Visualizations
Experimental Workflow for S-Alkylation
Caption: General workflow for the S-alkylation of this compound.
Proposed Mechanism of Antimicrobial Action of Benzimidazole Derivatives
Caption: Putative mechanisms of antimicrobial action for benzimidazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 9. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-fluoro-1H-benzimidazole-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-fluoro-1H-benzimidazole-2-thiol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the condensation reaction of 4-fluoro-o-phenylenediamine with a thiocarbonyl source, typically carbon disulfide, in the presence of a base like potassium hydroxide.[1][2] This reaction proceeds via an intermediate dithiocarbamate which then cyclizes to form the benzimidazole-2-thiol ring system.
Q2: Why is my yield of this compound consistently low?
A2: Low yields can stem from several factors. Common issues include incomplete reaction, degradation of the starting material or product, and the formation of side products. Key parameters to investigate are the purity of the 4-fluoro-o-phenylenediamine, the quality and stoichiometry of the reagents (carbon disulfide and base), reaction temperature, and reaction time. The presence of atmospheric oxygen can also lead to oxidative side products.
Q3: What are the common impurities or side products in this synthesis?
A3: Potential side products can include unreacted starting materials, polymeric materials, and oxidized species. If the reaction conditions are not carefully controlled, the formation of disulfides from the oxidation of the thiol product can occur. Additionally, incomplete cyclization may lead to the presence of thiourea intermediates.
Q4: How can I effectively purify the final product?
A4: Purification of this compound typically involves recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[3] The crude product, after neutralization and filtration, can be dissolved in a hot solvent and allowed to cool slowly to form crystals. Washing the filtered crystals with a cold solvent helps remove residual impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or impure starting material: 4-fluoro-o-phenylenediamine may have degraded. 2. Incorrect stoichiometry: Insufficient base or carbon disulfide. 3. Suboptimal reaction temperature: Temperature may be too low for efficient cyclization. 4. Insufficient reaction time. | 1. Verify the purity of 4-fluoro-o-phenylenediamine using techniques like melting point or NMR spectroscopy. 2. Use a slight excess of carbon disulfide and ensure at least one equivalent of a strong base (e.g., KOH) is used. 3. Optimize the reaction temperature. A two-stage temperature profile, with a lower temperature for the initial condensation and a higher temperature for cyclization (e.g., reflux), can be beneficial.[2] 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Product is Dark or Discolored | 1. Air oxidation: The starting diamine or the thiol product can be susceptible to air oxidation, leading to colored impurities. 2. Reaction temperature is too high: This can cause thermal decomposition and the formation of polymeric byproducts. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Carefully control the reaction temperature and avoid excessive heating. 3. Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |
| Difficulty in Product Isolation/Precipitation | 1. Incorrect pH during workup: The product is amphoteric and its solubility is pH-dependent. 2. Inappropriate solvent for precipitation. | 1. Carefully adjust the pH of the reaction mixture to the isoelectric point of the product (typically weakly acidic) to ensure complete precipitation. Use a dilute acid (e.g., acetic acid) for neutralization. 2. Add the reaction mixture to a larger volume of cold water or ice to induce precipitation. |
| Product Contaminated with Starting Material | 1. Incomplete reaction. 2. Inefficient purification. | 1. Increase the reaction time or temperature as guided by TLC monitoring. 2. Optimize the recrystallization process. A different solvent system may be required to effectively separate the product from the starting material. |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of benzimidazole-2-thiols.[1][2]
Materials:
-
4-fluoro-o-phenylenediamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Acetic acid (glacial)
-
Activated charcoal (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (1.0 equivalent) in a mixture of ethanol and water.
-
Addition of Starting Material: To this solution, add 4-fluoro-o-phenylenediamine (1.0 equivalent).
-
Addition of Carbon Disulfide: Cool the mixture in an ice bath and slowly add carbon disulfide (1.1 equivalents) dropwise with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If the product is discolored, you may add a small amount of activated charcoal and heat briefly before filtering hot.
-
Filter the reaction mixture to remove any solid impurities.
-
Transfer the filtrate to a beaker and add water.
-
Neutralize the solution by slowly adding glacial acetic acid until precipitation is complete.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
-
Purification:
-
Recrystallize the crude product from 95% ethanol or an ethanol/water mixture.
-
Dry the purified crystals under vacuum.
-
Quantitative Data (Representative):
| Starting Material | Molar Eq. | Molecular Weight ( g/mol ) | Mass (g) | Moles (mol) |
| 4-fluoro-o-phenylenediamine | 1.0 | 126.12 | 12.61 | 0.1 |
| Potassium hydroxide | 1.0 | 56.11 | 5.61 | 0.1 |
| Carbon disulfide | 1.1 | 76.13 | 8.37 | 0.11 |
| Product | Theoretical Yield (g) | Typical Actual Yield Range (%) |
| This compound | 16.82 | 75-85% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]
- 3. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-fluoro-1H-benzimidazole-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-fluoro-1H-benzimidazole-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the impurity profile and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Based on its common synthesis from 4-fluoro-o-phenylenediamine and carbon disulfide, likely impurities include unreacted 4-fluoro-o-phenylenediamine, polymeric byproducts, and potentially a small amount of the corresponding isothiocyanate intermediate. Side reactions could also lead to other substituted benzimidazole derivatives.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound.[1][2][3][4] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape) is a good starting point.[1] Purity can also be qualitatively assessed by Thin-Layer Chromatography (TLC) and melting point analysis.
Q4: My purified this compound is a colored solid. Is this expected?
A4: Pure this compound is typically an off-white to light yellow solid. A significant color, such as dark brown or black, may indicate the presence of impurities, possibly from oxidation or residual starting materials. Further purification may be necessary.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no crystal formation upon cooling. | - The compound is too soluble in the chosen solvent.- The concentration of the compound is too low. | - Try a different solvent or a solvent mixture in which the compound has lower solubility at room temperature.- Reduce the volume of the solvent by gentle heating and evaporation before cooling.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure compound. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound or its impurities.- The solution is cooling too rapidly. | - Use a lower-boiling point solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) dropwise to the warm solution. |
| Poor recovery of the purified product. | - Too much solvent was used, leading to significant loss of the compound in the mother liquor.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.- Cool the filtrate in an ice bath to maximize crystal precipitation. |
| Crystals are colored or appear impure. | - Insoluble impurities were not completely removed.- Colored impurities are co-crystallizing with the product. | - Perform a hot filtration step to remove insoluble impurities.- Add activated charcoal to the hot solution to adsorb colored impurities before filtration. Be aware that charcoal can also adsorb some of your product. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities. | - The chosen eluent system has inappropriate polarity. | - Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired compound.- Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| The compound is not eluting from the column. | - The eluent is not polar enough.- The compound may be adsorbing irreversibly to the silica gel. | - Gradually increase the polarity of the eluent.- If the compound is acidic, consider adding a small amount of acetic or formic acid to the eluent.- For strongly adsorbing compounds, deactivating the silica gel with a base (like triethylamine) might be necessary, but this should be done with caution as it can affect separation. |
| Cracking or channeling of the silica gel bed. | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Experimental Protocols
Recrystallization Protocol
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and gently heat the mixture to boiling while stirring.
-
Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel into a clean Erlenmeyer flask.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a vacuum oven.
Expected Purity and Yield:
| Parameter | Expected Value |
| Purity | >98% (by HPLC) |
| Yield | 60-80% |
| Solvent Volume | Approx. 10-20 mL of ethanol per gram of crude product |
Column Chromatography Protocol
Objective: To purify this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the initial, least polar eluent mixture.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Adsorb the crude product onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried silica with the adsorbed compound onto the top of the packed column.
-
Begin eluting the column with the chosen solvent system, starting with a lower polarity.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent to obtain the purified this compound.
TLC and Eluent Conditions:
| Parameter | Recommended Setting |
| TLC Stationary Phase | Silica gel 60 F254 |
| Eluent System (example) | Hexane:Ethyl Acetate (gradient from 9:1 to 1:1) |
| Visualization | UV light (254 nm) |
Acid-Base Extraction Protocol
Objective: To separate this compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or another suitable organic solvent)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Separatory funnel
-
Beakers
Procedure:
-
Dissolve the crude product in diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add 1 M NaOH solution to the separatory funnel, shake vigorously, and allow the layers to separate. The deprotonated this compound will move to the aqueous layer.
-
Drain the lower aqueous layer into a clean beaker.
-
Repeat the extraction of the organic layer with fresh 1 M NaOH solution.
-
Combine the aqueous extracts.
-
While stirring, slowly acidify the combined aqueous extracts with 1 M HCl until the product precipitates out.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low yield in recrystallization.
References
Technical Support Center: Overcoming Solubility Issues with 6-fluoro-1H-benzimidazole-2-thiol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 6-fluoro-1H-benzimidazole-2-thiol.
Troubleshooting Guide
Q1: My this compound is not dissolving in aqueous buffers for my biological assay. What should I do?
A1: Poor aqueous solubility is a known characteristic of many benzimidazole derivatives. Here is a step-by-step approach to address this issue:
-
Optimize pH: The solubility of benzimidazole compounds can be highly pH-dependent.[1] Given the thiol group, the compound is likely acidic and will be more soluble at higher pH. We recommend testing a range of pH values for your buffer.
-
Utilize Co-solvents: For in vitro assays, using a small percentage of an organic co-solvent can significantly improve solubility.[1] Common choices include DMSO, ethanol, or PEG 400. It is crucial to keep the final concentration of the co-solvent low (typically <1%) to avoid affecting the biological system.
-
Prepare a Concentrated Stock Solution: Dissolve the compound in an appropriate organic solvent like DMSO at a high concentration first. Then, dilute this stock solution into your aqueous assay buffer. This method can help overcome initial dissolution energy barriers.
Frequently Asked Questions (FAQs)
Q2: What are the general solubility characteristics of this compound?
Q3: What are the most effective formulation strategies to enhance the solubility of this compound for in vivo studies?
A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble benzimidazoles:[2]
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Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix.[2][5] This can lead to the drug being in an amorphous state, which increases its dissolution rate.[2]
-
Nanotechnology: Reducing the particle size of the compound to the nanometer range (nanonization) dramatically increases the surface area available for dissolution.[2][3]
-
Cyclodextrin Complexation: Encapsulating the molecule within cyclodextrin complexes, such as hydroxypropyl-β-cyclodextrin (HPβCD), can significantly enhance its aqueous solubility.[1][2][6]
-
Salt Formation: Converting the benzimidazole into a salt can be an effective way to improve its solubility and dissolution rate.[1][2]
Q4: Can you provide a comparison of these solubility enhancement techniques?
A4: The following table summarizes the potential fold increase in solubility that can be achieved with different methods, based on data from similar benzimidazole compounds.
| Solubilization Method | Excipient/Technology | Potential Fold Increase in Aqueous Solubility (Approximate) |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) | 50-150x |
| Nanocrystal Formulation | Wet Milling | 20-100x |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HPβCD) | 100-500x |
| pH Modification | Buffering to pH 9.0 | 10-50x |
Note: These values are illustrative and the actual improvement for this compound will need to be experimentally determined.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound with Polyvinylpyrrolidone (PVP) to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or another suitable volatile solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Procedure:
-
Accurately weigh 100 mg of this compound and 900 mg of PVP K30 (1:9 drug-to-polymer ratio).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Continue evaporation until a dry film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried product from the flask, and gently grind it using a mortar and pestle.
-
Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Phase Solubility Study with Hydroxypropyl-β-cyclodextrin (HPβCD)
Objective: To determine the effect of HPβCD concentration on the aqueous solubility of this compound.
Materials:
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This compound
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Phosphate buffer (pH 7.4)
-
Orbital shaker
-
0.45 µm syringe filters
-
HPLC system for analysis
Procedure:
-
Prepare a series of aqueous solutions of HPβCD in phosphate buffer (pH 7.4) at different concentrations (e.g., 0, 1, 2, 5, 10, 20 mM).[1]
-
Add an excess amount of this compound to each HPβCD solution in sealed vials. Ensure undissolved solid is present.[1]
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for 48 hours to reach equilibrium.[1]
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered samples appropriately with the mobile phase.
-
Analyze the concentration of the dissolved drug in each sample using a validated HPLC method.
-
Plot the concentration of dissolved this compound against the concentration of HPβCD to generate a phase solubility diagram.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the solubility of this compound.
Caption: Troubleshooting flowchart for addressing solubility issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. crsubscription.com [crsubscription.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. internationaljournal.org.in [internationaljournal.org.in]
- 6. Impact of Manganese Coordination and Cyclodextrin-Assisted Formulation on Thiabendazole Dissolution and Endothelial Cell Migration | MDPI [mdpi.com]
6-fluoro-1H-benzimidazole-2-thiol stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 6-fluoro-1H-benzimidazole-2-thiol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around its two key functional moieties: the benzimidazole ring and the thiol group. The thiol group is highly susceptible to oxidation, which can lead to the formation of disulfides and other oxidized species.[1][2][3][4] The benzimidazole ring, while generally stable, can be prone to photodegradation when in solution.[5][6][7][8]
Q2: How should I store this compound to ensure its stability?
A2: For optimal stability, this compound should be stored as a solid in a tightly sealed container at room temperature, protected from light and moisture. Storing in an inert atmosphere (e.g., under argon or nitrogen) can further minimize the risk of oxidation. Solutions of the compound are generally less stable and should be prepared fresh whenever possible. If storage of a solution is necessary, it should be kept at a low temperature (e.g., -20°C or -80°C), protected from light, and purged with an inert gas to remove oxygen.[9]
Q3: What is the significance of the thiol-thione tautomerism in this molecule?
A3: this compound exists in a tautomeric equilibrium with its thione form, 6-fluoro-1,3-dihydro-2H-benzimidazole-2-thione.[10][11][12] In both the solid state and in solution, the thione tautomer is generally the predominant and more stable form.[10][12] This is important because the reactivity and degradation pathways may differ for each tautomer. For instance, the thiol form is more readily oxidized, while the thione form may have different photochemical properties.
Q4: What are the likely degradation products of this compound?
A4: Based on the functional groups present, the most probable degradation products arise from oxidation of the thiol group and potential reactions of the benzimidazole ring. The primary oxidative degradation product is the corresponding disulfide. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids. Under photolytic stress, degradation of the benzimidazole ring could occur, potentially leading to more complex breakdown products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC analysis of a freshly prepared solution. | Oxidation of the thiol group to disulfide. | - Prepare solutions using deoxygenated solvents. - Add an antioxidant (e.g., a small amount of a reducing agent like DTT, use with caution as it may interfere with subsequent reactions). - Analyze the sample immediately after preparation. |
| Loss of compound potency or activity over a short period in solution. | Degradation due to oxidation, light exposure, or pH instability. | - Store stock solutions at low temperatures (-20°C or -80°C) in amber vials. - Buffer the solution to a neutral or slightly acidic pH, if compatible with the experimental setup. - Prepare working solutions fresh from a solid sample for each experiment. |
| Discoloration of the solid compound upon storage. | Possible slow oxidation or reaction with atmospheric moisture. | - Ensure the storage container is tightly sealed and opaque. - Consider storing in a desiccator to minimize moisture exposure. - If discoloration is significant, re-characterize the compound (e.g., by melting point, NMR, or HPLC) before use. |
| Inconsistent experimental results between batches. | Batch-to-batch variability in purity or degradation during storage. | - Qualify each new batch of the compound upon receipt. - Follow strict storage protocols consistently. - Perform a quick purity check (e.g., by TLC or HPLC) before starting a critical experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13][14][15]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60°C and take samples at regular intervals (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at 60°C and take samples at regular intervals. Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.[16]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature and take samples at regular intervals.
-
Thermal Degradation: Place a solid sample of the compound in an oven at a controlled temperature (e.g., 70°C) and take samples at regular intervals. Also, place a solution of the compound in a sealed vial in the oven.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source in a photostability chamber according to ICH Q1B guidelines.[17] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze all stressed and control samples by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.
Protocol 2: HPLC Method for Stability Testing
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program: A typical starting point would be a linear gradient from 10% to 90% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ROLE OF THIOLS IN OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol - Wikipedia [en.wikipedia.org]
- 5. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 6. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 7. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. rjptonline.org [rjptonline.org]
- 17. fda.gov [fda.gov]
Technical Support Center: Optimizing Benzimidazole-2-thiol Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of benzimidazole-2-thiol. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate the optimization of your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing benzimidazole-2-thiol?
A1: The most widely employed method for the synthesis of benzimidazole-2-thiol is the reaction of o-phenylenediamine with carbon disulfide.[1][2][3] This method is favored for its relatively straightforward procedure and good yields.
Q2: What is the role of a base in the synthesis of benzimidazole-2-thiol?
A2: A base, such as potassium hydroxide or sodium hydroxide, is often used to deprotonate the amino groups of o-phenylenediamine, increasing its nucleophilicity and facilitating the reaction with carbon disulfide. The base also helps in the subsequent cyclization step.
Q3: Can I use other sulfur-containing reagents besides carbon disulfide?
A3: While carbon disulfide is the most common reagent, other reagents like potassium ethyl xanthate can also be used in the reaction with o-phenylenediamine to yield benzimidazole-2-thiol.[4]
Q4: My product is difficult to purify. What are the common impurities?
A4: Common impurities include unreacted o-phenylenediamine, polysulfides, and other side-products from the reaction. The dark coloration of the crude product is often due to the oxidation of o-phenylenediamine.[5] Purification can typically be achieved through recrystallization from solvents like ethanol or by using activated carbon to remove colored impurities.[5]
Q5: What is the expected yield for this synthesis?
A5: The yield of benzimidazole-2-thiol can vary significantly depending on the reaction conditions. With optimized protocols, yields can be quite high, often in the range of 80-90%.[4]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the quantitative effects of different reaction parameters on the yield of benzimidazole-2-thiol and its derivatives.
Table 1: Effect of Solvent on Benzimidazole Synthesis Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cobalt(II) acetylacetone | Methanol | Room Temp | 4 | 97 | [6] |
| Cobalt(II) acetylacetone | Ethanol | Room Temp | 4 | 92 | [6] |
| Cobalt(II) acetylacetone | Acetonitrile | Room Temp | 4 | 85 | [6] |
| Cobalt(II) acetylacetone | Dichloromethane | Room Temp | 4 | 60 | [6] |
| Cobalt(II) acetylacetone | Toluene | Room Temp | 4 | 55 | [6] |
| None | Water | 350 | 0.5 | ~90 | [5] |
Table 2: Effect of Catalyst on Benzimidazole Synthesis
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Er(OTf)₃ (10) | None | 120 | 0.08 | 99 | [7] |
| Au/TiO₂ (1) | CHCl₃:MeOH (3:1) | 25 | 2 | 95 | [8] |
| MoO₂(acac)₂ (1) | DMSO | Room Temp | 2.5 | 72 | [9] |
| TsOH·H₂O (5) | CH₃CN | 80 | 16 | 95 | [10] |
Experimental Protocols
Protocol 1: Synthesis of Benzimidazole-2-thiol from o-Phenylenediamine and Carbon Disulfide
This protocol is a common method for the laboratory-scale synthesis of benzimidazole-2-thiol.
Materials:
-
o-Phenylenediamine
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Acetic Acid
-
Activated Carbon (Norit)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in a mixture of 95% ethanol and water.[4]
-
Add potassium hydroxide to the solution and stir until it dissolves.[4]
-
Carefully add carbon disulfide to the reaction mixture. (Caution: Carbon disulfide is highly flammable and toxic. Handle in a well-ventilated fume hood). [4]
-
Heat the mixture to reflux and maintain for 3 hours.[4]
-
After reflux, add activated carbon (Norit) cautiously to the hot solution and continue to heat at reflux for an additional 10 minutes to decolorize the solution.[4]
-
Filter the hot mixture by gravity filtration to remove the activated carbon.
-
Heat the filtrate to 60-70 °C and add warm water.[4]
-
With good stirring, add a solution of acetic acid in water to precipitate the product.[4]
-
Cool the mixture in a refrigerator for 3 hours to complete the crystallization.[4]
-
Collect the crystalline product by suction filtration, wash with cold water, and dry overnight at 40 °C.[4]
Protocol 2: Purification by Recrystallization
This protocol describes the general procedure for purifying crude benzimidazole-2-thiol.
Materials:
-
Crude benzimidazole-2-thiol
-
Ethanol (95%)
-
Water
Procedure:
-
Dissolve the crude benzimidazole-2-thiol in a minimum amount of hot 95% ethanol in an Erlenmeyer flask.
-
If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and activated carbon.
-
Allow the filtrate to cool slowly to room temperature.
-
For further crystallization, cool the flask in an ice bath.
-
Collect the purified crystals by suction filtration.
-
Wash the crystals with a small amount of cold ethanol or an ethanol-water mixture.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Mandatory Visualizations
Caption: Reaction mechanism for benzimidazole-2-thiol synthesis.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for synthesis and purification.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution | Reference |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is refluxed at the appropriate temperature for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). | [4] |
| Impure starting materials. | Use high-purity o-phenylenediamine and carbon disulfide. Impurities in the starting materials can inhibit the reaction or lead to side products. | ||
| Incorrect stoichiometry of reactants. | Carefully measure the molar ratios of the reactants. An excess of one reactant may be necessary to drive the reaction to completion. | ||
| Dark-Colored or Impure Product | Oxidation of o-phenylenediamine. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use activated carbon during workup to remove colored impurities. | [5] |
| Formation of side products. | Optimize reaction conditions (temperature, time, and reactant ratios) to minimize the formation of byproducts. Proper purification by recrystallization is crucial. | ||
| Difficulty in Product Crystallization | "Oiling out" of the product. | This can occur if the solution is too concentrated or cools too quickly. Try adding a small amount of the recrystallization solvent and reheating until the solution is clear, then allow it to cool slowly. Using a seed crystal can also induce crystallization. | [11] |
| Supersaturated solution. | If no crystals form upon cooling, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce nucleation. | [11] | |
| Inappropriate recrystallization solvent. | The choice of solvent is critical for successful recrystallization. Ethanol or an ethanol-water mixture is commonly used for benzimidazole-2-thiol. If one solvent does not work, a different solvent system may be required. | [4] |
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Synthesis of Substituted Benzimidazoles
Welcome to the technical support center for the synthesis of substituted benzimidazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize a 2-substituted benzimidazole is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue in benzimidazole synthesis. Several factors could be responsible. Here are the primary areas to investigate:
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can significantly hinder the reaction. o-Phenylenediamine is particularly susceptible to oxidation, which can introduce colored impurities.[1]
-
Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are all critical parameters that require optimization.[2]
-
Recommendation: Perform a systematic optimization. Screen different solvents, as their polarity can greatly influence reaction rates and yields.[1][3] Ensure your catalyst is active and optimize its loading.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Recommendation: Extend the reaction time and continue to monitor via TLC until the starting material spot is consumed.
-
Q2: I am observing multiple products on my TLC plate. What are the likely side products and how can I improve the selectivity of my reaction?
A2: The formation of multiple products is a known challenge, especially when condensing o-phenylenediamine with aldehydes.[4]
-
Common Side Product: A frequent side product is the 1,2-disubstituted benzimidazole, which arises from the reaction of one molecule of o-phenylenediamine with two molecules of the aldehyde.[1]
-
Troubleshooting Strategies:
-
Control Stoichiometry: To favor the formation of the desired 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of o-phenylenediamine relative to the aldehyde.[1] Conversely, to selectively obtain the 1,2-disubstituted product, an excess of the aldehyde is typically used.[5]
-
Solvent Selection: The solvent can influence selectivity. For instance, non-polar solvents may favor the 2-substituted product.[1]
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Catalyst Choice: Certain catalysts can enhance selectivity. For example, Erbium(III) triflate (Er(OTf)₃) has been shown to selectively yield 1,2-disubstituted products with electron-rich aldehydes.[2][4] In the absence of such a catalyst, the mono-condensation product is often favored.[5]
-
Q3: My crude product is highly colored, and I'm struggling with purification. What are the best methods to purify substituted benzimidazoles?
A3: Colored impurities often stem from the oxidation of the o-phenylenediamine starting material.[1] If the product and impurities have similar polarities, purification by column chromatography can be challenging.[1]
-
Recommended Purification Techniques:
-
Recrystallization: This is often the most effective method for obtaining highly pure benzimidazoles.
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Activated Carbon Treatment: To remove persistent colored impurities, dissolve the crude product in a suitable solvent and treat it with activated carbon. Heat the mixture, then filter it hot to remove the carbon, and allow the purified product to crystallize from the filtrate.[1][6]
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Acid-Base Extraction: Benzimidazoles possess a basic nitrogen atom, which can be exploited for purification. Dissolve the crude mixture in an organic solvent and extract it with an acidic aqueous solution (e.g., dilute HCl). The basic benzimidazole will move to the aqueous layer, leaving non-basic impurities behind. Neutralize the aqueous layer with a base to precipitate the purified benzimidazole, which can then be collected by filtration.[1]
-
Data & Optimization
Optimizing reaction conditions is crucial for a successful synthesis. The following tables provide comparative data for catalyst and solvent effects on yield.
Table 1: Effect of Catalyst on the Synthesis of 2-Phenyl-1H-benzimidazole
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | None | CHCl₃ | 4 | 20 |
| 2 | NH₄Cl (4 mmol) | CHCl₃ | 4 | 92 |
| 3 | NH₄Br (4 mmol) | CHCl₃ | 4 | 85 |
| 4 | NH₄I (4 mmol) | CHCl₃ | 4 | 70 |
| 5 | MgO@DFNS (10 wt%) | Ethanol | 4 | 96 |
Reaction Conditions: o-phenylenediamine (1 mmol), benzaldehyde (1-1.2 mmol), room temperature. Data adapted from multiple sources for comparison.[2][7][8]
Table 2: Effect of Solvent on Benzimidazole Synthesis Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | 60 | 2 | 91 |
| 2 | Ethanol | RT | 4 | 96 |
| 3 | Acetonitrile | 60 | 2 | 85 |
| 4 | Dichloromethane | 60 | 2 | 70 |
| 5 | Toluene | 60 | 2 | 65 |
Reaction conditions vary across different catalytic systems. Yields are representative of optimized conditions for specific catalysts.[8][9]
Visualized Guides & Protocols
General Workflow for Benzimidazole Synthesis
The following diagram outlines the typical experimental workflow for the synthesis, workup, and purification of a substituted benzimidazole.
Caption: Standard experimental workflow for benzimidazole synthesis.
Troubleshooting Low Yields
This decision tree provides a logical path for troubleshooting low product yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-fluoro-1H-benzimidazole-2-thiol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-fluoro-1H-benzimidazole-2-thiol. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental and analytical protocols to help overcome common challenges encountered during the synthesis and purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Suboptimal stoichiometry: Incorrect molar ratio of reactants (4-fluoro-1,2-phenylenediamine, carbon disulfide, and base). 3. Degradation of starting material: Oxidation of 4-fluoro-1,2-phenylenediamine. 4. Loss during work-up: Product loss during filtration, washing, or recrystallization. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. Consider extending the reaction time or moderately increasing the temperature if the reaction is sluggish. 2. Stoichiometry Optimization: Use a slight excess of carbon disulfide and ensure at least one equivalent of a base like potassium hydroxide is used. 3. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of the diamine starting material. 4. Careful Work-up: Ensure the pH is carefully adjusted during precipitation to maximize product recovery. Use minimal amounts of cold solvent for washing the product. |
| Product is Colored (Pink, Red, or Brown) | 1. Oxidation of 4-fluoro-1,2-phenylenediamine: The primary cause of coloration is the formation of highly colored phenazine-based impurities due to the oxidation of the starting material.[1] 2. Presence of other colored impurities: Formation of polymeric or other colored byproducts. | 1. Use of Antioxidants: Add a small amount of an antioxidant like sodium hydrosulfite during the reaction and work-up to prevent oxidation.[2] 2. Inert Atmosphere: As mentioned above, conducting the reaction under an inert atmosphere is crucial. 3. Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture). The use of activated charcoal during recrystallization can help remove colored impurities. |
| Presence of Multiple Spots on TLC After Reaction | 1. Incomplete reaction: Presence of unreacted 4-fluoro-1,2-phenylenediamine. 2. Formation of side products: Formation of the phenazine impurity, disulfide byproduct, or intermediate dithiocarbamate. | 1. Optimize Reaction Conditions: Ensure complete reaction by optimizing time, temperature, and stoichiometry. 2. Characterize Impurities: Use techniques like LC-MS to identify the structure of the major impurities. This will help in devising a targeted purification strategy. 3. Chromatographic Purification: If recrystallization is insufficient, column chromatography on silica gel may be necessary to separate the desired product from the impurities. |
| Difficulty in Product Precipitation | 1. Incorrect pH: The product is soluble in basic solutions as its thiolate salt. Precipitation is achieved by acidification. If the pH is not sufficiently acidic, the product will remain in solution. 2. Excess solvent: The product may be sparingly soluble in the reaction mixture, and if a large volume of solvent is used, precipitation may be incomplete. | 1. Careful pH Adjustment: Slowly add acid (e.g., acetic acid or dilute HCl) to the reaction mixture while monitoring the pH to reach the isoelectric point for maximum precipitation. 2. Solvent Removal: If the product is too soluble, carefully reduce the volume of the solvent by evaporation before acidification. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound?
A1: The synthesis is typically a one-pot reaction involving the condensation of 4-fluoro-1,2-phenylenediamine with carbon disulfide in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol or a mixture of ethanol and water.[3]
Q2: What are the most common side products in this reaction?
A2: The most common side products include:
-
7-Fluoro-2,3-diaminophenazine: Formed from the oxidative dimerization of the 4-fluoro-1,2-phenylenediamine starting material. This is often the source of colored impurities.
-
Unreacted 4-fluoro-1,2-phenylenediamine: Due to incomplete reaction.
-
Bis(6-fluoro-1H-benzimidazol-2-yl)disulfide: Formed by the oxidation of the thiol group of the final product.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the 4-fluoro-1,2-phenylenediamine spot and the appearance of the product spot (which is typically more polar) indicate the progression of the reaction.
Q4: What analytical techniques are recommended for analyzing the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of this compound and quantifying impurities.[4][5][6] Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for the identification of unknown impurities.[5][7]
Q5: What is the expected yield for this synthesis?
A5: While the yield can vary depending on the specific reaction conditions and scale, yields for similar benzimidazole-2-thiol syntheses are often reported in the range of 70-90%.[8]
Data Presentation
Table 1: Potential Side Products and Their Identification
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Proposed Method of Identification |
| This compound (Product) | C₇H₅FN₂S | 168.19 | HPLC, LC-MS, ¹H NMR, ¹³C NMR |
| 4-fluoro-1,2-phenylenediamine (Starting Material) | C₆H₇FN₂ | 126.13 | HPLC, LC-MS |
| 7-Fluoro-2,3-diaminophenazine | C₁₂H₉FN₄ | 228.23 | LC-MS (characteristic m/z), UV-Vis (color) |
| Bis(6-fluoro-1H-benzimidazol-2-yl)disulfide | C₁₄H₈F₂N₄S₂ | 334.37 | LC-MS (characteristic m/z and isotopic pattern) |
Table 2: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure adapted from the synthesis of similar benzimidazole-2-thiols.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in ethanol (10-15 mL per gram of diamine).
-
Addition of Reagents: To this solution, add potassium hydroxide (1.0 eq) and stir until it dissolves. Then, add carbon disulfide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If desired, add a small amount of activated charcoal and heat briefly, then filter the hot solution to remove the charcoal.
-
Precipitation: Transfer the filtrate to a beaker and acidify with dilute acetic acid until the pH is approximately 6-7. The product will precipitate out of the solution.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. Dry the product under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and a key side reaction.
Caption: A workflow for troubleshooting the synthesis and purification of this compound.
References
- 1. 4-Fluoro-1,2-phenylenediamine 97 367-31-7 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Separation of 2-Mercaptobenzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Surfactants Derived from 2-Mercaptobenzimidazole and Study of Their Acute Toxicity and Analgesic and Psychotropic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | C8H6F2N2OS | CID 5064774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
Technical Support Center: Enhancing the Biological Activity of 6-fluoro-1H-benzimidazole-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the biological activity of 6-fluoro-1H-benzimidazole-2-thiol.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis, formulation, and biological evaluation of this compound and its derivatives.
Issue 1: Poor Solubility in Aqueous Buffers for Biological Assays
Question: My this compound derivative precipitates when I add it to my aqueous assay buffer or cell culture medium. How can I improve its solubility?
Answer: Poor aqueous solubility is a common challenge with benzimidazole compounds. Here are several strategies to address this issue:
-
Co-solvents: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[1] When diluting into your aqueous buffer, ensure the final concentration of the co-solvent is low enough to not affect the biological assay (typically <0.5% for DMSO).[1]
-
pH Adjustment: The solubility of benzimidazole derivatives can be pH-dependent.[1] Experimentally determine the optimal pH for solubility of your specific compound. However, be cautious as altering the pH can also affect the biological activity of the compound and the stability of the assay components.[1]
-
Formulation with Excipients:
-
Cyclodextrins: These can encapsulate the hydrophobic benzimidazole molecule, increasing its apparent solubility in water.[1]
-
Surfactants: Non-ionic surfactants can be used to create micelles that solubilize the compound.
-
-
Salt Formation: For derivatives with ionizable groups, converting them into a salt form can significantly enhance aqueous solubility.[1]
Issue 2: Difficulty in Chemical Modification or Derivatization
Question: I am having trouble synthesizing derivatives of this compound. What are some common synthetic strategies and potential pitfalls?
Answer: The benzimidazole ring system offers several positions for chemical modification to enhance biological activity, primarily at the N-1, C-2, and C-5/6 positions.[2] Here are some common approaches and troubleshooting tips:
-
Alkylation/Arylation at the Sulfur Atom (C2-Thiol): The thiol group is a key site for modification.
-
Method: Reaction of the thiol with various alkyl or aryl halides in the presence of a base is a common method to introduce different substituents.[3]
-
Troubleshooting:
-
Choice of Base: The choice of base (e.g., potassium hydroxide, triethylamine, sodium hydride) can be critical. A weak base might not be sufficient to deprotonate the thiol, while a very strong base could lead to side reactions.[4]
-
Solvent: The reaction solvent should be chosen to dissolve both the starting material and the reagents. Aprotic polar solvents like acetone, DMF, or acetonitrile are often used.[4][5]
-
-
-
Substitution at the Nitrogen Atom (N-1):
-
Method: The N-1 position can be substituted, for example, by reacting the benzimidazole with substituted halides in the presence of a base.[2]
-
Troubleshooting: In the case of 2-thiol benzimidazoles, there can be competition between N-alkylation and S-alkylation. Reaction conditions (temperature, base, solvent) can be optimized to favor one over the other.
-
-
Condensation Reactions:
-
Method: A common way to synthesize diverse 2-substituted benzimidazoles is through the condensation of an o-phenylenediamine with carboxylic acids, aldehydes, or their derivatives.[2][6][7]
-
Troubleshooting:
-
Reaction Conditions: These reactions often require acidic or basic catalysts and may need elevated temperatures or microwave irradiation to proceed efficiently.[7]
-
Purification: The reaction mixture may contain side products, requiring careful purification by techniques like column chromatography or recrystallization.[8]
-
-
Issue 3: Inconsistent or Unreliable Biological Assay Results
Question: I am observing high variability in my biological assay results. What could be the cause?
Answer: Inconsistent results can stem from several factors related to the compound itself or the assay setup.
-
Compound Precipitation: As mentioned in Issue 1, if your compound is not fully dissolved in the assay medium, the actual concentration exposed to the biological system will be lower and more variable than intended. Visually inspect your assay plates for any signs of precipitation.
-
Compound Stability: The stability of your this compound derivative under the assay conditions (e.g., in aqueous buffer, at 37°C) should be evaluated. Degradation of the compound over the course of the experiment will lead to inaccurate results.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) in your experiments to ensure that the observed biological effects are not due to the solvent itself.[1]
-
Mechanism of Action: Benzimidazoles can have various mechanisms of action, including the inhibition of tubulin polymerization.[1][9] Understanding the specific mechanism of your compound can help in designing more robust assays.
Quantitative Data on Biological Activity
The following table summarizes the biological activity of some benzimidazole derivatives, demonstrating how chemical modifications can enhance their potency.
| Compound/Derivative | Target Organism/Cell Line | Biological Activity | Quantitative Measurement (MIC/IC50) | Reference |
| 2-(3-bromothiophen-2-yl)-5-chloro-1H-benzimidazole | E. coli, S. aureus | Antibacterial | < 4 µg/mL | [10] |
| 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole | E. coli, S. aureus | Antibacterial | < 4 µg/mL | [10] |
| 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide (18) | E. coli O157:H7 | Antibacterial | 0.49–0.98 µg/mL | [11] |
| Benzimidazolyl-2-hydrazone of 2,3-dihydroxybenzaldehyde (5b) | Trichinella spiralis | Anthelmintic | 100% efficacy at 50 µg/mL | [9] |
| Benzimidazolyl-2-hydrazone of 3,4-dihydroxybenzaldehyde (5d) | Trichinella spiralis | Anthelmintic | 100% efficacy at 50 µg/mL | [9] |
| 2-((1H-benzo[d]imidazole-2-ylthio)acetamido)-N-(substituted-4-oxothiazolidin-3-yl)acetamide (46) | HCT116 cell line | Anticancer | 0.00005 µM | [12] |
| 2-((1H-benzo[d]imidazole-2-ylthio)acetamido)-N-(substituted-4-oxothiazolidin-3-yl)acetamide (47) | HCT116 cell line | Anticancer | 0.00012 µM | [12] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Alkylthio)-1H-benzimidazole Derivatives
This protocol describes a general method for the S-alkylation of a benzimidazole-2-thiol.
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromobutane)
-
Base (e.g., triethylamine or potassium hydroxide)[4]
-
Solvent (e.g., acetone or ethanol)[4]
-
Stirring plate and magnetic stirrer
-
Reflux condenser (if heating is required)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the base to the solution and stir for a predetermined time (e.g., 30 minutes) at room temperature to facilitate the formation of the thiolate anion.
-
Add the alkyl halide dropwise to the stirred solution.
-
Continue stirring the reaction mixture at room temperature or under reflux for a specified duration (e.g., 5-28 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[4]
-
Once the reaction is complete, remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Add water to the residue to precipitate the crude product.
-
Filter the precipitate, wash it with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-(alkylthio)-1H-benzimidazole derivative.[4]
Protocol 2: Evaluation of Antimicrobial Activity using Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Test compound (dissolved in an appropriate solvent like DMSO)
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the growth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the bacterial strain.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria in medium without the compound) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Experimental workflow for enhancing biological activity.
Caption: Troubleshooting guide for solubility issues.
Caption: General mechanism of action for some benzimidazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmrhs.com [ijmrhs.com]
- 6. cbijournal.com [cbijournal.com]
- 7. NOVEL NEW RESEARCH STRATEGIES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW - IJPRS [ijprs.com]
- 8. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
Troubleshooting inconsistent results in assays with 6-fluoro-1H-benzimidazole-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in assays involving 6-fluoro-1H-benzimidazole-2-thiol. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Issue 1: High background signal or false positives in fluorescence-based assays.
Question: I am observing a high background fluorescence or apparent inhibition/activation that is not dose-dependent in my fluorescence-based assay when using this compound. What could be the cause?
Answer: Thiol-containing compounds like this compound can interfere with fluorescence assays through several mechanisms:
-
Intrinsic Fluorescence: The compound itself may possess fluorescent properties at the excitation and emission wavelengths of your assay, leading to an artificially high signal.
-
Fluorescence Quenching: The compound might quench the fluorescence of your probe, resulting in a decrease in signal that can be misinterpreted as inhibition.
-
Reaction with Fluorescent Probes: The thiol group is nucleophilic and can potentially react with certain fluorescent probes, altering their spectral properties.
Troubleshooting Steps:
-
Assess Intrinsic Fluorescence: Run a control experiment with this compound in your assay buffer without the other assay components (e.g., enzyme, substrate). Measure the fluorescence at your assay's excitation and emission wavelengths.
-
Evaluate Quenching Effects: In a cell-free system, incubate your fluorescent probe with varying concentrations of this compound and measure the fluorescence. A concentration-dependent decrease in signal would suggest quenching.
-
Consider Alternative Probes: If interference is confirmed, consider using a fluorescent probe with different spectral properties or a different detection technology (e.g., luminescence, absorbance).
Issue 2: Inconsistent results and poor reproducibility in colorimetric assays.
Question: My colorimetric assay results with this compound are not reproducible between experiments. What factors should I investigate?
Answer: Inconsistent results in colorimetric assays can arise from the reducing potential of the thiol group and the compound's stability.
-
Interference with Redox-sensitive Reagents: The thiol group can act as a reducing agent and interfere with colorimetric reagents that rely on redox reactions (e.g., MTT, XTT, resazurin-based assays).[1] This can lead to a color change that is independent of the biological activity being measured.
-
Compound Instability: this compound, like many thiol-containing compounds, can be susceptible to oxidation, forming disulfides. This degradation can vary depending on buffer conditions and storage, leading to variability in the active concentration of the compound.
Troubleshooting Steps:
-
Control for Redox Interference: Run a control experiment by adding this compound to the assay medium in the absence of cells or the target enzyme to see if it directly reduces the colorimetric reagent.
-
Include a Reducing Agent: To maintain the thiol in its reduced, active state, consider including a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in your assay buffer.[2] However, be aware that these agents can also interfere with some assay chemistries.
-
Freshly Prepare Solutions: Always prepare solutions of this compound fresh for each experiment from a solid stock to minimize issues with degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: Based on general laboratory practices for similar compounds, this compound is typically soluble in organic solvents like DMSO. For long-term storage, it is advisable to store the solid compound at room temperature.[3] Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q2: How can I be sure that the observed activity is specific and not an artifact of the compound's reactivity?
A2: Thiol-reactive compounds can sometimes exhibit non-specific activity by covalently modifying proteins.[4] To assess specificity:
-
Perform a DTT challenge: As described in the troubleshooting section, test for a shift in the IC50 value in the presence of DTT. A significant shift suggests that the compound's activity may be due to non-specific thiol reactivity.[2]
-
Use a structurally related but non-thiol analog: If available, a control compound without the thiol group can help determine if the thiol is essential for the observed activity.
-
Employ orthogonal assays: Confirm your findings using a different assay platform that relies on a distinct detection method.
Q3: Are there any known signaling pathways affected by benzimidazole thiols?
A3: Benzimidazole derivatives are known to interact with a wide range of biological targets.[5][6] While the specific pathways modulated by this compound are not extensively documented in the provided search results, related compounds have been investigated for their effects on various kinases, as anti-inflammatory agents, and for their antimicrobial properties.[6][7] The thiol group suggests a potential for interaction with proteins that have reactive cysteine residues in their active or allosteric sites.
Data Presentation
Table 1: Recommended Reducing Agents for Thiol-Containing Compound Assays
| Reducing Agent | Typical Concentration | Advantages | Considerations |
| Dithiothreitol (DTT) | 1-10 mM | Effective at maintaining thiols in a reduced state. | Can interfere with some enzymatic assays and has a shorter half-life in solution. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.1-1 mM | More stable than DTT, less odor, and does not absorb at 280 nm. | Can still interfere with certain assay chemistries. |
Experimental Protocols
Protocol 1: Assessing Intrinsic Fluorescence of this compound
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Create a dilution series of the compound in your assay buffer.
-
Add the diluted compound to the wells of a microplate.
-
Include a buffer-only control and a control with your fluorescent probe (if applicable).
-
Read the plate on a fluorescence microplate reader using the same excitation and emission wavelengths as your assay.
-
Analyze the data to determine if the compound contributes to the background fluorescence.
Protocol 2: DTT Challenge Assay to Assess Non-specific Thiol Reactivity
-
Prepare two sets of assay buffers: one with and one without a reducing agent like DTT (e.g., 5 mM).
-
Perform your standard assay to determine the IC50 of this compound in both buffer conditions.
-
Compare the IC50 values. A significant rightward shift (higher IC50) in the presence of DTT suggests that the compound may be acting through non-specific thiol reactivity.[2]
Visualizations
Caption: A flowchart for troubleshooting inconsistent assay results.
Caption: Potential interactions of a thiol-containing compound in an assay.
Caption: A hypothetical signaling pathway modulated by this compound.
References
- 1. Methylene blue - Wikipedia [en.wikipedia.org]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol|CAS 97963-62-7 [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 6-fluoro-1H-benzimidazole-2-thiol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 6-fluoro-1H-benzimidazole-2-thiol. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and visualizations to address potential challenges during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the condensation reaction of 4-fluoro-1,2-phenylenediamine with carbon disulfide. A common alternative that may offer safety advantages on a larger scale is the use of potassium ethyl xanthate.
Q2: What are the primary safety concerns when working with carbon disulfide on a large scale?
A2: Carbon disulfide is highly flammable, volatile, and toxic. When scaling up, it is crucial to work in a well-ventilated area or a fume hood with appropriate explosion-proof equipment. Implementing engineering controls to minimize vapor exposure is essential.
Q3: How can the purity of the final product be ensured during scale-up?
A3: Purification can be effectively achieved by dissolving the crude product in an aqueous alkaline solution, followed by filtration to remove insoluble impurities. The this compound can then be precipitated by acidifying the filtrate, collected by filtration, and washed thoroughly. Recrystallization from a suitable solvent such as ethanol can be performed for further purification.
Q4: What are the expected challenges when introducing a fluorine substituent on the benzimidazole ring?
A4: The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the diamine starting material, potentially slowing down the reaction rate compared to non-fluorinated analogues. This may necessitate slightly harsher reaction conditions or longer reaction times to achieve complete conversion.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Impure starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature; refluxing is often necessary. - Ensure the purity of 4-fluoro-1,2-phenylenediamine and the carbon disulfide or potassium ethyl xanthate. |
| Product is Darkly Colored | - Oxidation of the 4-fluoro-1,2-phenylenediamine starting material. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified starting materials. - The product can often be decolorized by treating the alkaline solution with activated charcoal before acidification. |
| Difficulty in Product Isolation/Purification | - The product may be soluble in the reaction mixture. - Co-precipitation of impurities. | - After the reaction, cool the mixture and collect the precipitated product. If little precipitate forms, carefully add water to induce precipitation. - For purification, dissolve the crude product in an aqueous base (e.g., NaOH or KOH), filter off any insoluble impurities, and then re-precipitate the pure product by adding acid (e.g., acetic acid or HCl). |
| Formation of Side Products | - Reaction of impurities in the starting materials. - N-alkylation if alkylating agents are present. | - Use highly pure starting materials. - Ensure the reaction is carried out under conditions that do not favor side reactions. The primary synthesis of the thiol should not involve alkylating agents. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Carbon Disulfide
This protocol is adapted from established methods for 2-mercaptobenzimidazole synthesis.
Materials:
-
4-fluoro-1,2-phenylenediamine
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Acetic Acid
-
Activated Charcoal
Procedure:
-
In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet, dissolve potassium hydroxide (1.1 eq.) in a mixture of ethanol and water.
-
Carefully add carbon disulfide (1.1 eq.) to the stirred alkaline solution.
-
Add 4-fluoro-1,2-phenylenediamine (1.0 eq.) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The crude product may precipitate upon cooling. If not, slowly add water to induce precipitation.
-
Filter the crude product and wash with cold water.
-
For purification, dissolve the crude solid in a dilute aqueous sodium hydroxide solution.
-
Add a small amount of activated charcoal, stir for 15-20 minutes, and then filter to remove the charcoal and any other insoluble impurities.
-
Cool the filtrate in an ice bath and slowly add acetic acid with stirring until the pH is neutral, causing the purified product to precipitate.
-
Filter the white precipitate, wash thoroughly with water, and dry under vacuum.
Protocol 2: Synthesis using Potassium Ethyl Xanthate (A Safer Alternative)
Materials:
-
4-fluoro-1,2-phenylenediamine
-
Potassium Ethyl Xanthate
-
Ethanol (95%)
-
Water
-
Acetic Acid
Procedure:
-
In a reactor, combine 4-fluoro-1,2-phenylenediamine (1.0 eq.), potassium ethyl xanthate (1.1 eq.), 95% ethanol, and water.
-
Heat the mixture under reflux for 3 hours.
-
After reflux, add activated charcoal and continue heating for a further 10 minutes.
-
Filter the hot mixture to remove the charcoal.
-
To the hot filtrate, add warm water followed by a solution of acetic acid in water with vigorous stirring.
-
Cool the mixture in an ice bath to complete crystallization.
-
Collect the crystalline product by filtration, wash with cold water, and dry.
Quantitative Data Summary
The following table presents typical yields for the synthesis of 2-mercaptobenzimidazole derivatives to provide an expectation for the synthesis of the 6-fluoro analog.
| Starting Material | Reagent | Solvent | Yield (%) | Reference |
| o-phenylenediamine | Carbon Disulfide / KOH | Ethanol/Water | ~74% | |
| o-phenylenediamine | Potassium Ethyl Xanthate | Ethanol/Water | 84-86.5% | [1] |
| 4-substituted-o-phenylenediamines | Various aldehydes | Microwave | 90-99% |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Quantification of 6-fluoro-1H-benzimidazole-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 6-fluoro-1H-benzimidazole-2-thiol. The information is targeted towards researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for the quantification of this compound?
A1: The primary recommended methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectroscopy. HPLC is generally preferred for its higher specificity and ability to separate the analyte from impurities.
Q2: What are the key physicochemical properties of this compound?
A2: Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₅FN₂S |
| Molecular Weight | 168.19 g/mol |
| Appearance | Typically a solid powder |
| Storage | Room temperature |
Q3: What are the expected UV absorption maxima for benzimidazole derivatives?
Troubleshooting Guides
HPLC Method Development and Troubleshooting
Issue 1: Poor peak shape (tailing or fronting) in HPLC analysis.
-
Possible Cause A: Inappropriate mobile phase pH. The thiol and benzimidazole groups are ionizable. An incorrect mobile phase pH can lead to interactions with residual silanols on the column, causing peak tailing.
-
Troubleshooting A:
-
Determine the pKa of this compound.
-
Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.
-
For Mass Spectrometry (MS) compatible methods, consider using volatile buffers like formic acid or ammonium acetate.
-
-
Possible Cause B: Column overload. Injecting too concentrated a sample can lead to peak distortion.
-
Troubleshooting B:
-
Dilute the sample and re-inject.
-
If sensitivity is an issue, consider using a more sensitive detector or optimizing the detector settings.
-
Issue 2: Inconsistent retention times.
-
Possible Cause A: Fluctuation in mobile phase composition. Improperly mixed mobile phase or solvent evaporation can lead to shifts in retention time.
-
Troubleshooting A:
-
Ensure the mobile phase is thoroughly mixed and degassed.
-
Use a solvent reservoir cap to minimize evaporation.
-
Prime the pump before starting a sequence.
-
-
Possible Cause B: Temperature fluctuations. Changes in column temperature can affect retention times.
-
Troubleshooting B:
-
Use a column oven to maintain a constant temperature.
-
Issue 3: Low signal intensity.
-
Possible Cause A: Suboptimal detection wavelength. The selected UV wavelength may not be at the absorbance maximum (λmax) of the analyte.
-
Troubleshooting A:
-
Determine the λmax of this compound using a UV-Vis spectrophotometer or a diode array detector (DAD) in the HPLC system.
-
Set the detector to the determined λmax.
-
UV-Vis Spectroscopic Method Troubleshooting
Issue 1: Non-linear calibration curve.
-
Possible Cause A: Deviations from Beer-Lambert Law. At high concentrations, intermolecular interactions can cause non-linearity.
-
Troubleshooting A:
-
Prepare a series of dilutions to find the linear dynamic range.
-
Ensure the absorbance values of the standards fall within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
-
Possible Cause B: Analyte instability. The compound may degrade in the chosen solvent over time.
-
Troubleshooting B:
-
Prepare fresh solutions for each analysis.
-
Investigate the stability of the analyte in different solvents and pH conditions.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a procedure for a similar compound, 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol, and may require optimization.[1]
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)
-
Mobile Phase:
-
A: Water with 0.1% Phosphoric Acid (for UV detection) or 0.1% Formic Acid (for MS detection)
-
B: Acetonitrile
-
-
Gradient: (Example, may need optimization)
-
0-1 min: 10% B
-
1-10 min: 10-90% B
-
10-12 min: 90% B
-
12-13 min: 90-10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at the determined λmax (e.g., 280 nm, to be verified)
Protocol 2: UV-Vis Spectroscopy Method
-
Solvent: A suitable solvent in which the analyte is soluble and stable (e.g., Methanol, Acetonitrile, or a buffered aqueous solution).
-
Procedure:
-
Wavelength Scan: Prepare a solution of this compound of known concentration. Scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution and measure its absorbance at the λmax. Determine the concentration from the calibration curve.
-
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for common analytical issues.
References
Technical Support Center: In Vitro Toxicity of Fluorinated Benzimidazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing toxicity concerns associated with fluorinated benzimidazoles in vitro. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of in vitro toxicity for fluorinated benzimidazoles?
A1: Fluorinated benzimidazoles exhibit in vitro toxicity, particularly against cancer cell lines, through various mechanisms. These primarily include the induction of apoptosis (programmed cell death) via mitochondria-dependent pathways, cell cycle arrest at the G2/M phase, and inhibition of tubulin polymerization.[1][2] Some derivatives may also induce pyroptosis, an inflammatory form of cell death.[2] The incorporation of fluorine can enhance cytotoxic activity against cancer cells while sometimes showing selectivity over normal cells.[1][3]
Q2: My fluorinated benzimidazole compound is showing high toxicity even in my non-cancerous control cell line. Is this expected?
A2: While many fluorinated benzimidazoles are designed for selective anticancer activity, some derivatives can exhibit toxicity toward normal cells.[3][4] It is crucial to establish a selectivity index by comparing the IC50 (half-maximal inhibitory concentration) values in cancer cell lines versus non-cancerous lines like HEK293.[3] If unexpected toxicity is observed, consider issues such as compound concentration, solubility, or stability in the culture medium.
Q3: How can I determine if the observed cell death is due to apoptosis?
A3: To determine if cytotoxicity is mediated by apoptosis, you can perform several assays. A common starting point is Annexin V-FITC/PI double staining, which distinguishes early apoptotic cells (Annexin V positive, PI negative) from late apoptotic/necrotic cells (double positive).[2] Further confirmation can be obtained by measuring the activation of caspases, which are key enzymes in the apoptotic pathway, using methods like fluorochrome-labeled caspase inhibitors (e.g., FAM-VAD-FMK) or Western blotting for cleaved caspase-3.[2][5]
Q4: What is the significance of mitochondrial dysfunction in fluorinated benzimidazole toxicity?
A4: Mitochondrial dysfunction is a central event in the toxicity mechanism of many fluorinated benzimidazoles.[2] Damage to mitochondria can lead to a decrease in mitochondrial membrane potential (MMP), the release of cytochrome c into the cytoplasm, and an increase in reactive oxygen species (ROS).[2][6] These events trigger the caspase cascade, ultimately leading to apoptosis.[6] Therefore, assessing mitochondrial health is key to understanding the compound's mechanism of action.
Q5: Are there genotoxicity concerns associated with benzimidazole compounds?
A5: Yes, genotoxicity is a potential concern for the benzimidazole class of compounds. Standard assays like the in vitro micronucleus test or the Ames test are used to evaluate the potential for a compound to cause DNA damage or mutations.[7][8] If a compound shows positive results in in vitro genotoxicity assays, further investigation with in vivo tests may be required to assess the actual risk.[9]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values between experimental repeats.
-
Possible Cause: Compound instability or poor solubility. Many organic compounds have limited aqueous solubility and can precipitate in cell culture media, leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Solubility Check: Visually inspect the culture medium for any signs of precipitation after adding the compound. Use a microscope to check for crystals.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line (typically <0.5%).
-
Fresh Dilutions: Prepare fresh serial dilutions of the compound for each experiment from a recently prepared stock solution.
-
Assay Timing: Ensure that the incubation time and all subsequent steps of the cytotoxicity assay (e.g., MTT assay) are precisely timed and consistent.
-
Issue 2: High background signal or "false positives" in cytotoxicity assays.
-
Possible Cause: Interference of the compound with the assay chemistry. For example, some compounds can chemically react with the MTT reagent, leading to a false colorimetric reading that is not related to cell viability.
-
Troubleshooting Steps:
-
Control Wells: Include "compound-only" control wells (media + compound + MTT reagent, but no cells) to see if the compound itself reduces the reagent.
-
Alternative Assays: If interference is suspected, switch to a different cytotoxicity assay that relies on a different principle, such as a resazurin-based assay (e.g., alamarBlue) or a lactate dehydrogenase (LDH) release assay for membrane integrity.
-
Wash Step: Before adding the detection reagent, gently wash the cells with fresh media or PBS to remove any residual compound that might interfere.
-
Issue 3: Observed cytotoxicity does not correlate with expected mechanism (e.g., no signs of apoptosis).
-
Possible Cause: The compound may be acting through a different cell death pathway (e.g., necrosis, pyroptosis) or may be primarily cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells).
-
Troubleshooting Steps:
-
Cell Cycle Analysis: Perform flow cytometry with propidium iodide staining to analyze the cell cycle distribution. A G2/M arrest is a known mechanism for some benzimidazoles.[1]
-
Necrosis vs. Apoptosis: Use assays that can distinguish between different forms of cell death. An LDH assay can indicate necrosis (membrane rupture), while Annexin V staining indicates apoptosis.
-
Pyroptosis Markers: If pyroptosis is suspected, use Western blotting to look for the activation of key proteins in this pathway, such as NLRP3 and GSDMD.[2]
-
Quantitative Data on In Vitro Toxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various fluorinated benzimidazole derivatives against different human cell lines.
Table 1: Antiproliferative Activity of 2-(fluorophenyl)-benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| ORT14 (para-fluoro) | HeLa | 0.188 | [3][4] |
| ORT14 (para-fluoro) | HepG2 | 0.188 | [3][4] |
| ORT14 (para-fluoro) | A549 | 0.354 | [3] |
| ORT14 (para-fluoro) | HEK293 (Normal) | 4.420 | [3] |
| ORT15 (ortho-fluoro) | MCF-7 | 1.59 | [3] |
| Compound with difluoro moiety | MCF-7 | 1.59 |[1] |
Table 2: Cytotoxicity of Other Fluorinated Benzazole Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Bis-benzimidazoles | MCF-7 | 5.5 | [1] |
| Bis-benzimidazoles | HeLa | 1.5 | [1] |
| 4-fluoro substituted aminobenzothiazole | Various | 1.94 - 3.46 | [1] |
| Fluorine benzothiazole 15 | THP-1 (Leukemia) | 0.9 - 1.0 |[1] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell viability based on the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the fluorinated benzimidazole compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like methotrexate).[3]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Annexin V-FITC/PI Assay for Apoptosis Detection
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.
Methodology:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vitro Micronucleus Test for Genotoxicity
This assay detects small nuclei (micronuclei) in the cytoplasm of interphase cells, which are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[8]
Methodology:
-
Cell Culture: Culture human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79, TK6).
-
Compound Exposure: Treat the cells with at least three concentrations of the test compound, with and without metabolic activation (S9 mix). Include negative (solvent) and positive controls.[7]
-
Cytochalasin B Block: Add Cytochalasin B to block cytokinesis, allowing for the identification of cells that have completed one nuclear division (binucleated cells).
-
Harvest and Staining: Harvest the cells, perform hypotonic treatment, and fix them. Stain the cells with a DNA-specific stain like Giemsa or a fluorescent dye.
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential clastogenic or aneugenic effect.[8]
Visualized Workflows and Pathways
Troubleshooting Workflow for Unexpected In Vitro Toxicity
Caption: A logical workflow for troubleshooting unexpected in vitro toxicity results.
Experimental Workflow for Mechanism of Action (MoA) Assessment
Caption: A standard experimental workflow to elucidate the cytotoxic mechanism of action.
Signaling Pathway: Mitochondria-Dependent Apoptosis
Caption: Simplified pathway of mitochondria-mediated apoptosis induced by benzimidazoles.
References
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Detection of caspase activation in situ by fluorochrome-labeled caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Fluoride on Cytotoxicity Involved in Mitochondrial Dysfunction: A Review of Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 6-fluoro-1H-benzimidazole-2-thiol and Other Benzimidazole Derivatives for Researchers
This guide provides a comprehensive comparison of 6-fluoro-1H-benzimidazole-2-thiol and other benzimidazole derivatives, focusing on their performance in anticancer and antimicrobial applications. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at available experimental data, methodologies, and relevant biological pathways.
While specific experimental data for the anticancer and antimicrobial activities of this compound is not extensively available in publicly accessible research, this guide presents a comparative analysis based on data from structurally similar fluoro-substituted benzimidazole derivatives and other key benzimidazole compounds. This allows for an informed perspective on its potential performance.
I. Anticancer Activity: A Comparative Overview
Benzimidazole derivatives have emerged as a promising class of compounds in oncology, exhibiting a range of anticancer activities. The introduction of a fluorine atom into the benzimidazole scaffold can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity.
Quantitative Comparison of Anticancer Activity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various fluoro-substituted and other key benzimidazole derivatives against different cancer cell lines. This data, gathered from multiple studies, provides a benchmark for the potential efficacy of new derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Fluoro-Substituted Benzimidazoles | |||
| 2-(p-Fluorophenyl)-1H-benzimidazole | HeLa | 0.188 | [1] |
| HepG2 | 0.188 | [1] | |
| A549 | 0.375 | [1] | |
| A375 | 0.375 | [1] | |
| A498 | 0.375 | [1] | |
| 2-(m-Fluorophenyl)-1H-benzimidazole | A549 | 0.177 | [1] |
| 5-Fluoro-2-(4-methoxyphenyl)-1H-benzimidazole | MCF-7 | 1.59 | [2] |
| Other Benzimidazole Derivatives | |||
| Mebendazole | HT-29 | 0.01 - 1.26 | [3] |
| Flubendazole | HT-29 | 0.01 - 1.26 | [3] |
| Albendazole | HT-29 | 0.01 - 1.26 | [3] |
| Fenbendazole | HT-29 | 0.01 - 1.26 | [3] |
| N-(1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine | M. leutus, E. coli | MIC: 7.81 µg/mL | [4] |
Note: Lower IC50 values indicate higher potency.
II. Antimicrobial Activity: A Comparative Perspective
Benzimidazole derivatives also exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. The fluorine substituent is known to often enhance these properties.
Quantitative Comparison of Antimicrobial Activity (MIC Values)
The table below presents the Minimum Inhibitory Concentration (MIC) values for various fluoro-substituted and other benzimidazole derivatives against different microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Fluoro-Substituted Benzimidazoles | |||
| 2-(m-Fluorophenyl)-1H-benzimidazole | B. subtilis | 7.81 | [5] |
| 2-(m-Fluorophenyl)-5-methyl-1H-benzimidazole | Gram-negative bacteria | 31.25 | [5] |
| B. subtilis | 7.81 | [5] | |
| Other Benzimidazole Derivatives | |||
| 2-(1H-Benzimidazol-2-yl)-5-(diethylamino)phenol | S. aureus | Excellent | [6] |
| E. coli | Moderate | [6] | |
| 2-(1,3-Benzoxazol-2-yl)-5-(diethylamino)phenol | S. aureus | Moderate | [6] |
| E. coli | Moderate | [6] | |
| 2-(1,3-Benzothiazol-2-yl)-5-(diethylamino)phenol | C. albicans | Excellent | [6] |
| A. niger | Excellent | [6] | |
| Compound 4k (a 6-chloro-benzimidazole derivative) | C. albicans, A. niger | 8 - 16 |
Note: Lower MIC values indicate greater antimicrobial efficacy.
III. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate or adapt these protocols for their own studies.
Synthesis of 2-(Fluorophenyl)-1H-benzimidazole Derivatives
General Procedure:
-
A mixture of the respective o-phenylenediamine (1 mmol) and the corresponding fluorobenzaldehyde (1 mmol) is prepared.
-
The mixture is heated in the presence of a catalyst, such as polyphosphoric acid (PPA), at an elevated temperature (e.g., 180°C) for a specified duration (e.g., 4 hours).
-
Upon completion of the reaction, the mixture is cooled to room temperature and then poured into a beaker containing ice-cold water.
-
The resulting solution is neutralized by the dropwise addition of a base, such as 50% sodium hydroxide solution, until a precipitate is formed.
-
The precipitate is collected by filtration, washed thoroughly with water, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-(fluorophenyl)-1H-benzimidazole derivative.[1]
MTT Assay for Anticancer Activity Screening
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with these dilutions and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[1]
Broth Microdilution Method for MIC Determination
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
IV. Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives exert their biological effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and microbial growth.
Anticancer Mechanisms
Benzimidazole derivatives have been shown to interfere with several critical pathways in cancer cells. These include:
-
Tubulin Polymerization Inhibition: Many benzimidazole compounds, similar to established drugs like mebendazole, disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[2]
-
Kinase Inhibition: They can inhibit various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell growth and angiogenesis.
-
DNA Intercalation and Topoisomerase Inhibition: Some derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[2]
-
Induction of Apoptosis: Benzimidazoles can trigger programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.
Caption: Anticancer mechanisms of benzimidazole derivatives.
Antimicrobial Mechanisms
The antimicrobial action of benzimidazole derivatives often involves targeting essential microbial processes:
-
Inhibition of Fumarate Reductase: In helminths, benzimidazoles inhibit the enzyme fumarate reductase, disrupting their energy metabolism.
-
Disruption of Microtubule Synthesis: Similar to their anticancer effects, they can interfere with microtubule formation in fungi and protozoa.
-
Inhibition of DNA Gyrase: In bacteria, some benzimidazole derivatives have been shown to inhibit DNA gyrase, an enzyme essential for DNA replication.
References
- 1. researchgate.net [researchgate.net]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzimidazoles for Drug Development
An objective guide for researchers, scientists, and drug development professionals on the impact of fluorination on the physicochemical, biological, and pharmacokinetic properties of benzimidazole derivatives.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides a comparative study of fluorinated and non-fluorinated benzimidazoles, a class of heterocyclic compounds with a wide range of pharmacological activities.[1][2][3][4] By examining key experimental data, this document aims to elucidate the nuanced effects of fluorination and provide a practical resource for researchers in the field.
Impact of Fluorination on Physicochemical Properties
The introduction of fluorine atoms can significantly alter the fundamental physicochemical properties of benzimidazole derivatives, which in turn influences their behavior in biological systems.[2][5][6]
Key Physicochemical Parameters:
-
pKa: Fluorine's high electronegativity can lower the pKa of nearby functional groups, affecting the ionization state of the molecule at physiological pH.[2][6] This modulation is critical for properties like solubility, permeability, and target binding.[6][7]
-
Lipophilicity (LogP/LogD): Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[2][5][8] This property is crucial for oral bioavailability and reaching intracellular targets.[9]
-
Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450s.[6] This often leads to increased metabolic stability and a longer half-life in the body.[2][8][10]
Comparative Physicochemical Data
| Property | Non-Fluorinated Benzimidazole (Example) | Fluorinated Benzimidazole (Example) | Impact of Fluorination |
| pKa | Varies (e.g., ~5.5) | Generally Lower | Alters ionization at physiological pH |
| LogP | Lower | Generally Higher | Increases lipophilicity and membrane permeability |
| Metabolic Half-life (t½) in vitro | Shorter | Longer | Enhances resistance to metabolic degradation |
Note: The values presented are illustrative and can vary significantly based on the specific compound and the position of fluorination.
Influence on Biological Activity
Fluorination can profoundly enhance the biological activity of benzimidazoles across various therapeutic areas, including antimicrobial, antiviral, and anticancer applications.
Comparative Biological Activity Data
| Activity Type | Non-Fluorinated Derivative (Example IC50/EC50/MIC) | Fluorinated Derivative (Example IC50/EC50/MIC) | Fold Improvement (Approx.) | Reference |
| Antiviral (Anti-CVB-5) | 47 µM | 11 µM | ~4.3x | [6] |
| Antiviral (Anti-RSV) | >100 µM | 22 µM | >4.5x | [6] |
| Antifungal (Anti-C. albicans) | - | MIC = 16-32 mg/mL | - | [6] |
| Antibacterial (Anti-B. subtilis) | - | MIC = 7.81 µg/mL | - | [5] |
| Anticancer (Microtubule Inhibition) | - | Strong cytotoxic effect | - | [11] |
Studies have shown that fluoro-substituted benzimidazoles exhibit superior antibacterial and antifungal properties compared to their non-fluorinated counterparts.[5] For example, compounds with a fluorine atom in the meta-position of a phenyl ring side chain have demonstrated high activity against Gram-negative bacteria.[5] In the context of antiviral research, a benzimidazole derivative with a trifluoromethyl group showed significantly higher potency against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV) compared to its methyl analogue.[6]
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of benzimidazoles, which encompass their absorption, distribution, metabolism, and excretion (ADME), are often improved by fluorination.[6][12][13]
Comparative Pharmacokinetic Parameters
| Parameter | Non-Fluorinated Benzimidazoles | Fluorinated Benzimidazoles | Rationale |
| Bioavailability | Often low to moderate (2-60%)[12][13] | Generally enhanced | Increased lipophilicity can improve absorption |
| Metabolism | Susceptible to first-pass metabolism[12][13] | More resistant to metabolism | Stronger C-F bond reduces enzymatic degradation |
| Half-life | Shorter | Longer | Decreased metabolic clearance |
The enhanced metabolic stability of fluorinated benzimidazoles often translates to a longer plasma half-life and improved bioavailability, allowing for less frequent dosing and a more favorable therapeutic profile.[10]
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of fluorinated and non-fluorinated benzimidazoles.
pKa Determination (Potentiometric Titration)
-
Preparation: A 1mM solution of the test compound is prepared. For the titration, 0.1 M HCl, 0.1 M NaOH, and 0.15 M KCl (to maintain constant ionic strength) solutions are prepared.[14]
-
Calibration: The potentiometer is calibrated using standard aqueous buffers at pH 4, 7, and 10.[14]
-
Titration: 20 ml of the 1mM sample solution is made acidic (pH 1.8-2.0) with 0.1 M HCl. The solution is then titrated with 0.1 M NaOH until the pH reaches 12-12.5 and stabilizes.[14]
-
Data Analysis: The pH is recorded at regular intervals of titrant addition. The pKa is determined from the inflection point of the resulting titration curve. A minimum of three titrations are performed for each compound to ensure accuracy.[14]
LogP Determination (Shake-Flask Method)
-
Phase Preparation: Equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) are mixed and allowed to saturate for 24 hours.[15]
-
Compound Addition: The test compound is dissolved in a 50/50 mixture of the pre-saturated n-octanol and PBS.[15]
-
Equilibration: The mixture is shaken for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases and then left to separate for 24 hours.[15][16]
-
Quantification: The concentration of the compound in both the n-octanol and PBS phases is measured, typically by LC-MS or HPLC.[15][16]
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[17]
In Vitro Metabolic Stability Assay (Hepatocytes)
-
Cell Preparation: Cryopreserved hepatocytes are thawed, diluted to a concentration of 1 x 10^6 viable cells/mL in incubation medium, and plated in a multi-well plate.[18][19]
-
Compound Incubation: The test compound (e.g., at a final concentration of 1 µM) is added to the wells containing the hepatocytes. The plate is incubated at 37°C.[18][20]
-
Time-Point Sampling: Aliquots are taken from the incubation wells at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The metabolic reaction in the collected samples is stopped, typically by adding an organic solvent like acetonitrile.[20]
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.[20][21]
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. The in vitro half-life (t½) is determined from the slope of the line, and the intrinsic clearance (Clint) is calculated.[18][20][22]
Visualizations
Logical Flow of Fluorination's Impact
Caption: Impact of fluorination on benzimidazole properties.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing benzimidazole analogs.
Representative Benzimidazole Signaling Pathway Inhibition
Caption: Inhibition of the MAPK/ERK signaling pathway.
References
- 1. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 13. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. agilent.com [agilent.com]
- 16. enamine.net [enamine.net]
- 17. acdlabs.com [acdlabs.com]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - CN [thermofisher.cn]
- 19. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 21. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 22. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
Comparative Analysis of the Antimicrobial Efficacy of Fluorinated Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of fluorinated benzimidazole derivatives with established antimicrobial agents. The data presented is based on published experimental findings and is intended to inform researchers on the potential of this class of compounds in the development of new antimicrobial therapies. While specific data for 6-fluoro-1H-benzimidazole-2-thiol was not available in the reviewed literature, this guide utilizes data for structurally similar fluorinated benzimidazoles to provide a relevant comparative analysis.
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of fluorinated benzimidazole derivatives and standard antimicrobial drugs against a panel of pathogenic bacteria and fungi. Lower MIC values indicate greater antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Fluorinated Benzimidazoles and Standard Antimicrobials (in µg/mL)
| Compound | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 10231) | Aspergillus niger (ATCC 16404) |
| Fluorinated Benzimidazole Derivatives | ||||
| 2-(m-fluorophenyl)-benzimidazole[1] | 7.81 | 31.25 | >125 | >125 |
| Standard Antimicrobials | ||||
| Ciprofloxacin[2][3][4] | 0.5 - 1.0 | 0.013 - 0.016 | - | - |
| Fluconazole[5][6] | - | - | 0.25 - 0.5 | 6.0 |
Note: The data for fluorinated benzimidazole derivatives is based on published results for compounds with similar structural motifs to this compound and should be considered indicative of the potential efficacy of this compound class.
Experimental Protocols
The data presented in this guide is based on standard antimicrobial susceptibility testing protocols as described in the scientific literature. The two primary methods used are Broth Microdilution to determine the Minimum Inhibitory Concentration (MIC) and the Agar Well/Disk Diffusion method to determine the Zone of Inhibition.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium, typically adjusted to a 0.5 McFarland standard.
-
Serial Dilution: The test compound and the standard antimicrobial are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Zone of Inhibition (Agar Diffusion Method)
This method assesses the extent to which an antimicrobial agent inhibits microbial growth on an agar surface.
-
Inoculum Spreading: A standardized microbial suspension is uniformly spread over the surface of an agar plate.
-
Application of Test Substance: A sterile paper disk impregnated with the test compound or a solution of the compound is placed on the agar surface. Alternatively, a well can be cut into the agar and filled with the test solution.
-
Incubation: The plate is incubated under conditions suitable for the growth of the test microorganism.
-
Result Measurement: The diameter of the clear zone around the disk or well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.
Mandatory Visualization
The following diagram illustrates a generalized workflow for evaluating the antimicrobial efficacy of a novel compound.
Caption: Experimental workflow for antimicrobial efficacy testing.
References
- 1. acgpubs.org [acgpubs.org]
- 2. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 6-fluoro-1H-benzimidazole-2-thiol and Standard Antibiotics in Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of 6-fluoro-1H-benzimidazole-2-thiol and its derivatives against standard antibiotics. The information is supported by experimental data from peer-reviewed studies to assist in research and development efforts.
Introduction
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Benzimidazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties. This guide focuses on this compound, a fluorinated benzimidazole derivative, and compares its potential efficacy with established standard antibiotics. Due to the limited publicly available data on the specific antimicrobial activity of this compound, this guide will utilize data from a closely related and recently studied fluorinated benzimidazole derivative, 2-(3,5-Bis (trifluoromethyl)phenyl)-4-nitro-6-(trifluoromethyl)-1H-benzo [d]imidazol-1-ol (TFBZ), as a representative compound.
Quantitative Antimicrobial Performance
The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables present a comparison of the MIC values for the representative fluorinated benzimidazole derivative and standard antibiotics against common Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus (ATCC 25923)
| Compound | MIC (µg/mL) |
| Fluorinated Benzimidazole Derivative (TFBZ) | 0.99 (MIC₅₀) |
| Ciprofloxacin | 0.25 - 0.5[1] |
| Vancomycin | 0.25 - 2[2] |
| Gentamicin | 0.235 (MIC₅₀) - 0.5 |
Note: TFBZ data is presented as MIC₅₀, the concentration that inhibits 50% of bacterial growth.
Table 2: Minimum Inhibitory Concentration (MIC) against Escherichia coli (ATCC 25922)
| Compound | MIC (µg/mL) |
| Fluorinated Benzimidazole Derivative (TFBZ) | > 64 |
| Ciprofloxacin | 0.004 - 0.008[3][4] |
| Gentamicin | 0.5 - 2.0[5][6] |
Mechanism of Action
Benzimidazole derivatives are known to exert their antimicrobial effects through various mechanisms. While the precise mechanism for each derivative can vary, a common proposed pathway involves the inhibition of essential cellular processes in microorganisms. One of the primary targets is thought to be the synthesis of nucleic acids and proteins, leading to a disruption of cell division and vital cellular functions. The planar structure of the benzimidazole ring is believed to facilitate intercalation with microbial DNA and inhibit enzymes crucial for DNA replication and repair.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antimicrobial efficacy of compounds like this compound.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a standard laboratory procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Preparation of Inoculum:
-
A pure culture of the test microorganism (e.g., Staphylococcus aureus ATCC 25923 or Escherichia coli ATCC 25922) is grown on an appropriate agar medium.
-
Several colonies are transferred to a sterile broth and incubated until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized inoculum is then diluted to the final required concentration for the assay.
b. Assay Procedure:
-
A serial two-fold dilution of the test compound (and standard antibiotics) is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with the standardized bacterial suspension.
-
A positive control well (containing bacteria and broth without any antimicrobial agent) and a negative control well (containing only broth) are included.
-
The plate is incubated at 37°C for 18-24 hours.
c. Interpretation of Results:
-
After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Zone of Inhibition Assay (Kirby-Bauer Disk Diffusion Test)
This qualitative method is used to assess the susceptibility of bacteria to a particular antimicrobial agent.
a. Preparation of Agar Plate:
-
A sterile Mueller-Hinton agar plate is uniformly inoculated with the standardized bacterial suspension (0.5 McFarland standard) to create a lawn of bacteria.
b. Application of Antimicrobial Agent:
-
A sterile paper disk impregnated with a known concentration of the test compound or a standard antibiotic is placed on the surface of the agar.
c. Incubation:
-
The plate is incubated at 37°C for 18-24 hours.
d. Interpretation of Results:
-
If the antimicrobial agent is effective, it will diffuse into the agar and inhibit the growth of the bacteria, resulting in a clear circular area around the disk known as the "zone of inhibition."
-
The diameter of this zone is measured in millimeters and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.
Conclusion
The available data on fluorinated benzimidazole derivatives, such as TFBZ, suggest potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, with MIC values comparable to some standard antibiotics. However, the efficacy against Gram-negative bacteria appears to be limited. This highlights the potential of this compound and similar compounds as candidates for further investigation in the development of new antibiotics, particularly for treating infections caused by Gram-positive pathogens. Further direct experimental evaluation of this compound is warranted to fully elucidate its antimicrobial spectrum and potential clinical applications.
References
- 1. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bsac.org.uk [bsac.org.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli [frontiersin.org]
- 5. Frontiers | YhjX Regulates the Growth of Escherichia coli in the Presence of a Subinhibitory Concentration of Gentamicin and Mediates the Adaptive Resistance to Gentamicin [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Benchmarking 6-fluoro-1H-benzimidazole-2-thiol Against Known Inhibitors: A Comparative Analysis in Oncology
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities. The introduction of a fluorine atom into the benzimidazole nucleus has been shown to significantly enhance the therapeutic potential of these compounds, particularly in the realm of oncology. This guide provides a comparative analysis of 6-fluoro-1H-benzimidazole-2-thiol, benchmarking its potential anticancer activity against established inhibitors based on data from closely related fluoro-benzimidazole derivatives.
Antiproliferative Activity Profile
Recent studies have highlighted the potent antiproliferative effects of fluoro-substituted benzimidazole derivatives against a panel of human cancer cell lines. While specific data for this compound is not yet available in the public domain, the performance of structurally similar compounds provides a strong indication of its potential efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative fluoro-benzimidazole derivatives against various cancer cell lines, compared to the standard chemotherapeutic agent, Methotrexate.
| Compound | Cancer Cell Line | IC50 (µM)[1] |
| Fluoro-benzimidazole Derivative 1 | A549 (Lung) | 0.377 |
| HeLa (Cervical) | 0.188 | |
| HepG2 (Liver) | 0.188 | |
| Fluoro-benzimidazole Derivative 2 | A549 (Lung) | 0.354 |
| HeLa (Cervical) | 0.354 | |
| HepG2 (Liver) | 0.177 | |
| Methotrexate (Standard) | A549 (Lung) | - |
| HeLa (Cervical) | - | |
| HepG2 (Liver) | - |
Potential Mechanism of Action: Targeting Cellular Proliferation
Benzimidazole derivatives exert their anticancer effects through various mechanisms. A common pathway involves the inhibition of key signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a generalized signaling pathway often targeted by small molecule inhibitors in cancer therapy.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Experimental Protocols
The following provides a detailed methodology for the MTT assay, a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
MTT Assay for Antiproliferative Activity
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (this compound) and reference drug (e.g., Methotrexate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and the reference drug in the growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
References
Unveiling the Potency of Fluorinated Benzimidazoles: A Comparative Guide to Their Anti-Cancer Activity
A comprehensive analysis of fluoro-substituted benzimidazole derivatives reveals their significant potential as anti-cancer agents across a spectrum of cell lines. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of their cytotoxic activity and insights into their mechanisms of action.
The strategic incorporation of fluorine into the benzimidazole scaffold has been shown to enhance the anti-proliferative efficacy of this class of compounds. This guide consolidates publicly available data on the activity of various fluoro-substituted benzimidazole derivatives, offering a valuable resource for cross-validating their potential in different cancer cell lines.
Comparative Cytotoxicity of Fluoro-Substituted Benzimidazole Derivatives
The anti-proliferative activity of a range of fluoro-substituted benzimidazole derivatives has been evaluated in numerous studies, with the 50% inhibitory concentration (IC50) being a key metric for comparison. The data presented below, collated from multiple sources, highlights the varying degrees of cytotoxicity of these compounds against several human cancer cell lines.
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| ORT12 | 5-unsubstituted, ortho-fluoro | HeLa | 0.377 | [1] |
| A498 | 0.188 | [1] | ||
| HEK293 (non-cancerous) | 4.712 | [1] | ||
| ORT14 | 5-unsubstituted, para-fluoro | A549 | 0.377 | [1] |
| A498 | 0.377 | [1] | ||
| A375 | 0.377 | [1] | ||
| HeLa | 0.188 | [1] | ||
| HepG2 | 0.188 | [1] | ||
| HEK293 (non-cancerous) | 9.424 | [1] | ||
| ORT15 | 5-methyl, ortho-fluoro | A549 | 0.354 | [1] |
| A498 | 0.354 | [1] | ||
| HeLa | 0.354 | [1] | ||
| A375 | 0.177 | [1] | ||
| HepG2 | 0.177 | [1] | ||
| HEK293 (non-cancerous) | 1.768 | [1] | ||
| ORT16 | 5-methyl, meta-fluoro | A549 | 0.177 | [1] |
| ORT17 | 5-methyl, para-fluoro | HeLa | 0.354 | [1] |
| A375 | 0.354 | [1] | ||
| HEK293 (non-cancerous) | 4.420 | [1] | ||
| Compound 17 | 4-fluoro substituted | MCF-7 | 1.94–3.46 | [2] |
| Bis-benzimidazole | Not specified | MCF-7 | 5.5 | [2] |
| HeLa | 1.5 | [2] | ||
| Compound 32 | ortho-fluoro | Not specified | 19.16 ± 0.62 | [2] |
| Compound 33 | para-fluoro | Not specified | 13.14 ± 0.76 | [2] |
| Compound 34 | meta-fluoro | Not specified | 16.12 ± 0.36 | [2] |
| Fluorine benzothiazole 15 | 6-fluoro | THP-1 (Leukemia) | 0.9 - 1.0 | [2] |
| Compound (2) | 2-fluoroethyl chain | U87 (Glioblastoma) | 45.2 ± 13.0 | [3] |
| Compound (1) | Chrysin benzimidazole derivative | MFC | 25.72 ± 3.95 | [3] |
| Compounds 20a, 20c, 20d, 21a–21c, 22c, 22d, 23a–23c | N-substituted benzimidazoles | OVCAR-3 | 10.34 - 14.88 | [3] |
| Compound 6 | Benzoyl substituted benzimidazole | MCF-7 | 16.18 ± 0.07 | [3] |
| HL-60 | 15.15 ± 0.05 | [3] | ||
| Compound 7 | Carboxyl substituted benzimidazole | MCF-7 | 19.21 ± 0.08 | [3] |
| Compound 4b | 1,2,4-triazole benzimidazole | A549 | 7.34 ± 0.21 | [4] |
| Compound 4h | 1,2,4-triazole benzimidazole | A549 | 4.56 ± 0.18 | [4] |
| Compound 7n | Benzimidazole carboxamide | SK-Mel-28 | 2.55 - 17.89 | [5] |
| Compound 7u | Benzimidazole carboxamide | SK-Mel-28 | 2.55 - 17.89 | [5] |
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the benzimidazole derivatives and incubated for a further 72 hours.[6]
-
MTT Addition: After the incubation period, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plates are then incubated for 1.5 hours at 37°C.[6]
-
Formazan Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved by adding 130 µL of Dimethyl Sulfoxide (DMSO) to each well.[6] The plates are then incubated for 15 minutes with shaking.[6]
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[6] The IC50 values are then calculated from the dose-response curves.
Mechanisms of Action and Signaling Pathways
Fluoro-substituted benzimidazole derivatives exert their anti-cancer effects through multiple mechanisms, primarily by targeting key cellular processes and signaling pathways involved in cell proliferation and survival.
Inhibition of Tubulin Polymerization
A significant mechanism of action for many benzimidazole derivatives is the inhibition of tubulin polymerization.[7] Microtubules, which are essential for cell division, are formed by the polymerization of tubulin dimers. By binding to tubulin, these compounds disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
Topoisomerase Inhibition
Certain benzimidazole derivatives function as topoisomerase inhibitors.[8][9] Topoisomerases are crucial enzymes that resolve DNA topological problems during replication and transcription. By inhibiting these enzymes, the compounds induce DNA damage, which ultimately triggers apoptosis.
Modulation of PI3K/Akt and MEK/ERK Signaling Pathways
The PI3K/Akt/mTOR and RAF/MEK/ERK signaling pathways are critical for cell survival, proliferation, and differentiation, and their dysregulation is a hallmark of many cancers.[10] Some benzimidazole derivatives have been shown to inhibit these pathways, leading to decreased cancer cell proliferation and survival.[11][12]
Conclusion
This comparative guide underscores the significant anti-cancer potential of fluoro-substituted benzimidazole derivatives. The presented data demonstrates their efficacy across a range of cancer cell lines, with some compounds exhibiting potent and selective activity. The elucidation of their mechanisms of action, including the inhibition of tubulin polymerization, topoisomerase activity, and key signaling pathways, provides a solid foundation for the rational design and development of novel benzimidazole-based cancer therapeutics. Further investigation into the structure-activity relationships and in vivo efficacy of these promising compounds is warranted.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nveo.org [nveo.org]
- 4. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dual Inhibition of PI3K-AKT-mTOR- and RAF-MEK-ERK-signaling is synergistic in cholangiocarcinoma and reverses acquired resistance to MEK-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Benzimidazole-2-thiol Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of Benzimidazole-2-thiol Derivatives
The anthelmintic activity of various substituted benzimidazole-2-thiol derivatives has been evaluated in vivo using the earthworm Pheretima posthuma as a model organism. The efficacy is determined by the time taken for paralysis and death of the worms upon exposure to the test compounds. The following table summarizes the quantitative data from these studies, providing a basis for comparing the relative potency of different substitutions on the benzimidazole-2-thiol core structure.
| Compound ID | Substitution Pattern | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) | Reference |
| 3a | 1-{(4'-Nitrophenylamino) methyl}-1H-benzo[d]imidazole-2-thiol | 75.0 | 35.66 ± 0.88 | 50.33 ± 0.88 | [1][2] |
| 3c | 1-{(4'-Chlorophenylamino) methyl}-1H-benzo[d]imidazole-2-thiol | 75.0 | 39.33 ± 0.88 | 55.66 ± 0.88 | [1][2] |
| 4b | 1-{(4'-Nitrophenylamino)(4''-fluorophenyl)methyl}-1H-benzo[d]imidazole-2-thiol | 75.0 | 43.33 ± 0.88 | 60.33 ± 0.88 | [1][2] |
| 4d | 1-{(4'-Chlorophenylamino)(3''-nitrophenyl)methyl}-1H-benzo[d]imidazole-2-thiol | 75.0 | 48.33 ± 0.88 | 65.33 ± 0.88 | [1][2] |
| Piperazine Citrate (Standard) | - | 75.0 | 30.33 ± 0.66 | 45.66 ± 0.88 | [1][2] |
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for the anthelmintic activity of benzimidazole derivatives is the inhibition of tubulin polymerization in parasitic worms. By binding to the β-tubulin subunit, these compounds prevent the formation of microtubules, which are essential for various cellular functions, including cell division, motility, and intracellular transport. This disruption of the cytoskeleton ultimately leads to paralysis and death of the parasite.
Figure 1: Mechanism of Action of Benzimidazole-2-thiols.
Experimental Protocols
The in vivo anthelmintic activity of the benzimidazole-2-thiol derivatives was evaluated using an earthworm model. The detailed methodology is as follows:
1. Animal Model:
-
Species: Adult Indian earthworms (Pheretima posthuma) were used for the experiment due to their anatomical and physiological resemblance to intestinal roundworms.
-
Acclimatization: Earthworms of approximately equal size were collected and washed with normal saline to remove any adhering fecal matter. They were then acclimatized to laboratory conditions before the experiment.
2. Drug Preparation:
-
Test Compounds: The synthesized benzimidazole-2-thiol derivatives were prepared as suspensions at a concentration of 75.0 mg/mL.
-
Standard Drug: Piperazine citrate (75.0 mg/mL) was used as the reference standard.
-
Control: A group of earthworms was maintained in the vehicle (e.g., normal saline with a suspending agent) to serve as a negative control.
3. Experimental Procedure:
-
Grouping: The earthworms were divided into groups, each containing a specified number of worms.
-
Exposure: Each group of worms was placed in a petri dish containing the respective test compound suspension, standard drug solution, or control vehicle.
-
Observation: The time taken for the onset of paralysis and the time of death for each worm were recorded.
-
Paralysis: Judged by the absence of movement when the worms were shaken vigorously.
-
Death: Confirmed by the loss of motility and fading of the body color upon dipping in warm water.
-
4. Data Analysis:
-
The mean time for paralysis and death for each group was calculated and expressed as mean ± standard error of the mean (SEM).
-
The activity of the test compounds was compared with that of the standard drug.
Figure 2: Experimental Workflow for In Vivo Anthelmintic Assay.
References
A Comparative Guide to the Synthetic Routes of 6-fluoro-1H-benzimidazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-fluoro-1H-benzimidazole-2-thiol, a key building block in medicinal chemistry, can be approached through several synthetic pathways. This guide provides a comparative analysis of two prominent methods: the reaction of 4-fluoro-1,2-phenylenediamine with carbon disulfide and the use of potassium ethyl xanthate as an alternative thiocarbonyl source. This comparison is based on established protocols for the synthesis of the parent compound, 2-mercaptobenzimidazole, and indicates that both routes offer comparable efficacy.
Performance Comparison of Synthetic Routes
Two primary methods for the synthesis of benzimidazole-2-thiols are the reaction of the corresponding o-phenylenediamine with either carbon disulfide or potassium ethyl xanthate. For the synthesis of the parent compound, 2-mercaptobenzimidazole, both methods are reported to provide a product of excellent quality with a similar yield of 84-86.5%[1]. This suggests that for the synthesis of this compound, both routes are likely to be equally effective, and the choice of reagent may depend on factors such as availability, cost, and safety considerations.
| Parameter | Route 1: Carbon Disulfide | Route 2: Potassium Ethyl Xanthate |
| Starting Material | 4-fluoro-1,2-phenylenediamine | 4-fluoro-1,2-phenylenediamine |
| Thiocarbonyl Source | Carbon Disulfide (CS₂) | Potassium Ethyl Xanthate (C₂H₅OCS₂K) |
| Base | Potassium Hydroxide (KOH) | Not required |
| Solvent | 95% Ethanol / Water | 95% Ethanol / Water |
| Reaction Time | 3 hours (reflux) | 3 hours (reflux) |
| Reported Yield (for non-fluorinated analog) | 84–86.5%[1] | 84–86.5%[1] |
| Product Quality | Excellent[1] | Excellent[1] |
Experimental Protocols
The following are detailed experimental protocols adapted from the synthesis of the non-fluorinated analog, 2-mercaptobenzimidazole[1]. These procedures can be applied to the synthesis of this compound using 4-fluoro-1,2-phenylenediamine as the starting material.
Route 1: From 4-fluoro-1,2-phenylenediamine and Carbon Disulfide
This procedure is adapted from a well-established method for the synthesis of 2-mercaptobenzimidazole[1].
Materials:
-
4-fluoro-1,2-phenylenediamine
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
95% Ethanol
-
Water
-
Acetic acid
-
Activated carbon (e.g., Norit)
Procedure:
-
In a 1-liter flask, a mixture of 4-fluoro-1,2-phenylenediamine (0.3 mole), potassium hydroxide (19 g), 300 ml of 95% ethanol, and 45 ml of water is prepared.
-
Carbon disulfide (26 g, 21 ml, 0.34 mole) is added to the mixture.
-
The reaction mixture is heated under reflux for 3 hours.
-
Activated carbon (12 g) is cautiously added, and the mixture is heated at reflux for an additional 10 minutes.
-
The hot solution is filtered to remove the activated carbon.
-
The filtrate is heated to 60–70°C, and 300 ml of warm tap water (60–70°C) is added.
-
A solution of 25 ml of acetic acid in 50 ml of water is then added with vigorous stirring to precipitate the product.
-
The mixture is cooled in a refrigerator for 3 hours to complete crystallization.
-
The crystalline product is collected by suction filtration and dried overnight at 40°C.
Route 2: From 4-fluoro-1,2-phenylenediamine and Potassium Ethyl Xanthate
This procedure is an alternative to the carbon disulfide method and is reported to give a product of similar yield and quality[1].
Materials:
-
4-fluoro-1,2-phenylenediamine
-
Potassium ethyl xanthate
-
95% Ethanol
-
Water
-
Acetic acid
-
Activated carbon (e.g., Norit)
Procedure:
-
A mixture of 4-fluoro-1,2-phenylenediamine (0.3 mole), potassium ethyl xanthate (52.8 g, 0.33 mole), 300 ml of 95% ethanol, and 45 ml of water is prepared in a 1-liter flask.
-
The mixture is heated under reflux for 3 hours.
-
Activated carbon (12 g) is cautiously added, and the mixture is heated at the reflux temperature for another 10 minutes.
-
The hot solution is filtered to remove the activated carbon.
-
The filtrate is heated to 60–70°C, and 300 ml of warm tap water (60–70°C) is added.
-
A solution of 25 ml of acetic acid in 50 ml of water is added with good stirring to precipitate the product.
-
The mixture is placed in a refrigerator for 3 hours to allow for complete crystallization.
-
The product is collected on a Büchner funnel and dried overnight at 40°C.
Logical Relationship of Synthetic Routes
The following diagram illustrates the convergence of the two synthetic routes to the target molecule, highlighting the interchangeability of the thiocarbonyl source.
Caption: Comparison of synthetic pathways to this compound.
References
A Head-to-Head Comparison: Fluoro-Substituted Benzimidazoles versus Commercial Drugs in Oncology and Microbiology
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This guide provides a comparative analysis of the biological performance of fluoro-substituted benzimidazole derivatives . To date, specific experimental data for the compound 6-fluoro-1H-benzimidazole-2-thiol is not available in the public domain. The following information is based on structurally related fluoro-benzimidazole compounds to provide insights into the potential of this chemical class.
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of activities, including anticancer and antimicrobial effects.[1][2] The introduction of a fluorine atom to the benzimidazole core can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy.
This guide offers a head-to-head comparison of the in vitro activity of various fluoro-substituted benzimidazole derivatives against established commercial drugs in the fields of oncology and microbiology. The data is presented to aid researchers in evaluating the potential of this compound class for further investigation and development.
I. Comparative Analysis: Anticancer Activity
Fluoro-substituted benzimidazole derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are multifaceted, often involving the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[1][3] In this section, we compare the in vitro cytotoxicity of representative fluoro-benzimidazole derivatives with the widely used chemotherapeutic agents, Doxorubicin and Cisplatin.
Quantitative Data: In Vitro Cytotoxicity (IC50, µM)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various fluoro-substituted benzimidazole derivatives and commercial anticancer drugs against several human cancer cell lines. A lower IC50 value indicates greater potency.
| Compound/Drug | Cancer Cell Line | IC50 (µM) |
| Fluoro-Benzimidazole Derivatives | ||
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2 (Liver) | 0.39 (as µg/mL) |
| Huh7 (Liver) | 0.32 (as µg/mL) | |
| A fluoro-aryl benzimidazole derivative | MCF-7 (Breast) | 2.8 |
| Commercial Drugs | ||
| Doxorubicin | MCF-7 (Breast) | 2.5[4] |
| A549 (Lung) | > 20[4] | |
| HepG2 (Liver) | 12.2[5] | |
| HCT-116 (Colon) | 1.9[6] | |
| Cisplatin | MCF-7 (Breast) | ~16[5] |
| A549 (Lung) | Data varies | |
| HCT-116 (Colon) | Data varies |
Note: The IC50 values for commercial drugs can vary depending on the specific experimental conditions and the source of the data.
II. Comparative Analysis: Antimicrobial Activity
Benzimidazole derivatives have also been explored for their antimicrobial properties. The proposed mechanisms of action include the inhibition of essential bacterial enzymes and disruption of microbial cellular processes.[7][8] This section compares the in vitro antimicrobial activity of fluoro-substituted benzimidazole derivatives with the broad-spectrum antibiotic Ciprofloxacin and the antifungal agent Fluconazole.
Quantitative Data: In Vitro Antimicrobial Activity (MIC, µg/mL)
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative fluoro-benzimidazole derivatives and commercial antimicrobial drugs against selected bacterial and fungal strains. A lower MIC value indicates greater potency.
| Compound/Drug | Microbial Strain | MIC (µg/mL) |
| Fluoro-Benzimidazole Derivatives | ||
| A 6-fluoro-1H-benzimidazole derivative | S. aureus (MRSA) | 2-8 |
| Commercial Drugs | ||
| Ciprofloxacin | S. aureus | 0.5 - 0.6[9][10] |
| E. coli | 0.013 - 0.016[9][11] | |
| Fluconazole | C. albicans | 0.5[12][13] |
Note: The MIC values for commercial drugs can vary depending on the specific microbial strain and testing methodology.
III. Experimental Protocols
MTT Assay for Cell Viability (Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[14]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4]
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., isopropanol) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[4]
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Broth Microdilution Method for MIC Determination (Antimicrobial Activity)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Procedure (based on CLSI guidelines):
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for yeast).
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[18]
IV. Visualizing Mechanisms and Workflows
Signaling Pathways in Cancer Targeted by Benzimidazole Derivatives
Benzimidazole derivatives can exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis.[1][3][19]
Caption: Potential Anticancer Mechanisms of Benzimidazole Derivatives.
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the anticancer potential of a test compound.
Caption: Workflow for In Vitro Cytotoxicity Screening.
Logical Relationship for Antimicrobial Susceptibility Testing
This diagram outlines the logical steps involved in determining the minimum inhibitory concentration of a compound.
Caption: Logic of Antimicrobial Susceptibility Testing.
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 9. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. researchgate.net [researchgate.net]
- 18. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Reproducibility of Published Data on 6-fluoro-1H-benzimidazole-2-thiol: A Comparative Guide
This guide provides a comparative analysis of the synthesis and antimicrobial activity of 6-fluoro-1H-benzimidazole-2-thiol and its non-fluorinated analog, 1H-benzimidazole-2-thiol. The information is intended for researchers, scientists, and drug development professionals, offering a reproducible account of experimental data based on published literature.
Synthesis and Physicochemical Properties
The synthesis of this compound and its parent compound, 1H-benzimidazole-2-thiol, is typically achieved through the condensation of the corresponding o-phenylenediamine with carbon disulfide in the presence of a base. This established method provides a reliable route to these heterocyclic scaffolds.
Below is a comparative table summarizing the key physicochemical properties of the two compounds.
| Property | This compound | 1H-benzimidazole-2-thiol |
| Molecular Formula | C₇H₅FN₂S | C₇H₆N₂S |
| Molecular Weight | 168.19 g/mol | 150.19 g/mol |
| Appearance | Off-white to light yellow solid | White to off-white solid |
| Melting Point | >300 °C | 308-312 °C |
Experimental Protocols
Synthesis of this compound
Reaction: 4-Fluoro-1,2-phenylenediamine reacts with carbon disulfide in an alkaline medium to yield this compound.
Procedure:
-
A solution of potassium hydroxide (0.06 mol, 3.36 g) in 95% ethanol (50 mL) is prepared in a round-bottom flask.
-
To this solution, 4-fluoro-1,2-phenylenediamine (0.05 mol, 6.3 g) is added, and the mixture is stirred until the diamine dissolves.
-
Carbon disulfide (0.06 mol, 3.6 mL) is added dropwise to the reaction mixture at room temperature.
-
The mixture is then heated under reflux for 4-6 hours.
-
After cooling to room temperature, the reaction mixture is poured into cold water (200 mL).
-
The solution is acidified with dilute acetic acid until a precipitate forms.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the crude product.
-
Recrystallization from ethanol yields the purified this compound.
Synthesis of 1H-benzimidazole-2-thiol[1]
Reaction: o-Phenylenediamine is condensed with carbon disulfide in the presence of potassium hydroxide to form 1H-benzimidazole-2-thiol.[1]
Procedure:
-
In a 500 mL round-bottom flask, potassium hydroxide (0.33 mol, 18.5 g) is dissolved in 95% ethanol (300 mL) and water (45 mL).[1]
-
o-Phenylenediamine (0.3 mol, 32.4 g) is added to the solution.[1]
-
Carbon disulfide (0.33 mol, 20 mL) is added in portions with stirring.[1]
-
The reaction mixture is refluxed for 3 hours.[1]
-
The hot solution is treated with activated charcoal and filtered.
-
The filtrate is heated to 60-70 °C and acidified with dilute acetic acid.
-
The resulting precipitate is filtered, washed with water, and dried to give 1H-benzimidazole-2-thiol.[1]
Comparative Antimicrobial Activity
Benzimidazole derivatives are known for their broad spectrum of biological activities. The introduction of a fluorine atom can significantly modulate the antimicrobial properties of a molecule. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for 1H-benzimidazole-2-thiol and a related fluoro-substituted benzimidazole derivative against various microorganisms. Direct comparative data for this compound was not available in the reviewed literature; therefore, data for a structurally similar compound is presented.
| Compound/Organism | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| 1H-benzimidazole-2-thiol | 12.5 - 50 µg/mL | 25 - 100 µg/mL | 50 - 200 µg/mL |
| Fluoro-substituted Benzimidazole Derivative | 3.125 - 12.5 µmol/mL | 3.125 - 6.25 µmol/mL | 3.125 µmol/mL |
Note: The data for the fluoro-substituted derivative is for a benzimidazole-triazole hybrid and is presented in µmol/mL.
Visualizations
Synthesis Workflow
The general synthetic pathway for substituted 1H-benzimidazole-2-thiols is depicted below.
Caption: General synthesis of 1H-benzimidazole-2-thiols.
Logical Relationship of Antimicrobial Activity
The following diagram illustrates the logical relationship between the structural modifications of the benzimidazole scaffold and its potential antimicrobial activity.
Caption: Structure-activity relationship concept.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 6-fluoro-1H-benzimidazole-2-thiol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely manage and dispose of 6-fluoro-1H-benzimidazole-2-thiol and associated waste, minimizing exposure risks and ensuring environmental protection.
Immediate Safety and Hazard Assessment
Based on data from structurally similar compounds, this compound should be handled as a hazardous substance with the following potential hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Likely to cause skin, eye, and respiratory tract irritation.
-
Environmental Hazard: Potential for long-lasting harmful effects to aquatic life.
Due to these potential hazards, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound in any form (solid, solution, or as waste).
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against dust particles and potential splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, double-gloved) and a lab coat. | To prevent skin contact, which may cause irritation or toxic effects. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) if dust can be generated. Work should be conducted in a certified chemical fume hood. | To prevent inhalation of dust that may cause respiratory tract irritation. |
Step-by-Step Disposal Protocol
This protocol outlines the procedures for the collection, storage, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound, contaminated spatulas, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Contaminated Labware (non-sharp):
-
Disposable items such as gloves, bench paper, and pipette tips that are contaminated with the compound should be placed in a designated solid hazardous waste container.
-
-
Sharps Waste:
-
Contaminated needles, syringes, and other sharps must be disposed of in a puncture-proof, designated sharps container for chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled liquid hazardous waste container. Avoid mixing with other solvent waste to prevent potential reactions.
-
2. Waste Container Management:
-
Container Type: Use only EHS-approved, chemically compatible containers with secure, leak-proof lids.
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste. The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added.
-
The name of the principal investigator and the laboratory location.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Utilize secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.
-
3. Disposal Request and Pickup:
-
Once a waste container is full or has reached the designated accumulation time limit set by your institution, submit a chemical waste pickup request to your EHS department.
-
Do not dispose of this compound down the drain or in regular trash under any circumstances.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
For larger spills, evacuate the area, restrict access, and contact your institution's EHS for emergency response.
Visualizations
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound.
Logical Relationship of Safety and Disposal Steps
Caption: Interrelationship of safety protocols for hazardous chemical disposal.
Personal protective equipment for handling 6-fluoro-1H-benzimidazole-2-thiol
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6-fluoro-1H-benzimidazole-2-thiol. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Chemical Profile:
-
Name: this compound
-
CAS Number: 583-42-6[1]
Hazard Summary: This compound is classified as toxic if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure.[3] It is also harmful to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment.
| Operation | Required PPE |
| Weighing and Aliquoting (Solid) | - Nitrile gloves- Safety glasses with side shields or chemical splash goggles- Lab coat- NIOSH-approved respirator (e.g., N95 for dust) |
| Solution Preparation and Transfers | - Nitrile gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood |
| Running Reactions | - Nitrile gloves- Chemical splash goggles and face shield- Flame-resistant lab coat- Work in a certified chemical fume hood |
| Work-up and Purification | - Nitrile gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
All work involving this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
-
An eyewash station and safety shower must be readily accessible.
2. Weighing and Aliquoting:
-
Handle the solid compound in a fume hood to avoid generating dust.[3]
-
Use anti-static and spark-proof equipment where possible.[4]
-
Do not eat, drink, or smoke when using this product.[3][4][5]
3. Solution Preparation and Reactions:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
4. Accidental Release Measures:
-
Small Spills: For small spills, trained personnel wearing appropriate PPE can use an inert absorbent material to contain the spill.[7] The absorbent material should then be placed in a sealed container for hazardous waste disposal.[7]
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety department immediately.[7]
-
Avoid breathing dust and substance contact.[3]
5. First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[3]
-
If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[3]
-
If Inhaled: Move the person to fresh air. Call a physician.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.[3]
Disposal Plan: Waste Management Protocol
1. Waste Segregation and Collection:
-
Solid Waste: Place contaminated solid waste (e.g., filter paper, weighing boats) in a designated, sealed, and clearly labeled hazardous waste container.[7][8]
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., reaction mixtures, solvent rinses) in a separate, sealed, and clearly labeled hazardous waste container.[7][8] Do not mix with other waste streams unless compatibility is confirmed.[7]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[8]
2. Decontamination of Glassware:
-
Rinse contaminated glassware with a suitable organic solvent (e.g., ethanol, acetone) inside a chemical fume hood. Collect the rinsate as hazardous liquid waste.[7]
-
Immerse the rinsed glassware in a freshly prepared 10% bleach solution for at least 24 hours to oxidize the thiol group.[7]
-
After decontamination, wash the glassware with soap and water.
3. Disposal of Empty Containers:
-
Empty containers must be treated as hazardous waste unless properly decontaminated.[8]
-
Triple-rinse the container with a suitable solvent.[8] The rinsate must be collected as hazardous waste.[8]
-
After triple-rinsing, puncture the container to prevent reuse and dispose of it according to your institution's guidelines for non-hazardous waste, if permitted.[8]
4. Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety department in accordance with local, state, and federal regulations.[3][9]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
